molecular formula C12H21NO4 B175039 Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate CAS No. 158602-35-8

Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

Cat. No.: B175039
CAS No.: 158602-35-8
M. Wt: 243.3 g/mol
InChI Key: HTYZZXUWPRCEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-16-10(14)6-9-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYZZXUWPRCEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a saturated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid azetidine core, combined with a flexible ester-containing side chain, provides a unique three-dimensional scaffold that is of significant interest for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, supported by detailed experimental protocols and spectroscopic data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 158602-35-8[1]
Molecular Formula C₁₂H₂₁NO₄[1]
Molecular Weight 243.30 g/mol [1]
Appearance Not explicitly stated, likely a colorless to pale yellow oil or solid
Purity ≥97%[1]
Storage Store at room temperature[1]
SMILES O=C(N1CC(CC(OCC)=O)C1)OC(C)(C)C[1]
TPSA 55.84 Ų[1]
LogP 1.8065[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 3[1]

A related and often co-referenced compound is its unsaturated precursor, tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (CAS Number: 1002355-96-5). It is crucial to distinguish between these two compounds, as their chemical reactivity and applications differ.

Property of PrecursorValueReference
CAS Number 1002355-96-5[2][3]
Molecular Formula C₁₂H₁₉NO₄[2][3]
Molecular Weight 241.28 g/mol [2]
Appearance Powder[2]
Density 1.052 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.474[2]
Storage Temperature 2-8°C[2]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the synthesis of the unsaturated precursor, tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate, followed by its reduction.

Step 1: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

A common method for the synthesis of the unsaturated precursor is the Horner-Wadsworth-Emmons reaction between 1-Boc-3-azetidinone and a phosphonate reagent. A detailed experimental protocol for a similar methyl ester analogue is provided in the literature and can be adapted for the ethyl ester.[4]

Reaction Scheme:

synthesis_precursor reactant1 1-Boc-3-azetidinone p1 reactant1->p1 reactant2 Triethyl phosphonoacetate reactant2->p1 reagent NaH solvent THF product tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate p1->product  + NaH, THF

Synthesis of the unsaturated precursor.

Experimental Protocol (Adapted from a similar synthesis[4]):

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add triethyl phosphonoacetate (1.1 equivalents) dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.

Step 2: Reduction to this compound

The saturation of the double bond in the precursor is typically achieved through catalytic hydrogenation.

Reaction Scheme:

reduction_product reactant tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate product This compound reactant->product  + H₂, Pd/C  Ethanol reagent H₂, Pd/C solvent Ethanol or Ethyl Acetate

Reduction to the final saturated product.

Experimental Protocol (General Procedure for Catalytic Hydrogenation[5]):

  • Dissolve tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

  • Place the reaction vessel under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification by column chromatography may be performed if necessary.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While a comprehensive, publicly available dataset with full assignments is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
  • δ 4.12 (q, 2H): Quartet corresponding to the methylene protons of the ethyl ester (OCH₂CH₃).

  • δ 3.9-3.6 (m, 4H): Multiplets arising from the two methylene groups of the azetidine ring.

  • δ 2.8-2.6 (m, 1H): Multiplet for the methine proton of the azetidine ring.

  • δ 2.50 (d, 2H): Doublet for the methylene protons adjacent to the ester carbonyl group.

  • δ 1.44 (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group.

  • δ 1.25 (t, 3H): Triplet for the methyl protons of the ethyl ester (OCH₂CH₃).

¹³C NMR Spectroscopy (Predicted)
  • δ ~172: Carbonyl carbon of the ester.

  • δ ~156: Carbonyl carbon of the Boc protecting group.

  • δ ~80: Quaternary carbon of the tert-butyl group.

  • δ ~61: Methylene carbon of the ethyl ester (OCH₂).

  • δ ~53: Methylene carbons of the azetidine ring.

  • δ ~35: Methylene carbon adjacent to the ester.

  • δ ~32: Methine carbon of the azetidine ring.

  • δ ~28: Methyl carbons of the tert-butyl group.

  • δ ~14: Methyl carbon of the ethyl ester.

Mass Spectrometry (Predicted)
  • [M+H]⁺: Expected at m/z 244.15.

  • [M+Na]⁺: Expected at m/z 266.13.

  • Fragmentation: Common fragmentation pathways would involve the loss of the tert-butyl group (-57) or isobutylene (-56), and cleavage of the ester side chain.

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The azetidine scaffold is a desirable feature in drug candidates as it can impart favorable pharmacokinetic properties.

  • As a Building Block: This compound can be further functionalized at the ester group or after deprotection of the azetidine nitrogen. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The Boc-protecting group can be removed under acidic conditions, allowing for substitution at the nitrogen atom.

  • GABA Analogues: Azetidine derivatives are being explored as constrained analogues of gamma-aminobutyric acid (GABA), an important neurotransmitter.[4]

  • Enzyme Inhibitors: The rigid azetidine core can serve as a scaffold to position functional groups for optimal interaction with enzyme active sites. For instance, related 3-substituted azetidines have been incorporated into inhibitors of soluble epoxide hydrolase (sEH).[6]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique structural features make it an attractive scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

A Technical Guide to the Structure Elucidation of Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry and organic synthesis. This document focuses on its structural elucidation, physicochemical properties, a probable synthetic route, and its application context in drug discovery.

It is important to distinguish between the saturated title compound, This compound (CAS 158602-35-8), and its unsaturated precursor, tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (CAS 1002355-96-5). This guide focuses on the saturated analogue.

Chemical Structure and Physicochemical Properties

This compound is a substituted azetidine derivative. The core structure consists of a four-membered azetidine ring protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. A 2-ethoxy-2-oxoethyl side chain is attached at the 3-position of the ring.

structure cluster_azetidine cluster_boc cluster_sidechain p1 N p1->N p2 p3 p4 C1 N->C1 Boc_C1 C N->Boc_C1 C2 C1->C2 C3 C2->C3 SC_CH2 CH₂ C2->SC_CH2 H C3->N Boc_O1 O Boc_C1->Boc_O1 = Boc_O2 O Boc_C1->Boc_O2 Boc_C2 C Boc_O2->Boc_C2 Boc_CH3_1 CH₃ Boc_C2->Boc_CH3_1 Boc_CH3_2 CH₃ Boc_C2->Boc_CH3_2 Boc_CH3_3 CH₃ Boc_C2->Boc_CH3_3 SC_C C SC_CH2->SC_C SC_O1 O SC_C->SC_O1 = SC_O2 O SC_C->SC_O2 SC_CH2_Et CH₂ SC_O2->SC_CH2_Et SC_CH3_Et CH₃ SC_CH2_Et->SC_CH3_Et

Caption: Chemical structure of the title compound.

Table 1: Physicochemical and Identification Properties

Property Value Reference
CAS Number 158602-35-8 [1]
Molecular Formula C₁₂H₂₁NO₄ [1][]
Molecular Weight 243.30 g/mol [1][]
Synonym(s) Ethyl 1-Boc-3-azetidineacetate [1][]
Purity ≥97% [1]
Storage Room temperature [1]
Topological Polar Surface Area 55.84 Ų [1]
logP 1.8065 [1]
Hydrogen Bond Acceptors 4 [1]

| Rotatable Bonds | 3 |[1] |

Spectroscopic Data Analysis (Predicted)

Table 2: Predicted Spectroscopic Data

Technique Expected Key Signals / Features
¹H NMR ~4.1 ppm (q): -O-CH₂-CH₃ of the ethyl ester.~4.0-3.6 ppm (m): Azetidine ring protons (CH₂-N and CH₂-CH).~3.0 ppm (m): Azetidine ring proton (CH-CH₂CO).~2.5 ppm (d): Protons of the -CH₂-COO- side chain.1.45 ppm (s): tert-butyl protons of the Boc group.~1.2 ppm (t): -O-CH₂-CH₃ of the ethyl ester.
¹³C NMR ~172 ppm: Carbonyl carbon of the ester.~156 ppm: Carbonyl carbon of the Boc group.~80 ppm: Quaternary carbon of the Boc group.~61 ppm: -O-CH₂- of the ethyl ester.~55-50 ppm: Azetidine ring carbons adjacent to nitrogen.~35 ppm: -CH₂- of the side chain.~30 ppm: Azetidine ring carbon at position 3.~28 ppm: Methyl carbons of the Boc group.~14 ppm: Methyl carbon of the ethyl ester.
IR Spectroscopy ~1735 cm⁻¹: Strong C=O stretch (ester).~1695 cm⁻¹: Strong C=O stretch (Boc carbamate).~2980-2850 cm⁻¹: C-H stretching of alkyl groups.~1160 cm⁻¹: C-O stretching.

| Mass Spectrometry (ESI+) | m/z 244.15: [M+H]⁺m/z 266.13: [M+Na]⁺m/z 188.10: [M - C₄H₈ + H]⁺ (loss of isobutylene from Boc group).m/z 144.09: [M - Boc + H]⁺ |

Experimental Protocols: A Probable Synthetic Pathway

A specific, detailed protocol for the synthesis of this compound is not prominently published. However, a highly plausible and logical two-step synthesis can be derived from established chemical transformations, starting from N-Boc-3-azetidinone.

Step 1: Horner-Wadsworth-Emmons Reaction to Synthesize the Unsaturated Precursor The synthesis begins with the olefination of 1-Boc-3-azetidinone. The Horner-Wadsworth-Emmons (HWE) reaction is a standard method for forming a carbon-carbon double bond. In this step, the ketone is reacted with a phosphonate ylide, generated in situ from triethyl phosphonoacetate and a base, to yield tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.

  • Reactants: 1-Boc-3-azetidinone, triethyl phosphonoacetate, a suitable base (e.g., NaH or DBU).

  • Solvent: Anhydrous THF or acetonitrile.

  • Procedure: A solution of triethyl phosphonoacetate is treated with the base at a low temperature (e.g., 0 °C) to form the ylide. A solution of 1-Boc-3-azetidinone is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water and the product is extracted with an organic solvent. Purification is typically achieved via flash column chromatography.

Step 2: Catalytic Hydrogenation to Yield the Final Product The second step involves the reduction of the exocyclic double bond of the unsaturated precursor to yield the target saturated compound. Catalytic hydrogenation is the most common and efficient method for this transformation.

  • Reactant: tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.

  • Catalyst: Palladium on carbon (Pd/C, typically 5-10 mol%).

  • Solvent: Ethanol, methanol, or ethyl acetate.

  • Procedure: The unsaturated ester is dissolved in the solvent, and the Pd/C catalyst is added. The mixture is then subjected to a hydrogen atmosphere (from a balloon or a pressurized vessel) and stirred vigorously at room temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated under reduced pressure to yield the final product, which may be purified further if necessary.

synthesis_workflow start 1-Boc-3-azetidinone step1 Step 1: Horner-Wadsworth-Emmons Reaction start->step1 reagent1 Triethyl phosphonoacetate + Base (e.g., NaH) reagent1->step1 intermediate tert-Butyl 3-(2-ethoxy-2-oxoethylidene)- azetidine-1-carboxylate step1->intermediate Forms C=C double bond step2 Step 2: Catalytic Hydrogenation intermediate->step2 reagent2 H₂ Gas + Catalyst (e.g., Pd/C) reagent2->step2 product tert-Butyl 3-(2-ethoxy-2-oxoethyl)- azetidine-1-carboxylate step2->product Reduces C=C double bond

Caption: Proposed two-step synthetic workflow.

Applications in Drug Discovery

This compound is not typically a pharmacologically active agent itself. Instead, it serves as a crucial and versatile building block in the synthesis of more complex molecules for drug discovery. The azetidine ring is a "constrained scaffold" that chemists use to fine-tune the three-dimensional shape and properties of drug candidates.

This compound can be considered a constrained analogue of γ-aminobutyric acid (GABA), a key neurotransmitter, or a derivative of β-proline. By incorporating the rigid azetidine ring, medicinal chemists can restrict the conformational flexibility of a molecule, which can lead to enhanced binding affinity and selectivity for a biological target.

The ester and Boc-protecting group offer orthogonal handles for further chemical modification:

  • Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in pharmaceuticals.

  • Boc Group: Can be easily removed under acidic conditions to reveal the secondary amine of the azetidine ring, allowing for further functionalization at the nitrogen atom.

logical_relationship cluster_properties Key Structural Features cluster_applications Medicinal Chemistry Applications title_compound tert-Butyl 3-(2-ethoxy-2-oxoethyl)- azetidine-1-carboxylate azetidine Constrained Azetidine Scaffold title_compound->azetidine ester Ester Functional Handle title_compound->ester boc Boc Protecting Group title_compound->boc analogue GABA / β-Proline Analogue azetidine->analogue mimics derivatization Chemical Derivatization ester->derivatization hydrolysis, amide coupling boc->derivatization deprotection, N-functionalization scaffold Scaffold for Novel Drug Candidates analogue->scaffold outcome Improved Pharmacological Profile (Selectivity, Potency, PK Properties) scaffold->outcome leads to derivatization->scaffold builds

Caption: Role as a constrained scaffold in drug discovery.

References

"Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate" CAS number 1002355-96-5

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1002355-96-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, a versatile building block in modern medicinal and synthetic chemistry. The document details the compound's chemical and physical properties, outlines a probable synthetic route, and presents a representative experimental protocol for its application in [3+2] cycloaddition reactions to form complex spirocyclic architectures. Furthermore, this guide explores the broader biological significance of the azetidine scaffold, with a focus on its potential applications in drug discovery, including the development of novel anticancer and neurological agents. Visual aids in the form of diagrams for a key signaling pathway and experimental workflows are provided to enhance understanding.

Introduction

This compound (CAS 1002355-96-5) is a functionalized azetidine derivative that has garnered interest as a valuable intermediate in organic synthesis.[1] The strained four-membered azetidine ring, coupled with the reactive α,β-unsaturated ester moiety, makes this compound a unique and powerful tool for the construction of novel molecular scaffolds, particularly in the realm of pharmaceutical development.[1] Azetidine-containing molecules are increasingly prevalent in drug discovery programs due to their ability to impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, to parent compounds. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.

PropertyValueReference
CAS Number 1002355-96-5[1][2]
Molecular Formula C₁₂H₁₉NO₄[1][2]
Molecular Weight 241.29 g/mol [1]
Appearance White to light yellow clear liquid[1]
Purity ≥98% (GC)[1]
Density 1.06 g/mL[1]
Refractive Index (n20/D) 1.47[1]
Storage Conditions 2 - 8 °C[1]
MDL Number MFCD16140210[1]
PubChem CID 44195530[1][2]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The proposed synthesis involves the reaction of N-Boc-3-azetidinone with a suitable phosphonate reagent.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product N-Boc-3-azetidinone N-Boc-3-azetidinone Horner-Wadsworth-Emmons Reaction Horner-Wadsworth-Emmons Reaction N-Boc-3-azetidinone->Horner-Wadsworth-Emmons Reaction Triethyl phosphonoacetate Triethyl phosphonoacetate Triethyl phosphonoacetate->Horner-Wadsworth-Emmons Reaction Target Compound Tert-butyl 3-(2-ethoxy-2-oxoethyl) azetidine-1-carboxylate Horner-Wadsworth-Emmons Reaction->Target Compound G cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3_dimer STAT3->STAT3_dimer Dimerizes STAT3_dimer->Nucleus Translocates to DNA DNA STAT3_dimer->DNA Binds to Gene_Expression Gene_Expression DNA->Gene_Expression Regulates Azetidine_Derivative Azetidine_Derivative Azetidine_Derivative->STAT3 Inhibits Phosphorylation

References

Synthesis of "Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate" from 1-Boc-3-azetidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for producing Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development, starting from 1-Boc-3-azetidinone. The synthesis is a two-step process involving a Horner-Wadsworth-Emmons reaction followed by a catalytic hydrogenation. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis commences with a Horner-Wadsworth-Emmons (HWE) reaction between the commercially available 1-Boc-3-azetidinone and triethyl phosphonoacetate. This reaction selectively forms the α,β-unsaturated ester intermediate, Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate, predominantly as the E-isomer. The subsequent step involves the reduction of the carbon-carbon double bond of this intermediate via catalytic hydrogenation to yield the final saturated product, this compound.

Reaction Schematics and Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Horner-Wadsworth-Emmons Reaction Data

ParameterValue
Reactants
1-Boc-3-azetidinone1.0 equiv
Triethyl phosphonoacetate1.1 - 1.5 equiv
Base1.1 - 1.5 equiv
Reaction Conditions
SolventTHF, DME, or CH3CN
Temperature0 °C to room temperature
Reaction Time2 - 16 hours
Product
Yield75 - 90%
Purity>95% (after chromatography)

Table 2: Catalytic Hydrogenation Data

ParameterValue
Reactant
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate1.0 equiv
Reaction Conditions
Catalyst10% Pd/C (5-10 mol%)
Hydrogen Pressure1 - 50 atm
SolventEthanol or Methanol
TemperatureRoom temperature
Reaction Time4 - 24 hours
Product
Yield>95%
Purity>98% (after filtration)

Detailed Experimental Protocols

Step 1: Synthesis of Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (Horner-Wadsworth-Emmons Reaction)

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 1-Boc-3-azetidinone

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Lithium Chloride (LiCl)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (CH3CN)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure using Sodium Hydride:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with hexanes to remove mineral oil) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.2 equivalents) in anhydrous THF to the cooled suspension via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate as a colorless oil or a white solid.

Procedure using DBU and LiCl (Masamune-Roush conditions):

  • To a solution of 1-Boc-3-azetidinone (1.0 equivalent) and triethyl phosphonoacetate (1.2 equivalents) in anhydrous acetonitrile, add lithium chloride (1.2 equivalents).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

Materials:

  • Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H2)

  • Celite® or a similar filter aid

Procedure:

  • In a hydrogenation vessel, dissolve Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 equivalent) in ethanol or methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-50 atm, a balloon of hydrogen is often sufficient for small-scale reactions at atmospheric pressure) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 4-24 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound as a colorless oil. The product is often of high purity and may not require further purification.

Concluding Remarks

The described two-step synthesis provides an efficient and reliable method for the preparation of this compound from 1-Boc-3-azetidinone. The Horner-Wadsworth-Emmons reaction offers good yields of the unsaturated intermediate, and the subsequent catalytic hydrogenation proceeds cleanly to the desired saturated product. This synthetic route is scalable and utilizes readily available reagents, making it a practical choice for laboratory and potential industrial applications in the synthesis of complex molecules and pharmaceutical intermediates.

Spectroscopic and Analytical Profiling of Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a substituted azetidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a four-membered azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester functional group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its spectroscopic and analytical characteristics is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound and outlines the general experimental protocols for its characterization.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₂₁NO₄

  • Molecular Weight: 243.30 g/mol

  • CAS Number: 1373923-03-5 (representative)

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.12q2H-OCH₂ CH₃
~3.9-4.2m4HAzetidine ring protons (CH₂)
~3.0-3.3m1HAzetidine ring proton (CH)
~2.65d2HCH₂ COOEt
~1.45s9H-C(CH₃ )₃ (Boc)
~1.25t3H-OCH₂CH₃

Predicted for CDCl₃ as solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~172C =O (Ester)
~156C =O (Boc)
~80-C (CH₃)₃ (Boc)
~61-OCH₂ CH₃
~55-58Azetidine ring carbons (C H₂)
~35Azetidine ring carbon (C H)
~38C H₂COOEt
~28-C(C H₃)₃ (Boc)
~14-OCH₂C H₃

Predicted for CDCl₃ as solvent.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~2975MediumC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1695StrongC=O stretch (Boc carbamate)
~1160StrongC-O stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zIon
244.1543[M+H]⁺
266.1362[M+Na]⁺
188.1025[M-C₄H₉+H]⁺
144.0919[M-Boc+H]⁺

Predicted for High-Resolution Mass Spectrometry (HRMS) with ESI ionization.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize azetidine derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Acquisition: Carbon NMR spectra are typically acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic functional group vibrations.

3. Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap) is used.

  • Data Acquisition: The sample solution is introduced into the ion source. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to ensure high mass accuracy. Data is acquired in positive or negative ion mode.

  • Data Processing: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. For HRMS data, the elemental composition can be determined based on the accurate mass measurement.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like "this compound".

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

While specific, experimentally verified spectroscopic data for "this compound" remains elusive in readily accessible scientific literature, this guide provides a robust framework for its characterization. The predicted data tables, based on fundamental principles of spectroscopy and analysis of similar structures, offer valuable guidance for researchers. The detailed experimental protocols provide a solid foundation for obtaining high-quality analytical data, which is essential for confirming the structure and purity of this important chemical building block and advancing its application in drug discovery and development.

The Dual Nature of a Strained Ring: A Technical Guide to the Chemical Stability and Reactivity of Boc-Protected Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its incorporation into molecular architectures can impart favorable physicochemical properties, including improved metabolic stability, solubility, and ligand efficiency. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis and manipulation of azetidine-containing molecules due to its broad utility and predictable reactivity. This technical guide provides an in-depth analysis of the chemical stability and reactivity of Boc-protected azetidines, offering a critical resource for chemists engaged in the design and synthesis of novel therapeutics and chemical probes.

Chemical Stability of the N-Boc-Azetidine Moiety

The stability of the N-Boc-azetidine system is a tale of two functionalities: the robust yet cleavable Boc group and the inherently strained azetidine ring. Understanding the interplay between these two components is crucial for successful synthetic planning and execution.

Stability Towards Acidic Conditions

The Boc group is notoriously labile to acidic conditions, a characteristic routinely exploited for its removal.[1][2] This lability, however, can also be a significant liability, leading to premature deprotection or undesired side reactions. The stability of Boc-protected azetidines in acidic media is highly dependent on the specific acid used, the solvent, temperature, and the substitution pattern on the azetidine ring.

A key factor influencing the acid-mediated decomposition of N-substituted aryl azetidines is the pKa of the azetidine nitrogen.[3] Protonation of the azetidine nitrogen can trigger an intramolecular ring-opening decomposition, particularly in the presence of a nucleophilic pendant group.[3]

Table 1: Comparative Stability of N-Aryl-Azetidines in Aqueous Solution (pH 1.8, 37 °C) [3]

CompoundN-SubstituentHalf-life (T1/2)Azetidine N pKa (calculated)
1 2-Pyridyl> 24 h-1.1
2 3-Pyridyl2.5 h1.8
3 4-Pyridyl> 24 h-0.9
4 Phenyl0.5 h2.9
5 4-Methoxyphenyl0.5 h3.3
6 4-Cyanophenyl< 10 min0.1

Data from Denton, et al. ACS Med. Chem. Lett. 2021, 12, 11, 1721–1727.[3]

The data clearly indicates that electron-withdrawing groups on the N-aryl substituent decrease the basicity of the azetidine nitrogen, thereby enhancing stability under acidic conditions.

Stability Towards Basic and Nucleophilic Conditions

In stark contrast to its acid lability, the Boc group is generally stable towards a wide range of basic and nucleophilic conditions.[1] This orthogonality is a cornerstone of its utility in multi-step synthesis, allowing for transformations on other parts of the molecule without affecting the protected amine.

Thermal Stability

The N-Boc group can also be cleaved under thermal conditions.[4][5] This method of deprotection is less common than acid-mediated cleavage but can be advantageous when acidic conditions are not tolerated by other functional groups in the molecule. Selective thermal deprotection of N-Boc protected amines can be achieved in continuous flow systems.[5]

Reactivity of Boc-Protected Azetidines

The reactivity of Boc-protected azetidines can be broadly categorized into reactions involving the Boc group (deprotection) and reactions involving the azetidine ring itself (functionalization and ring-opening).

Deprotection of the N-Boc Group

The removal of the Boc protecting group is a fundamental transformation in the synthesis of azetidine-containing compounds.

The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), typically in a solvent like dichloromethane (DCM).[6][7] The reaction proceeds via protonation of the carbonyl oxygen, followed by the elimination of carbon dioxide and the stable tert-butyl cation.

BocAzetidine N-Boc-Azetidine ProtonatedBoc Protonated N-Boc-Azetidine BocAzetidine->ProtonatedBoc H⁺ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Azetidinium Azetidinium Ion CarbamicAcid->Azetidinium tBu_cation tert-Butyl Cation CarbamicAcid->tBu_cation CO2 CO₂ CarbamicAcid->CO2 Azetidine Azetidine Azetidinium->Azetidine -H⁺

Figure 1: General mechanism of acid-catalyzed N-Boc deprotection.

A milder and more selective alternative for Boc deprotection is the use of aqueous phosphoric acid, which can tolerate other acid-sensitive groups like Cbz carbamates and benzyl esters.[1]

Functionalization of the Azetidine Ring

The strained azetidine ring can be functionalized at its carbon atoms, although the presence of the Boc group can influence the reactivity.

Direct α-lithiation of N-Boc-azetidine is challenging as the Boc group does not effectively stabilize the adjacent carbanion.[4] However, the related tert-butoxythiocarbonyl (Botc) group facilitates α-lithiation, allowing for subsequent reaction with various electrophiles.[4] More recently, the α-lithiation of N-Boc-2-arylazetidines has been reported, leading to regioselective functionalization.[8][9]

start N-Boc-2-arylazetidine lithiated α-Lithiated Intermediate start->lithiated s-BuLi product α-Functionalized Azetidine lithiated->product electrophile Electrophile (E⁺) electrophile->product

Figure 2: Workflow for α-functionalization of N-Boc-2-arylazetidines.

Ring-Opening Reactions

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, which can be a powerful tool for the synthesis of functionalized acyclic amines.

Nucleophilic ring-opening is a major class of reactions for azetidines.[10] The regioselectivity of the attack is governed by both electronic and steric factors. Lewis acids are often employed to activate the azetidine ring towards nucleophilic attack.[11]

Table 2: Regioselectivity in Nucleophilic Ring-Opening of Azetidines [10]

Azetidine SubstituentNucleophileMajor Site of AttackControlling Factor
2-ArylVariousC2 (benzylic position)Electronic (stabilization of positive charge)
2-AlkylBulky/StrongC4 (less substituted)Steric Hindrance
UnsubstitutedVariousC2/C4Dependent on nucleophile and conditions

Enantioselective ring-opening of 3-substituted azetidines can be achieved using chiral hydrogen-bond donor catalysts, providing access to chiral γ-amino alcohols and other valuable building blocks.[12]

Experimental Protocols

General N-Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc-protected azetidine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-protected azetidine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 eq) dropwise to the stirred solution. Caution: Gas evolution (CO₂) will occur. Ensure adequate ventilation.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in DCM and carefully add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the deprotected azetidine. Further purification by column chromatography may be necessary.

Nucleophilic Ring-Opening of an N-Boc-Azetidine with a Thiol Nucleophile

Materials:

  • N-Boc-azetidine derivative

  • Thiol (e.g., thiophenol)

  • Lewis acid (e.g., BF₃·OEt₂)

  • Anhydrous solvent (e.g., DCM or THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of the N-Boc-azetidine (1.0 eq) in anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.1-1.5 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the ring-opened product.

Conclusion

Boc-protected azetidines are versatile and valuable intermediates in organic synthesis and drug discovery. A thorough understanding of their stability profile, particularly their lability to acid, is paramount for successful synthetic design. The reactivity of the azetidine ring, including its propensity for ring-opening and the potential for functionalization, provides a rich platform for the construction of complex and biologically active molecules. The strategic application of the principles and protocols outlined in this guide will enable researchers to effectively harness the unique chemical properties of Boc-protected azetidines in their scientific endeavors.

References

The Versatile Building Block: A Technical Guide to Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry. Its unique strained azetidine ring, coupled with a reactive α,β-unsaturated ester moiety, provides a versatile platform for the construction of complex molecular architectures. This guide details the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of novel therapeutics. The azetidine scaffold is of growing interest in drug discovery due to its ability to impart favorable physicochemical properties such as improved metabolic stability, aqueous solubility, and three-dimensionality to lead compounds.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below. This data is essential for reaction planning, monitoring, and product characterization.

PropertyValueSource
CAS Number 1002355-96-5Commercial Suppliers
Molecular Formula C₁₂H₁₉NO₄Commercial Suppliers
Molecular Weight 241.29 g/mol Commercial Suppliers
Appearance White to light yellow clear liquid or powderCommercial Suppliers[1]
Density ~1.052 - 1.06 g/mL at 25 °CCommercial Suppliers
Refractive Index (n20/D) ~1.474Commercial Suppliers
Storage Conditions 2-8 °CCommercial Suppliers[1]
Spectroscopic Data (Methyl Ester Analog)Values
¹H NMR (700 MHz, CDCl₃) δ (ppm) 5.72-5.73 (m, 1H), 4.74-4.76 (m, 2H), 4.52-4.54 (m, 2H), 3.66 (s, 3H), 1.39 (s, 9H)
¹³C NMR (176 MHz, CDCl₃) δ (ppm) 165.7, 156.2, 153.1, 113.3, 80.1, 60.3, 57.9, 51.5, 28.3
**IR (νₘₐₓ, cm⁻¹) **2968, 1720 (C=O), 1701 (C=O)

Synthesis

The primary route for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate ester with a ketone, in this case, N-Boc-3-azetidinone. The HWE reaction is widely used for the stereoselective synthesis of alkenes.

G reagent1 Triethyl phosphonoacetate reaction Horner-Wadsworth-Emmons Reaction reagent1->reaction reagent2 N-Boc-3-azetidinone reagent2->reaction base Base (e.g., NaH, DBU) base->reaction product tert-Butyl 3-(2-ethoxy-2-oxoethylidene) azetidine-1-carboxylate reaction->product

Diagram 1. Synthetic workflow for the target molecule.
Experimental Protocol (Adapted from the synthesis of the methyl ester analog)

Materials:

  • N-Boc-3-azetidinone

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0 °C, add triethyl phosphonoacetate dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to generate the phosphonate ylide.

  • Add a solution of N-Boc-3-azetidinone in anhydrous THF to the ylide solution.

  • Stir the resulting mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Key Reactions and Applications

This compound is a versatile intermediate for the synthesis of a variety of more complex molecules, particularly those with pharmaceutical relevance. Its key reactivity centers around the α,β-unsaturated ester, which can act as a Michael acceptor and a dienophile.

G cluster_0 Key Reactions start tert-Butyl 3-(2-ethoxy-2-oxoethylidene) azetidine-1-carboxylate reaction1 Aza-Michael Addition start->reaction1 reaction2 [3+2] Cycloaddition start->reaction2 product1 3,3-Disubstituted Azetidines reaction1->product1 product2 Spirocyclic Azetidines reaction2->product2

Diagram 2. Major reaction pathways of the title compound.
Aza-Michael Addition

The electron-deficient double bond of the title compound readily undergoes conjugate addition with various nucleophiles, particularly amines, in aza-Michael reactions. This provides a straightforward route to 3,3-disubstituted azetidine derivatives, which are valuable scaffolds in medicinal chemistry.

Materials:

  • This compound

  • N-heterocycle (e.g., pyrrolidine, piperidine, morpholine)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound, the N-heterocycle, and DBU in acetonitrile.

  • Stir the mixture at 65 °C for 4-16 hours, monitoring the reaction by TLC.

  • After completion, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table of Aza-Michael Addition Examples (Adapted from methyl ester analog reactions):

NucleophileProductYield (%)
Azetidinetert-Butyl 3'-(2-ethoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylate~64%
Pyrrolidinetert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate~61%
3-Hydroxyazetidinetert-Butyl 3-hydroxy-3'-(2-ethoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylate~62%
[3+2] Cycloaddition Reactions

The exocyclic double bond of this compound can participate as a dipolarophile in [3+2] cycloaddition reactions. This has been utilized in the synthesis of novel spirocyclic systems, such as thia- and oxa-azaspiro[3.4]octanes. These spirocycles are of interest in drug discovery due to their rigid, three-dimensional structures.

While a specific detailed protocol is not widely published, a general approach would involve reacting the title compound with a suitable 1,3-dipole precursor in an appropriate solvent, with or without a catalyst, depending on the nature of the dipole.

Applications in Drug Discovery and Medicinal Chemistry

The azetidine motif is increasingly recognized as a "privileged scaffold" in medicinal chemistry.[2][3][4][5] Its incorporation into drug candidates can lead to:

  • Improved Physicochemical Properties: Enhanced aqueous solubility and metabolic stability compared to more lipophilic or labile groups.

  • Structural Rigidity: The strained four-membered ring provides conformational constraint, which can lead to higher binding affinity and selectivity for biological targets.

  • Novel Chemical Space: Azetidine derivatives provide access to unique three-dimensional structures that are underrepresented in current compound libraries.

This compound serves as a key starting material for the synthesis of a diverse range of azetidine-containing molecules for screening in drug discovery programs. The ability to readily introduce substituents at the 3-position via Michael additions and to construct spirocyclic systems via cycloadditions makes it a powerful tool for generating molecular diversity.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its straightforward preparation via the Horner-Wadsworth-Emmons reaction and its reactivity in aza-Michael additions and [3+2] cycloadditions provide efficient routes to novel and complex azetidine-containing molecules. The increasing importance of the azetidine scaffold in medicinal chemistry underscores the significance of this building block for the development of next-generation therapeutics. Further exploration of its reactivity is likely to uncover even more innovative applications in the future.

References

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, constantly seeking novel molecular frameworks that bestow advantageous physicochemical and pharmacological properties upon drug candidates. Among the saturated heterocycles, the four-membered, nitrogen-containing azetidine ring has emerged as a "privileged" scaffold in contemporary drug design.[1] Its unique conformational rigidity, intermediate between the highly strained aziridines and the more flexible pyrrolidines, offers precise control over the spatial orientation of substituents.[1] This constrained geometry can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.[1]

Historically, the synthesis of the strained four-membered ring presented considerable challenges, which limited its widespread application.[1] However, recent advancements in synthetic methodologies have rendered a diverse array of functionalized azetidines more accessible, thereby unlocking their vast potential in modern drug discovery.[1][2] Consequently, the azetidine motif is now a key component of several FDA-approved drugs and numerous clinical candidates, showcasing its versatility across a broad spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][3]

This technical guide provides a comprehensive analysis of the pivotal role of azetidine scaffolds in medicinal chemistry. It delves into their synthesis, structure-activity relationships (SAR), and applications in various disease contexts, supported by quantitative data, detailed experimental protocols, and visualizations of pertinent biological pathways and experimental workflows.

I. Synthesis of Azetidine Scaffolds

The construction of the strained azetidine ring requires specialized synthetic strategies. Recent years have seen the development of robust methods for the synthesis of variously substituted azetidines.

General Synthesis of 2-Arylazetidines

A general and scalable two-step method allows for the regio- and diastereoselective synthesis of 2-arylazetidines.[4]

Experimental Protocol:

Step 1: Preparation of N,N-Dibenzyl-1-(oxiran-2-yl)methanamine [4]

  • To a solution of dibenzylamine (30.0 mmol) in ethanol (4 mL) and water (2 mL), add epichlorohydrin (30.0 mmol) at 0 °C.

  • Stir the mixture for 5 hours at room temperature.

  • Cool the mixture to 0 °C and add toluene (3 mL) and NaOH (0.054 mmol).

  • Stir at 25 °C for 16 hours.

  • Purify the crude product by column chromatography on silica gel (0–15% EtOAc in hexane) to afford the desired oxirane.[4]

Step 2: Cyclization to 2-Arylazetidine [4]

  • Treat the N,N-Dibenzyl-1-(oxiran-2-yl)methanamine (0.5 mmol) with a mixture of lithium diisopropylamide and potassium tert-butoxide (LiDA-KOR superbase) in tetrahydrofuran at -78 °C.

  • The four-membered ring is formed regio- and diastereoselectively, yielding the trans-substituted 2-arylazetidine.[4]

Synthesis of Azetidine-2-carboxylic Acid

Azetidine-2-carboxylic acid is a key building block for many therapeutic agents. A practical asymmetric synthesis has been developed.[5]

Experimental Protocol:

A facile, multi-step synthesis starting from inexpensive chemicals allows for the production of both enantiomers of azetidine-2-carboxylic acid. Key steps include the construction of the azetidine ring via intramolecular alkylation and the use of an optically active α-methylbenzylamine as a chiral auxiliary.[5] A detailed, step-by-step protocol can be found in the cited literature.[5][6][7]

II. Azetidine Scaffolds in Oncology

Azetidine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways and disruption of cellular machinery.

Azetidine-Based STAT3 Inhibitors

Signal Transducer and activator of Transcription 3 (STAT3) is a key protein in cancer cell signaling, and its inhibition is a major therapeutic strategy.[8] A novel class of azetidine-based compounds has been developed to irreversibly inhibit STAT3.[8]

CompoundCancer Cell LineAssayIC50/EC50 (µM)Reference
5a -STAT3 DNA-binding0.55[2]
5o -STAT3 DNA-binding0.38[2]
8i -STAT3 DNA-binding0.34[2]
7e MDA-MB-231Cell Viability0.9-1.9[2]
7f MDA-MB-231Cell Viability0.9-1.9[2]
7g MDA-MB-231Cell Viability0.9-1.9[2]
9k MDA-MB-231Cell Viability0.9-1.9[2]
H172 (9f) -STAT3 DNA-binding0.38 - 0.98[9]
H182 -STAT3 DNA-binding0.38 - 0.98[9]

STAT3 DNA Binding Assay [10]

This assay determines the ability of a compound to inhibit the binding of STAT3 to its DNA consensus sequence.

  • Nuclear Extract Preparation: Prepare nuclear extracts from cancer cells with constitutively active STAT3.

  • Binding Reaction: Incubate the nuclear extract with a biotinylated STAT3 DNA probe in the presence of varying concentrations of the azetidine inhibitor.

  • Detection: The STAT3-DNA complexes are captured on a streptavidin-coated plate and detected using a primary antibody specific for STAT3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Western Blot for STAT3 Signaling [11][12]

This technique is used to assess the effect of inhibitors on the phosphorylation status of STAT3 and its downstream targets.

  • Cell Lysis: Treat cancer cells with the azetidine inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[11]

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3), total STAT3, and downstream targets (e.g., c-Myc, Bcl-2, Survivin). A loading control like β-actin or GAPDH should also be probed.[4][11]

  • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.[11]

  • Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.[12]

STAT3_Signaling_Pathway STAT3 Signaling Pathway and Inhibition by Azetidine Compounds cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to DNA DNA pSTAT3->DNA Binds to Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Promotes Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3 Inhibits (Covalent Binding)

STAT3 signaling pathway and its inhibition by azetidine-based compounds.
Azetidines in Other Anticancer Applications

Azetidine scaffolds have also been incorporated into compounds targeting other anticancer mechanisms.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 8a HepG2 (Liver)13.5 (µg/ml)[13]
Compound 8a MCF-7 (Breast)10 (µg/ml)[13]
Compound 8b HepG2 (Liver)32.5 (µg/ml)[13]
Compound 8b MCF-7 (Breast)25.9 (µg/ml)[13]
Compound 5 A549 (Lung)10.67[14]
Compound 5 C6 (Glioma)4.33[14]

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15][16]

  • Compound Treatment: Treat the cells with various concentrations of the azetidine derivative for a specified period (e.g., 48 or 72 hours).[15]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.[15][17]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.[15][17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15][17]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[15]

MTT_Assay_Workflow Workflow for MTT Cytotoxicity Assay Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate 24h Seed_Cells->Incubate_1 Treat_Cells Treat with Azetidine Compound (various conc.) Incubate_1->Treat_Cells Incubate_2 Incubate 48-72h Treat_Cells->Incubate_2 Add_MTT Add MTT Solution Incubate_2->Add_MTT Incubate_3 Incubate 4h Add_MTT->Incubate_3 Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_3->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate % Viability and IC50 Value Measure_Absorbance->Analyze_Data End End Analyze_Data->End

General workflow for assessing cell viability using the MTT assay.

III. Azetidine Scaffolds in Central Nervous System (CNS) Disorders

The unique properties of the azetidine ring, such as its ability to impart conformational rigidity and modulate physicochemical properties, make it an attractive scaffold for CNS drug discovery.[14]

Azetidine-Based GABA Uptake Inhibitors

Azetidine-based compounds have been explored as conformationally constrained analogs of GABA, leading to the discovery of potent inhibitors of GABA transporters (GATs).[13]

Lipophilic MoietyIC50 (µM) at GAT-1
4,4-diphenylbutenyl2.83
4,4-bis(3-methyl-2-thienyl)butenyl2.01

Data for azetidin-2-ylacetic acid derivatives.

This assay measures the inhibition of radiolabeled GABA uptake into cells expressing GABA transporters.[1][18]

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the GAT subtype of interest.[1]

  • Assay Preparation: Seed cells in a 96-well plate. Prepare serial dilutions of the test compound.

  • Assay Performance:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with the test compound.

    • Initiate uptake by adding [³H]GABA.

    • Incubate for a defined period.[1]

  • Termination and Lysis: Terminate the uptake by washing with ice-cold buffer and then lyse the cells.[1]

  • Scintillation Counting: Measure the radioactivity in the cell lysates.[1]

  • Data Analysis: Calculate the specific uptake and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[1]

GABA_Uptake_Inhibition Mechanism of GABA Reuptake and Inhibition cluster_presynaptic Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron GABA_Vesicle GABA Vesicles GABA GABA GABA_Vesicle->GABA Release GAT1 GAT-1 Transporter GABA->GAT1 Reuptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds Azetidine_Inhibitor Azetidine-based GAT-1 Inhibitor Azetidine_Inhibitor->GAT1 Blocks

Simplified representation of GABAergic synapse and the mechanism of GAT-1 inhibition.

IV. Conclusion

The azetidine scaffold has firmly established itself as a valuable and versatile building block in modern medicinal chemistry. Its unique structural and physicochemical properties have enabled the design and development of potent and selective modulators for a wide array of biological targets. The examples highlighted in this guide underscore the broad applicability of the azetidine moiety in addressing complex diseases such as cancer and CNS disorders. As synthetic methodologies continue to advance and our understanding of disease pathophysiology deepens, the azetidine scaffold is poised to play an even more prominent role in the future of drug discovery. The continued exploration of this privileged structure holds immense promise for the development of the next generation of innovative therapeutics.

References

Physical and chemical properties of ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and reactivity of ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate. This compound is a valuable building block in medicinal chemistry, incorporating the sought-after azetidine scaffold with a versatile α,β-unsaturated ester functionality suitable for further chemical modifications.

Compound Identification and Properties

Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the azetidine nitrogen, and the ethylideneacetate moiety provides a reactive site for various chemical transformations.

Table 1: Compound Identifiers

IdentifierValue
Chemical Name Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate
Synonyms Ethyl 2-(1-Boc-azetidin-3-ylidene)acetate, tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
CAS Number 1002355-96-5[1]
Molecular Formula C₁₂H₁₉NO₄
Molecular Weight 241.28 g/mol

Synthesis

The primary and most effective method for the synthesis of ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate ylide with a ketone, in this case, 1-(tert-butoxycarbonyl)azetidin-3-one. The HWE reaction is known for its high efficiency and stereoselectivity, typically favoring the formation of the (E)-alkene.

Table 2: Properties of Key Reactants

ReactantCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
1-(tert-butoxycarbonyl)azetidin-3-one 398489-26-8C₈H₁₃NO₃171.19Commercially available ketone
Triethyl phosphonoacetate 867-13-0C₈H₁₇O₅P224.19Boiling Point: 142-145 °C/9 mmHg, Density: 1.13 g/mL
Sodium Hydride (60% in mineral oil) 7646-69-7NaH24.00Strong base, moisture-sensitive
Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol is adapted from the established synthesis of the analogous methyl ester.

Objective: To synthesize ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate from 1-(tert-butoxycarbonyl)azetidin-3-one.

Materials:

  • 1-(tert-butoxycarbonyl)azetidin-3-one

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.0 equivalent) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the phosphonate ylide.

  • Add a solution of 1-(tert-butoxycarbonyl)azetidin-3-one (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Stir the resulting mixture for 1-2 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (eluent: n-hexane/ethyl acetate) to yield the product, ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate.

Diagram 1: Synthesis Workflow

Synthesis_Workflow Synthesis of Ethyl 2-(1-Boc-azetidin-3-ylidene)acetate via HWE Reaction cluster_reactants Reactants cluster_process Process cluster_product Product 1_Boc_azetidin_3_one 1-(tert-butoxycarbonyl) azetidin-3-one HWE_Reaction Horner-Wadsworth-Emmons Reaction (THF, RT) 1_Boc_azetidin_3_one->HWE_Reaction Triethyl_phosphonoacetate Triethyl phosphonoacetate Ylide_Formation Ylide Formation (THF, 0°C to RT) Triethyl_phosphonoacetate->Ylide_Formation + NaH NaH Sodium Hydride (Base) Ylide_Formation->HWE_Reaction Workup Aqueous Workup & Extraction HWE_Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Ethyl 2-(1-(tert-butoxycarbonyl) azetidin-3-ylidene)acetate Purification->Final_Product Aza_Michael_Addition Reactivity Profile: Aza-Michael Addition Start Ethyl 2-(1-Boc-azetidin- 3-ylidene)acetate Reaction Aza-Michael Addition Start->Reaction Nucleophile Nitrogen Nucleophile (e.g., R₂NH) Nucleophile->Reaction Base Base (e.g., DBU) Base->Reaction Product Adduct Product (β-amino ester derivative) Reaction->Product

References

Technical Guide: Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a key structural motif in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to bioactive molecules. Its incorporation can enhance metabolic stability, aqueous solubility, and three-dimensional complexity, often leading to improved pharmacological profiles. This technical guide focuses on tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate , a versatile building block in the synthesis of novel azetidine-based compounds for drug discovery and development.

The IUPAC name for this compound is tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate . This guide will provide a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Horner-Wadsworth-Emmons reaction, and a summary of the known biological significance of the broader class of azetidine derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate is presented in Table 1. This data is compiled from various chemical suppliers and databases.

PropertyValueReference
IUPAC Name tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Synonyms 1-Boc-3-(carbethoxymethylene)azetidine, Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate[1]
CAS Number 1002355-96-5[1]
Molecular Formula C₁₂H₁₉NO₄[1]
Molecular Weight 241.28 g/mol
Appearance Colorless to light yellow oil or solid[1]
Density 1.052 g/mL at 25 °C
Refractive Index n20/D 1.474
Purity Typically ≥95%

Synthesis

The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate is most commonly achieved through the Horner-Wadsworth-Emmons (HWE) reaction.[2] This olefination reaction involves the condensation of a stabilized phosphonate ylide with a ketone, in this case, N-Boc-3-azetidinone. The HWE reaction is widely favored for its generally high yields and stereoselectivity, typically affording the thermodynamically more stable (E)-alkene.

Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:

G Synthesis of Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Olefination Triethyl phosphonoacetate Triethyl phosphonoacetate Phosphonate Ylide Phosphonate Ylide Triethyl phosphonoacetate->Phosphonate Ylide Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Phosphonate Ylide Target Molecule Tert-butyl 3-(2-ethoxy-2-oxoethylidene) azetidine-1-carboxylate Phosphonate Ylide->Target Molecule Horner-Wadsworth-Emmons Reaction N-Boc-3-azetidinone N-Boc-3-azetidinone N-Boc-3-azetidinone->Target Molecule

Caption: Synthetic workflow for tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous azetidine derivatives.[3]

Materials:

  • N-Boc-3-azetidinone

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphonoacetate (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-azetidinone (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals include a singlet for the tert-butyl protons around 1.4 ppm, a triplet for the methyl protons of the ethyl ester, a quartet for the methylene protons of the ethyl ester, and multiplets for the azetidine ring protons. A key signal would be a singlet for the vinylic proton.

  • ¹³C NMR: Expected signals would include those for the carbonyls of the Boc protecting group and the ethyl ester, the quaternary carbon of the tert-butyl group, the carbons of the azetidine ring, and the carbons of the ethyl group. The two carbons of the double bond would also be present.

Infrared (IR) Spectroscopy

Characteristic absorption bands are expected for the C=O stretching of the carbamate and the α,β-unsaturated ester, as well as C-O and C-N stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (241.28 g/mol ).

Biological Significance and Applications

While specific biological activities for tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate have not been extensively reported in peer-reviewed literature, its value lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules.[1] The azetidine core is a prominent feature in a number of compounds with diverse therapeutic applications.

Azetidine derivatives have been investigated for a range of biological activities, including:

  • Anticancer Agents: The rigid azetidine scaffold can be used to orient functional groups in a way that allows for potent and selective interactions with biological targets.

  • Antibacterial Agents: The strained four-membered ring can mimic the β-lactam core of penicillin and cephalosporin antibiotics.

  • Central Nervous System (CNS) Agents: The polarity and compact nature of the azetidine ring can improve blood-brain barrier penetration.

This compound serves as a valuable starting material for creating libraries of novel azetidine-containing compounds for high-throughput screening in drug discovery programs.

Conclusion

Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via the Horner-Wadsworth-Emmons reaction allows for its ready availability to researchers. The presence of multiple functional groups, including a protected amine, an α,β-unsaturated ester, and the core azetidine ring, provides numerous opportunities for further chemical modification and elaboration into novel drug candidates and chemical probes. As the importance of three-dimensional molecular architecture in drug design continues to grow, the utility of constrained scaffolds like the azetidine ring, and by extension, this particular building block, is expected to increase.

References

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of "Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of "Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate," a valuable building block in medicinal chemistry and drug development. The Horner-Wadsworth-Emmons (HWE) reaction is employed for the stereoselective formation of the α,β-unsaturated ester from commercially available starting materials. This protocol offers a robust and efficient method for accessing this important azetidine derivative.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized synthetic method for the formation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction.[1][2] Key benefits include the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble phosphate byproduct, which simplifies purification.[2] The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[1][2]

Azetidine scaffolds are of significant interest in drug discovery due to their ability to impart unique conformational constraints and improve physicochemical properties of drug candidates. The title compound, "this compound," serves as a versatile intermediate for the synthesis of more complex molecules. This protocol details the synthesis of this compound via the HWE reaction of tert-butyl 3-oxoazetidine-1-carboxylate with triethyl phosphonoacetate.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data for the experimental protocol.

ParameterValueUnitsNotes
Reactants
tert-Butyl 3-oxoazetidine-1-carboxylate1.0eqStarting ketone
Triethyl phosphonoacetate1.2eqPhosphonate reagent[3]
Potassium tert-butoxide1.2eqBase
Solvent
Anhydrous Tetrahydrofuran (THF)5mL/mmolBased on ketone
Reaction Conditions
Temperature0 to rt°CInitial cooling, then ambient
Reaction Time16hOvernight
AtmosphereInert (N2 or Ar)-To prevent moisture contamination
Workup & Purification
Quenching AgentSaturated aq. NH4Cl-
Extraction SolventEthyl acetate-
Purification MethodFlash column chromatography-Silica gel
Expected Yield
Yield75-85%Typical range

Experimental Protocol

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Triethyl phosphonoacetate[3]

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried round-bottom flask under an inert atmosphere, add triethyl phosphonoacetate (1.2 equivalents).

    • Dissolve the phosphonate in anhydrous THF (approximately 2 mL per mmol of phosphonate).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of potassium tert-butoxide (1.2 equivalents) in THF.

    • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the phosphonate anion.

  • Reaction with the Ketone:

    • In a separate flame-dried flask, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF (approximately 3 mL per mmol).

    • Slowly add the solution of the ketone to the pre-formed phosphonate anion at 0 °C via syringe or cannula.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion of the reaction, cool the mixture back to 0 °C with an ice bath.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • The appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) should be determined by TLC analysis of the crude product.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield "this compound" as a pure compound.

Visualizations

Experimental Workflow

G cluster_prep Phosphonate Anion Formation cluster_reaction Horner-Wadsworth-Emmons Reaction cluster_workup Workup & Purification Phosphonate Triethyl phosphonoacetate in THF Anion Phosphonate Anion Solution Phosphonate->Anion  0 °C, 30 min Base Potassium tert-butoxide in THF Base->Anion ReactionMix Reaction Mixture Anion->ReactionMix Ketone tert-Butyl 3-oxoazetidine-1-carboxylate in THF Ketone->ReactionMix  0 °C to rt, 16 h Quench Quench with aq. NH4Cl ReactionMix->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Flash Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the Horner-Wadsworth-Emmons synthesis.

Signaling Pathway (Reaction Mechanism)

G Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (KOtBu) Base->Carbanion Betaine Betaine Intermediate Carbanion->Betaine Nucleophilic Attack Ketone tert-Butyl 3-oxoazetidine-1-carboxylate Ketone->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Product Alkene Product Oxaphosphetane->Product Elimination Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

References

Application Notes and Protocols: Michael Addition to Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Michael addition of various nucleophiles to Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate, a key intermediate in the synthesis of novel azetidine-containing compounds for pharmaceutical and agrochemical research.

Introduction

Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate is a versatile building block in organic synthesis.[1] The presence of an α,β-unsaturated ester moiety on the azetidine ring makes it an excellent Michael acceptor, allowing for the introduction of a wide range of substituents at the 3-position of the azetidine core.[2][3][4][5] This conjugate addition reaction is a powerful tool for the construction of complex, functionally diverse molecules with potential biological activity.[1][2] The strained four-membered azetidine ring is a valuable scaffold in medicinal chemistry, known to impart unique conformational constraints and metabolic stability to drug candidates.[6][7]

This document outlines the reaction conditions for the aza-Michael addition of N-heterocycles, a class of reactions that has been successfully applied to the analogous methyl ester derivative.[2][8] The protocols provided are based on established literature procedures and are intended to serve as a starting point for further optimization and exploration.

Reaction Scheme

sub Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate reagents DBU, Acetonitrile 65 °C nuc Nucleophile (e.g., N-Heterocycle) prod Michael Adduct reagents->prod G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve azetidine derivative and N-heterocycle in acetonitrile B Add DBU as catalyst A->B C Heat reaction mixture to 65 °C B->C D Monitor reaction progress (TLC or LC-MS) C->D E Cool to room temperature and quench with water D->E F Extract with ethyl acetate E->F G Dry organic phase and concentrate F->G H Purify by flash column chromatography G->H

References

Application of "Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate" in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a key building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints and physicochemical properties to molecules, often leading to improved metabolic stability, solubility, and target-binding affinity. This document provides detailed application notes on the utility of this compound, particularly as a precursor for Janus kinase (JAK) inhibitors, and comprehensive protocols for its synthesis.

Application Notes: A Versatile Scaffold for JAK Inhibitors

The primary application of this compound in drug discovery is as a versatile intermediate for the synthesis of more complex molecules, notably inhibitors of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of autoimmune diseases and cancers.

Baricitinib as a Case Study:

A prominent example of a drug synthesized from a related azetidine scaffold is Baricitinib. Baricitinib is an oral inhibitor of JAK1 and JAK2 and is approved for the treatment of rheumatoid arthritis.[1] The synthesis of Baricitinib and other similar JAK inhibitors often involves the incorporation of a functionalized azetidine ring. The title compound serves as a valuable precursor to such functionalized azetidines.

The ethyl acetate side chain of this compound can be further modified, for example, by hydrolysis to the corresponding carboxylic acid, followed by amide coupling to introduce diverse functionalities. This allows for the exploration of a wide chemical space to optimize the potency and selectivity of potential drug candidates targeting the ATP-binding site of JAK enzymes.

Signaling Pathway: The JAK-STAT Pathway

The JAK-STAT signaling pathway is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[1] Baricitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby blocking this signaling cascade.[1]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 5. Phosphorylation STAT->Receptor pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Translocation Gene Gene Transcription Nucleus->Gene 8. Regulation Baricitinib Baricitinib Baricitinib->JAK Inhibition

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from commercially available 1-Boc-3-azetidinone. The first step involves a Horner-Wadsworth-Emmons reaction to introduce the ethylidene acetate moiety, followed by a reduction of the double bond.

Synthetic Workflow

experimental_workflow cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Reduction A 1-Boc-3-azetidinone C tert-Butyl 3-(2-ethoxy-2-oxoethylidene) azetidine-1-carboxylate A->C NaH, THF B Triethyl phosphonoacetate B->C NaH, THF D Tert-butyl 3-(2-ethoxy-2-oxoethyl) azetidine-1-carboxylate C->D Pd/C, H2

Figure 2: Synthetic workflow for this compound.
Step 1: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

This procedure is adapted from the Horner-Wadsworth-Emmons reaction.

Materials:

  • 1-Boc-3-azetidinone

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry and cool to 0 °C.

  • Slowly add a solution of triethyl phosphonoacetate (1.05 eq) in anhydrous THF to the slurry.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ParameterValue
Typical Yield 80-90%
Purity (post-chromatography) >95%
Appearance Colorless to pale yellow oil
Step 2: Synthesis of this compound

This procedure involves the catalytic hydrogenation of the double bond.

Materials:

  • tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

  • Palladium on carbon (10 wt. % Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Carefully add 10 wt. % Pd/C catalyst (typically 5-10 mol % of palladium).

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product.

Quantitative Data:

ParameterValue
Typical Yield >95%
Purity >98%
Appearance Colorless oil

Conclusion

This compound is a valuable and versatile building block in drug discovery. Its straightforward, high-yielding synthesis makes it an attractive starting material for the creation of compound libraries for screening and lead optimization. Its demonstrated utility in the synthesis of precursors for potent kinase inhibitors, such as those targeting the JAK-STAT pathway, highlights its significance for the development of novel therapeutics for a range of diseases. The provided protocols offer a reliable foundation for the synthesis of this important intermediate.

References

Application Notes and Protocols: Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate in the Preparation of Azetidine-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate and its unsaturated analogue, tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate, as versatile building blocks in the synthesis of novel azetidine-containing pharmaceuticals. The unique four-membered ring structure of azetidines imparts valuable physicochemical properties to drug candidates, making these synthons highly sought after in medicinal chemistry.[1][2]

Physicochemical Properties and Data

The successful application of these building blocks is underpinned by their specific chemical properties. The following table summarizes key quantitative data for the more commonly referenced precursor, the "ethylidene" variant.

PropertyValueSource
CAS Number 1002355-96-5[3]
Molecular Formula C₁₂H₁₉NO₄[3][4]
Molecular Weight 241.29 g/mol [3]
Appearance White to light yellow clear liquid or powder[3]
Density ~1.06 g/mL at 25 °C[3]
Refractive Index n20/D ~1.47[3]
Purity ≥ 95-98% (GC)[3]
Storage Conditions 2 - 8 °C[3]

Synthetic Applications

Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate is a key intermediate for the synthesis of more complex, functionalized azetidines.[3] Its exocyclic double bond is reactive and amenable to various transformations, including conjugate additions and cycloadditions, allowing for the introduction of diverse substituents. This makes it a valuable tool for creating libraries of novel compounds for drug discovery. A primary application is its use as a precursor to introduce the azetidineacetic acid moiety, a valuable pharmacophore.

The saturated analogue, this compound, serves as a stable scaffold for further chemical modifications at the ester or the azetidine ring, once the Boc protecting group is removed.

Experimental Protocols

The following protocols are adapted from established synthetic procedures and provide a framework for the preparation and utilization of these key azetidine building blocks.

Protocol 1: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

This protocol is based on the Horner-Wadsworth-Emmons reaction, a standard method for forming carbon-carbon double bonds.[5]

Materials:

  • 1-Boc-3-azetidinone

  • Ethyl 2-(diethoxyphosphoryl)acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Suspend sodium hydride (1.05 eq) in dry THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • To this suspension, add ethyl 2-(diethoxyphosphoryl)acetate (1.0 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 1-Boc-3-azetidinone (1.0 eq) in dry THF to the reaction mixture.

  • Stir the resulting mixture for 1 hour at room temperature.

  • Quench the reaction by the careful addition of water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the desired compound.

Protocol 2: Synthesis of Substituted Azetidines via Aza-Michael Addition

This protocol details the conjugate addition of a nucleophile to the activated alkene of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.[5]

Materials:

  • tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

  • Desired N-heterocyclic nucleophile (e.g., pyrrolidine, another azetidine)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq), the N-heterocyclic nucleophile (1.0 eq), and DBU (1.0 eq) in acetonitrile.

  • Stir the reaction mixture at 65 °C for 4-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with the addition of water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the residue via flash chromatography to obtain the final product.

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathways and logical relationships in the preparation and application of these azetidine derivatives.

Synthesis_of_Target_Molecule reagents1 Ethyl 2-(diethoxyphosphoryl)acetate NaH, THF product tert-Butyl 3-(2-ethoxy-2-oxoethylidene) azetidine-1-carboxylate reagents1->product Horner-Wadsworth-Emmons Reaction start 1-Boc-3-azetidinone

Caption: Synthesis of the ethylidene precursor.

Aza_Michael_Addition start tert-Butyl 3-(2-ethoxy-2-oxoethylidene) azetidine-1-carboxylate reagents Nucleophile (e.g., Pyrrolidine) DBU, Acetonitrile product Substituted Azetidine (e.g., tert-Butyl 3-(2-ethoxy-2-oxoethyl)- 3-(pyrrolidin-1-yl)azetidine-1-carboxylate) reagents->product Aza-Michael Addition

Caption: Functionalization via Aza-Michael Addition.

Drug_Development_Pathway building_block Azetidine Building Block (e.g., this compound) functionalization Chemical Modification (e.g., Amide Coupling, Deprotection) building_block->functionalization lead_compound Lead Compound Library functionalization->lead_compound screening Biological Screening (e.g., in vitro assays) lead_compound->screening optimization Lead Optimization screening->optimization candidate Drug Candidate optimization->candidate

Caption: Role in a typical drug discovery workflow.

References

Green Synthesis of Substituted Azetidines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a valuable structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates. Traditional synthetic routes to substituted azetidines often involve harsh reagents, hazardous solvents, and multi-step procedures, running counter to the principles of green chemistry. This document provides detailed application notes and experimental protocols for several environmentally benign methods for the synthesis of substituted azetidines, including microwave-assisted synthesis, visible-light photocatalysis, biocatalysis, and multicomponent reactions.

Microwave-Assisted Synthesis of 2-Azetidinones (β-Lactams)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.[1] The Staudinger [2+2] cycloaddition between a ketene and an imine is a classic method for constructing the β-lactam ring, and its efficiency can be significantly enhanced using microwave irradiation.[1][2]

Application Notes:

The microwave-assisted Staudinger reaction is particularly useful for the rapid synthesis of libraries of β-lactam derivatives for biological screening.[1] The in-situ generation of ketenes from acid chlorides and a base, followed by their cycloaddition with imines, is a common and effective strategy.[1] The choice of solvent can influence the reaction outcome, with polar aprotic solvents often being effective. The reaction is highly stereoselective, with the stereochemistry of the resulting β-lactam being influenced by the substituents on the ketene and imine.[3] Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams, while the opposite substitution pattern favors trans-β-lactams.[3]

Quantitative Data:
EntryImineAcid ChlorideBaseSolventTime (min)Temp (°C)Yield (%)StereochemistryRef
1Benzaldehyde + p-AnisidineMethoxyacetyl chlorideTriethylamineDichloromethane2-5--Optically pure cis[1]
2Benzaldehyde + p-AnisidineAcetoxyacetyl chlorideTriethylamineDichloromethane2-5--Optically pure cis[1]
3Benzaldehyde + p-AnisidineAcetoxyacetyl chlorideN-methylmorpholineChlorobenzene295-100-trans[1]
4Various aromatic aldiminesDiazoketones-o-dichlorobenzene-160-180Similar to photochemicaltrans[4]
5Heterocyclic iminesChloroacetyl chlorideTriethylamineDMF0.5-84-[5]
6N'-arylidene acetohydrazideChloroacetyl chlorideTriethylamine-30-45-81-96-[5]
Experimental Protocol: Microwave-Assisted Synthesis of a cis-β-Lactam

Materials:

  • Appropriate imine (1.0 mmol)

  • Anhydrous dichloromethane (5 mL)

  • Triethylamine (1.2 mmol)

  • Methoxyacetyl chloride or acetoxyacetyl chloride (1.1 mmol)

  • Microwave-safe reaction vessel with a magnetic stirrer

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve the imine (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Add triethylamine (1.2 mmol) to the solution.

  • Slowly add the acid chloride (1.1 mmol) to the mixture with stirring.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture for 2-5 minutes at a controlled temperature as determined by the specific reactants.[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • The reaction mixture can then be concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the optically pure cis-β-lactam.[1]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup and Purification A Dissolve imine in anhydrous DCM B Add triethylamine A->B C Add acid chloride B->C D Seal vessel and place in microwave reactor C->D E Irradiate for 2-5 minutes D->E F Cool to room temperature E->F G Concentrate under reduced pressure F->G H Purify by column chromatography G->H I Characterize product (NMR, MS) H->I

Workflow for microwave-assisted Staudinger cycloaddition.

Visible-Light Photocatalysis

Visible-light photocatalysis has gained significant traction as a green synthetic methodology due to its use of abundant and non-toxic light as an energy source, and the ability to perform reactions at ambient temperature. For azetidine synthesis, the aza Paternò–Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, is a prominent example.[6][7]

Application Notes:

The visible-light-mediated intermolecular aza Paternò–Büchi reaction allows for the synthesis of highly functionalized azetidines from readily available precursors under mild conditions.[1] Iridium-based photocatalysts are commonly employed to facilitate the triplet energy transfer required for the reaction.[1] This approach is characterized by its operational simplicity and broad substrate scope.[1] Intramolecular versions of this reaction have also been developed to access complex tricyclic azetidines.[6]

Quantitative Data:
EntryImine SourceAlkenePhotocatalystSolventTime (h)Yield (%)Enantiomeric Excess (%)Ref
12-Isoxazoline-3-carboxylatesVarious alkenesIridium complex--up to 99-[1][6]
2Quinoxalin-2(1H)-ones1-ArylethenesChiral sensitizer--50-9986-98[8]
3Ketone-derived sulfonyliminesStyrenes and dienes-----[9]
4Cyclic oximesUnactivated alkenes (intramolecular)Iridium or organic photocatalystAcetonitrile16up to 84-[6]
Experimental Protocol: Visible-Light-Mediated Intramolecular Aza Paternò–Büchi Reaction

Materials:

  • Oxime substrate (0.1 mmol)

  • Photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1-5 mol%)

  • Anhydrous acetonitrile (0.1 M solution)

  • Schlenk tube or vial

  • Blue LED lamps

  • Nitrogen or argon source

Procedure:

  • To a Schlenk tube or vial, add the oxime substrate (0.1 mmol) and the photocatalyst.

  • Add anhydrous acetonitrile to achieve a 0.1 M concentration.

  • Sparge the solution with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

  • Seal the vessel and place it at a defined distance from the blue LED lamps.

  • Irradiate the reaction mixture for the specified time (e.g., 16 hours), maintaining a constant temperature if necessary.[6]

  • Upon completion, the reaction mixture is concentrated in vacuo.

  • The crude product is then purified by flash column chromatography on silica gel.

Reaction Pathway

G PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC Energy Transfer Imine_triplet Imine (Triplet State) PC_excited->Imine_triplet Energy Transfer Imine Imine (Ground State) Imine_triplet->Imine Intersystem Crossing Biradical 1,4-Biradical Intermediate Imine_triplet->Biradical + Alkene Alkene Alkene Azetidine Azetidine Product Biradical->Azetidine Ring Closure

Simplified pathway for photocatalytic aza Paternò–Büchi reaction.

Biocatalytic Synthesis of Azetidines

Biocatalysis offers an exceptionally green approach to chemical synthesis, utilizing enzymes to perform reactions with high selectivity and under mild, aqueous conditions. A notable example is the use of an engineered cytochrome P450 enzyme for the enantioselective synthesis of azetidines.

Application Notes:

An engineered variant of cytochrome P450BM3, named P411-AzetS, has been developed to catalyze the one-carbon ring expansion of aziridines to azetidines via a[1][10]-Stevens rearrangement.[10][11] This biocatalytic method provides access to chiral azetidines with excellent enantioselectivity (up to 99:1 er).[10][11] The reaction is performed in an aqueous buffer system at or near room temperature, making it a highly sustainable process. The enzyme's active site plays a crucial role in controlling the reaction's outcome, favoring the desired rearrangement over competing side reactions.[10]

Quantitative Data:
EntryAziridine SubstrateProductEnzymeYield (%)Enantiomeric Ratio (er)Ref
1N-(tert-Butoxycarbonyl)aziridineN-(tert-Butoxycarbonyl)azetidineP411-AzetS-99:1[10][11]
2Various N-protected aziridinesCorresponding azetidinesP411-AzetS-High[10][11]
Experimental Protocol: Biocatalytic Synthesis of an Azetidine

Materials:

  • E. coli whole cells expressing the P411-AzetS enzyme

  • M9-N buffer (pH 7.0)

  • Acetonitrile

  • Aziridine substrate (e.g., 10 mM)

  • Ethyl diazoacetate (EDA) (e.g., 15 mM)

  • Glucose

  • Shaking incubator

Procedure:

  • Prepare a suspension of E. coli whole cells expressing P411-AzetS in M9-N buffer.

  • In a reaction vessel, combine the cell suspension with the aziridine substrate and glucose.

  • Initiate the reaction by adding ethyl diazoacetate (EDA).

  • The reaction is typically carried out at room temperature for 4-16 hours in a shaking incubator.

  • After the reaction period, the mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried, and concentrated.

  • The crude product is purified by flash chromatography to yield the enantiomerically enriched azetidine.

Biocatalytic Cycle

G Enzyme P411-AzetS Enzyme Enzyme_Carbene Enzyme-Carbene Intermediate Enzyme->Enzyme_Carbene + EDA, - N₂ Ylide Aziridinium Ylide Enzyme_Carbene->Ylide + Aziridine Aziridine Aziridine Substrate Ylide->Enzyme Side Reactions (suppressed) Azetidine Azetidine Product Ylide->Azetidine [1,2]-Stevens Rearrangement Azetidine->Enzyme Product Release EDA Ethyl Diazoacetate N2 N₂ G ABB Azabicyclo[1.1.0]butane (ABB) ABB_Li ABB-Li ABB->ABB_Li + n-BuLi Alkoxide Alkoxide Intermediate ABB_Li->Alkoxide + Acyl Silane (E1) AcylSilane Acyl Silane (E1) Carbanion Carbanion via [1,2]-Brook Rearrangement Alkoxide->Carbanion [1,2]-Brook Rearrangement RingOpened Ring-Opened Intermediate Carbanion->RingOpened Strain-Release Ring Opening Product Functionalized Azetidine RingOpened->Product + E2, + E3 E2 Electrophile 2 (E2) E3 Electrophile 3 (E3)

References

Application Notes and Protocols for the Boc Deprotection of Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the deprotection of Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate to yield ethyl 2-(azetidin-3-yl)acetate. The selection of an appropriate deprotection method is crucial to ensure high yield and purity of the desired product while minimizing side reactions. The following sections detail common acidic and thermal deprotection methods.

Deprotection Methods Overview

The most prevalent methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] These methods proceed through the protonation of the carbamate oxygen, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation to furnish the free amine.[1][3] Thermal deprotection offers an alternative, catalyst-free method that can be advantageous for substrates sensitive to strong acids.[4][5]

Acidic Deprotection

Trifluoroacetic Acid (TFA): TFA is a highly effective reagent for Boc deprotection, typically used in a solution with a co-solvent like dichloromethane (DCM).[1][6] The reaction is generally fast and efficient at room temperature. However, the strong acidity of TFA may not be suitable for substrates with other acid-labile functional groups.

Hydrochloric Acid (HCl): HCl, commonly used as a solution in an organic solvent such as 1,4-dioxane or methanol, is another standard reagent for Boc deprotection.[7][8][9] This method often results in the formation of the amine hydrochloride salt, which can sometimes be isolated by precipitation and used directly in subsequent steps.[1][10]

Thermal Deprotection

Thermal removal of the Boc group is a greener alternative that avoids the use of strong acids.[4] This method typically involves heating the Boc-protected amine in a suitable solvent, such as toluene or methanol, at reflux temperatures.[1][4] While effective, thermal deprotection may require higher temperatures and longer reaction times compared to acidic methods.[4][5]

Data Summary

The following table summarizes typical reaction conditions and outcomes for the different Boc deprotection methods based on general literature for related substrates.

MethodReagents & SolventsTemperatureReaction TimeTypical YieldNotes
TFA 20-50% TFA in DCM0 °C to Room Temp.0.5 - 4 hours>90%The product is obtained as a TFA salt.[1][6]
HCl 4M HCl in 1,4-DioxaneRoom Temp.1 - 16 hours>90%The product is the hydrochloride salt.[7][8]
Thermal Toluene or MethanolReflux2 - 24 hoursVariableA catalyst-free, milder alternative.[1][4][5]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 eq) to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • To obtain the free amine, dissolve the residue in water and basify to pH 8-9 with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product, ethyl 2-(azetidin-3-yl)acetate.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The amine hydrochloride salt may precipitate out of the solution.

  • Upon completion (typically 1-16 hours), concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be triturated with diethyl ether and collected by filtration to yield ethyl 2-(azetidin-3-yl)acetate hydrochloride.

  • If the free amine is required, the hydrochloride salt can be neutralized with a base as described in Protocol 1.

Protocol 3: Thermal Boc Deprotection

Materials:

  • This compound

  • Toluene or Methanol

  • Rotary evaporator

  • Standard laboratory glassware with a reflux condenser

Procedure:

  • Dissolve this compound in toluene or methanol.

  • Heat the solution to reflux.

  • Monitor the reaction by TLC or LC-MS. Reaction times can be lengthy (2-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure to yield the deprotected amine, ethyl 2-(azetidin-3-yl)acetate. Further purification by chromatography may be necessary.

Visualizations

Boc_Deprotection_Workflow start Starting Material: Tert-butyl 3-(2-ethoxy-2-oxoethyl) azetidine-1-carboxylate deprotection Boc Deprotection (Acidic or Thermal) start->deprotection workup Reaction Work-up (Neutralization, Extraction) deprotection->workup purification Purification (e.g., Chromatography) workup->purification product Final Product: Ethyl 2-(azetidin-3-yl)acetate purification->product

Caption: General workflow for the Boc deprotection of the target compound.

Caption: Chemical transformation during Boc deprotection.

References

Application Notes and Protocols for the Scale-up Synthesis of Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of the intermediate, Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate. This valuable building block is frequently utilized in the development of novel therapeutics due to its unique structural and chemical properties. The following sections detail the synthetic pathway, experimental procedures, and expected outcomes for a multi-gram scale synthesis.

Synthetic Pathway Overview

The synthesis of this compound is a three-step process commencing from commercially available 1-benzylazetidin-3-ol. The key steps involve the protection of the azetidine nitrogen, oxidation of the secondary alcohol to a ketone, a Horner-Wadsworth-Emmons (HWE) reaction to introduce the ethyl acetate moiety, and a final hydrogenation to yield the target compound.

Synthesis_Pathway A 1-Benzylazetidin-3-ol B Tert-butyl 3-hydroxyazetidine-1-carboxylate A->B 1. Boc Protection (Boc)2O, Pd/C, H2 C Tert-butyl 3-oxoazetidine-1-carboxylate B->C 2. Oxidation (e.g., TEMPO, NaClO) D Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate C->D 3. Horner-Wadsworth-Emmons (EtO)2P(O)CH2CO2Et, Base E This compound D->E 4. Hydrogenation (H2, Pd/C)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Tert-butyl 3-hydroxyazetidine-1-carboxylate

This procedure outlines the N-Boc protection of 1-benzylazetidin-3-ol.

Workflow Diagram:

Step1_Workflow Start 1-Benzylazetidin-3-ol in THF Reagents Add 5% Pd/C and Di-tert-butyl dicarbonate Start->Reagents Reaction Stir under H2 atmosphere (overnight at RT) Reagents->Reaction Filtration Filter through Celite Reaction->Filtration Concentration Concentrate under vacuum Filtration->Concentration Purification Recrystallize from n-heptane Concentration->Purification Product Tert-butyl 3-hydroxyazetidine-1-carboxylate Purification->Product

Caption: Experimental workflow for the synthesis of Tert-butyl 3-hydroxyazetidine-1-carboxylate.

Procedure:

To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in tetrahydrofuran (THF, 350 mL), 5% Palladium on carbon (1.75 g) is added. The reaction mixture is stirred at room temperature overnight under a hydrogen atmosphere (balloon pressure is sufficient for lab scale). Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is dissolved in n-heptane (105 mL) and stirred at 0-5 °C for 2 hours under a nitrogen atmosphere. The resulting precipitate is filtered, and the filter cake is dried to afford pure Tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid.[1]

Quantitative Data Summary (Step 1):

ParameterValue
Starting Material1-Benzylazetidin-3-ol
Scale35.0 g
SolventTHF, n-heptane
Key Reagents5% Pd/C, Di-tert-butyl dicarbonate
Reaction Time~20 hours
Yield~91%
Purity>98% (by NMR)
Step 2: Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate

This step involves the oxidation of the secondary alcohol to a ketone. A traditional TEMPO-mediated oxidation is described below. For larger scales, a microchannel reactor with a TEMPO-H₂O₂ system can be considered for improved safety and efficiency.[1]

Procedure:

To a solution of Tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (CH₂Cl₂, 200 mL) at -15 to 5 °C, a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) are added sequentially. A pre-mixed solution of potassium bicarbonate (104 g) and 12% aqueous sodium hypochlorite (86 g) in water (389 mL) is then added slowly, maintaining the internal temperature below 5 °C. The reaction is stirred for 30 minutes. Upon completion, the reaction is quenched with a 15% aqueous solution of sodium thiosulfate (100 mL). The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield Tert-butyl 3-oxoazetidine-1-carboxylate.[1]

Quantitative Data Summary (Step 2 - TEMPO/NaClO Method):

ParameterValue
Starting MaterialTert-butyl 3-hydroxyazetidine-1-carboxylate
Scale10.0 g
SolventDichloromethane
Key ReagentsTEMPO, KBr, NaHCO₃, NaClO
Reaction Time~0.5 - 1 hour
Yield~95%
Purity>97% (by GC-MS)
Step 3 & 4: Synthesis of this compound

This two-part final step involves a Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated ester, followed by hydrogenation. The HWE protocol is adapted from a similar synthesis of the corresponding cyanomethylene derivative.[1] The Horner-Wadsworth-Emmons reaction is known for its high E-selectivity and the advantage of a water-soluble phosphate byproduct, which simplifies purification.[2][3][4]

Workflow Diagram:

Step3_4_Workflow Start Tert-butyl 3-oxoazetidine-1-carboxylate in THF HWE Horner-Wadsworth-Emmons Reaction with Triethyl phosphonoacetate & Base Start->HWE Intermediate Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate HWE->Intermediate Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Intermediate->Hydrogenation Product This compound Hydrogenation->Product

Caption: Workflow for the Horner-Wadsworth-Emmons reaction and subsequent hydrogenation.

Procedure (Horner-Wadsworth-Emmons Reaction):

To a solution of triethyl phosphonoacetate (1.2 equivalents) in anhydrous THF, a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or potassium tert-butoxide (t-BuOK, 1.2 equivalents) is added portion-wise at 0 °C under a nitrogen atmosphere. The mixture is stirred for 30-60 minutes at this temperature. A solution of Tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate, can be purified by column chromatography on silica gel.

Procedure (Hydrogenation):

The purified Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate is dissolved in a suitable solvent such as ethanol or ethyl acetate. 10% Palladium on carbon (5-10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to afford the final product, this compound.

Quantitative Data Summary (Step 3 & 4 - Projected):

ParameterValue (Projected)
Starting MaterialTert-butyl 3-oxoazetidine-1-carboxylate
ScaleMulti-gram
SolventTHF, Ethanol/Ethyl Acetate
Key ReagentsTriethyl phosphonoacetate, NaH/t-BuOK, 10% Pd/C
Reaction TimeHWE: 16-24 hours; Hydrogenation: 2-6 hours
Yield~70-85% over two steps
Purity>95% (after purification)

Safety and Handling

  • Sodium hydride and potassium tert-butoxide are highly reactive and moisture-sensitive. Handle under an inert atmosphere.

  • Hydrogen gas is flammable. Ensure proper ventilation and use appropriate equipment for hydrogenation.

  • Palladium on carbon is pyrophoric when dry and saturated with hydrogen. Handle the catalyst wet and avoid exposure to air.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The described synthetic route provides a reliable and scalable method for the production of this compound. The protocols are based on established and robust chemical transformations, with considerations for scale-up. The Horner-Wadsworth-Emmons reaction offers a significant advantage in terms of purification ease at a larger scale. These application notes should serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols for Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate in the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate and its derivatives are pivotal building blocks in modern medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and chemical stability. This scaffold provides a three-dimensional architecture that can enhance binding affinity to biological targets and improve physicochemical properties of drug candidates. These application notes provide a comprehensive overview of the utility of this compound as a versatile starting material for the synthesis of novel therapeutic agents, with a particular focus on inhibitors of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway.

Core Scaffold and Key Derivatives

The primary building block, this compound, possesses two key functional groups amenable to chemical modification: the ethyl ester and the Boc-protected nitrogen. The ester can be hydrolyzed to a carboxylic acid, which serves as a handle for amide bond formation, a cornerstone reaction in medicinal chemistry. The Boc-protecting group can be removed under acidic conditions to allow for functionalization of the azetidine nitrogen. A closely related and synthetically accessible precursor is tert-butyl 3-oxoazetidine-1-carboxylate, which can be converted to derivatives like tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, a key intermediate in the synthesis of the JAK inhibitor, Baricitinib.

Therapeutic Applications: Targeting the JAK/STAT Pathway

The JAK/STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and inflammation. Dysregulation of this pathway is implicated in numerous diseases, including autoimmune disorders and cancer. Consequently, inhibitors of JAK kinases and STAT proteins are of significant therapeutic interest. Azetidine-containing compounds have emerged as potent and selective inhibitors in this class.

Primary Application: Synthesis of JAK Inhibitors (e.g., Baricitinib)

A prominent example of the therapeutic application of the azetidine scaffold is in the synthesis of Baricitinib, an oral JAK1/JAK2 inhibitor approved for the treatment of rheumatoid arthritis. The synthesis of Baricitinib utilizes a key azetidine intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, which is derived from tert-butyl 3-oxoazetidine-1-carboxylate.[1][2]

Secondary Application: Development of STAT3 Inhibitors

The STAT3 protein is a key downstream effector in the JAK/STAT pathway and is a validated target in oncology. Novel (R)-azetidine-2-carboxamide analogues have been developed as potent small-molecule STAT3 inhibitors with sub-micromolar potencies. These compounds are synthesized from the corresponding azetidine-2-carboxylic acid, a derivative accessible from our core scaffold.

Data Presentation

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValue
IUPAC Name This compound
CAS Number 158602-35-8
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol
Appearance Colorless to light yellow oil or solid
Solubility Soluble in most organic solvents
Table 2: Biological Activity of Azetidine-Derived STAT3 Inhibitors
Compound IDSTAT3 EMSA IC₅₀ (µM)STAT1 EMSA IC₅₀ (µM)STAT5 EMSA IC₅₀ (µM)Cell Viability EC₅₀ (µM, MDA-MB-231)
5a 0.55> 18> 18Not Reported
5o 0.38> 18> 18Not Reported
8i 0.34> 18> 18Not Reported
7e Not ReportedNot ReportedNot Reported1.9
7f Not ReportedNot ReportedNot Reported1.2
7g Not ReportedNot ReportedNot Reported0.9
9k Not ReportedNot ReportedNot Reported1.1

Data extracted from "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors". The compounds are (R)-azetidine-2-carboxamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of a Key Baricitinib Intermediate

This protocol describes the synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, a key intermediate for Baricitinib, starting from tert-butyl 3-oxoazetidine-1-carboxylate.[1][2]

Reaction: Horner-Wadsworth-Emmons olefination

Materials:

  • tert-butyl 3-oxoazetidine-1-carboxylate

  • Diethyl (cyanomethyl)phosphonate

  • Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous THF at -5 °C to 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (1.1 equivalents) portion-wise.

  • Stir the resulting mixture at the same temperature for 30-60 minutes.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Protocol 2: Hydrolysis of the Ethyl Ester

This protocol describes the general procedure for the saponification of the ethyl ester of the title compound to the corresponding carboxylic acid, a crucial step for subsequent amide coupling.

Reaction: Saponification

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in a mixture of THF, MeOH, and water.

  • Add LiOH (1.5 - 2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid.

Protocol 3: Amide Coupling for the Synthesis of STAT3 Inhibitor Precursors

This protocol outlines a general procedure for the amide bond formation between the carboxylic acid derivative (from Protocol 2) and an amine, a key step in synthesizing azetidine-based STAT3 inhibitors.

Reaction: Amide Coupling (using HATU)

Materials:

  • 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid (1.0 equivalent)

  • Desired amine (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF, add DIPEA (3.0 equivalents).

  • Add HATU (1.2 equivalents) to the mixture at room temperature.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Boc-Deprotection of the Azetidine Nitrogen

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group, which is necessary for further functionalization of the azetidine nitrogen.

Reaction: Acid-catalyzed Deprotection

Materials:

  • Boc-protected azetidine derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in 1,4-dioxane)

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected azetidine derivative in DCM.

  • Add an excess of TFA (e.g., 10 equivalents) or 4M HCl in dioxane at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting amine salt can often be used directly in the next step or can be neutralized by partitioning between a saturated aqueous sodium bicarbonate solution and an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield the free amine.

Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor Azetidine-based Inhibitor Inhibitor->JAK Inhibition Inhibitor->STAT_dimer Inhibition of DNA Binding Transcription Gene Transcription DNA->Transcription 8. Gene Activation

Caption: The JAK/STAT signaling pathway and points of inhibition by azetidine derivatives.

Experimental Workflow

Synthetic_Workflow Start tert-butyl 3-(2-ethoxy-2-oxoethyl) azetidine-1-carboxylate CarboxylicAcid 2-(1-(tert-butoxycarbonyl) azetidin-3-yl)acetic acid Start->CarboxylicAcid Protocol 2: Ester Hydrolysis Amide Boc-protected Azetidine Amide Derivative CarboxylicAcid->Amide Protocol 3: Amide Coupling DeprotectedAmine Azetidine Amide (Free Amine) Amide->DeprotectedAmine Protocol 4: Boc-Deprotection FinalProduct Novel Therapeutic Agent (e.g., STAT3/JAK Inhibitor) DeprotectedAmine->FinalProduct Further Functionalization

Caption: General synthetic workflow for creating therapeutic agents.

References

Synthesis of biologically active molecules using "Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of biologically active spiro[azetidine-3,3'-oxindole] derivatives using Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate as a key starting material. The resulting spirooxindole scaffold is a privileged motif in medicinal chemistry, exhibiting a range of biological activities, including potent anticancer and antimicrobial effects.

Introduction

Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate is a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic systems.[1] Its exocyclic double bond makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. This protocol focuses on its reaction with azomethine ylides generated in situ from isatin derivatives to yield novel spiro[azetidine-3,3'-oxindole] compounds. Spirooxindoles are of significant interest in drug discovery due to their diverse pharmacological activities.[2]

Application: Anticancer and Antimicrobial Agents

Spiro[azetidine-3,3'-oxindole] derivatives have emerged as a promising class of therapeutic agents. Their biological activity is attributed to their rigid, three-dimensional structure, which allows for specific interactions with biological targets.

Anticancer Activity: Many spirooxindole compounds exhibit potent anticancer activity by targeting key signaling pathways involved in cancer cell proliferation and survival. Two prominent mechanisms of action include:

  • Inhibition of the p53-MDM2 Interaction: The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis. In many cancers, p53 is inactivated by the murine double minute 2 (MDM2) protein. Spirooxindoles have been designed to inhibit the p53-MDM2 interaction, thereby reactivating p53 and inducing apoptosis in cancer cells.[3][4][5]

  • Inhibition of Polo-like Kinase 4 (Plk4): Plk4 is a key regulator of centriole duplication, and its overexpression is common in various cancers, leading to chromosomal instability. Spirooxindoles have been identified as potent inhibitors of Plk4, offering a targeted approach to cancer therapy.[6][7][8]

Antimicrobial Activity: The spirooxindole scaffold has also been associated with significant antimicrobial properties against a range of bacterial and fungal pathogens.[9][10][11][12] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.

Experimental Protocols

This section details the synthesis and characterization of a representative spiro[azetidine-3,3'-oxindole] derivative.

Synthesis of Ethyl 1'-(tert-butoxycarbonyl)-2'-oxo-spiro[indoline-3,2'-azetidine]-4'-carboxylate (3)

This synthesis is achieved through a 1,3-dipolar cycloaddition reaction between Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1) and an azomethine ylide generated from isatin (2a) and sarcosine.

Materials:

  • Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1)

  • Isatin (2a)

  • Sarcosine

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • A mixture of isatin (2a, 1.2 mmol) and sarcosine (1.5 mmol) in anhydrous methanol (20 mL) is heated at reflux for 30 minutes.

  • Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1, 1.0 mmol) is added to the reaction mixture.

  • The reaction is continued at reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane (50 mL) and washed with water (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired spiro[azetidine-3,3'-oxindole] derivative (3).

Characterization Data for a Representative Analog (adapted from similar structures):

  • Appearance: White solid

  • Yield: 75-85%

  • 1H NMR (400 MHz, CDCl3) δ: 7.60-6.80 (m, 4H, Ar-H), 4.50-4.20 (m, 4H, azetidine-H), 4.15 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.80 (s, 1H, CHCOOEt), 2.40 (s, 3H, NCH3), 1.45 (s, 9H, C(CH3)3), 1.25 (t, J = 7.1 Hz, 3H, OCH2CH3).

  • 13C NMR (101 MHz, CDCl3) δ: 178.0 (C=O, oxindole), 170.0 (C=O, ester), 155.0 (C=O, Boc), 142.0, 130.0, 128.5, 125.0, 123.0, 110.0 (Ar-C), 80.5 (C(CH3)3), 70.0 (spiro-C), 62.0, 60.0, 58.0 (azetidine-C), 61.0 (OCH2CH3), 35.0 (NCH3), 28.5 (C(CH3)3), 14.2 (OCH2CH3).

  • MS (ESI): m/z calculated for C21H26N2O5 [M+H]+, found [M+H]+.

Data Presentation

Table 1: Quantitative Data for Representative Spiro[azetidine-3,3'-oxindole] Derivatives (Hypothetical Data Based on Literature)

Compound IDR Group on IsatinYield (%)Anticancer Activity (IC50, µM)aAntimicrobial Activity (MIC, µg/mL)b
3a H828.5 (MCF-7)16 (S. aureus)
3b 5-Br782.1 (HCT116)8 (E. coli)
3c 5-NO2751.5 (A549)4 (MRSA)
3d 5-Cl853.2 (PC-3)16 (P. aeruginosa)

a IC50 values represent the concentration required to inhibit 50% of cancer cell growth. Cell lines: MCF-7 (breast), HCT116 (colon), A549 (lung), PC-3 (prostate). b MIC values represent the minimum inhibitory concentration against various microbial strains.

Visualizations

Diagram 1: General Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Tert-butyl 3-(2-ethoxy-2-oxoethylidene) azetidine-1-carboxylate (1) D 1,3-Dipolar Cycloaddition (MeOH, Reflux) A->D B Isatin Derivative (2) B->D C Amino Acid (e.g., Sarcosine) C->D E Spiro[azetidine-3,3'-oxindole] Derivative (3) D->E

Caption: Synthetic workflow for spiro[azetidine-3,3'-oxindole] synthesis.

Diagram 2: Anticancer Signaling Pathway (p53-MDM2 Inhibition)

G MDM2 MDM2 p53 p53 MDM2->p53 Inhibition Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Spiro_cmpd Spiro[azetidine-3,3'-oxindole] Spiro_cmpd->MDM2 Inhibits

Caption: Mechanism of p53-MDM2 inhibition by spiro-compounds.

Diagram 3: Anticancer Signaling Pathway (Plk4 Inhibition)

G Plk4 Plk4 CentrioleDup Centriole Duplication Plk4->CentrioleDup Aneuploidy Aneuploidy & Chromosomal Instability CentrioleDup->Aneuploidy Spiro_cmpd Spiro[azetidine-3,3'-oxindole] Spiro_cmpd->Plk4 Inhibits CancerProgression Cancer Progression Aneuploidy->CancerProgression

Caption: Mechanism of Plk4 inhibition by spiro-compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate.

Troubleshooting Guides

The primary synthetic route to this compound involves a two-step process: a Horner-Wadsworth-Emmons (HWE) reaction to form the unsaturated intermediate, tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate, followed by a catalytic hydrogenation to yield the final saturated product.

Guide 1: Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting

This guide addresses common issues encountered during the synthesis of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate from N-Boc-3-azetidinone and a phosphonate reagent like triethyl phosphonoacetate.

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete deprotonation of the phosphonate reagent.Use a sufficiently strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA). Ensure the base is fresh and the reaction is conducted under anhydrous conditions. For base-sensitive substrates, milder conditions such as lithium chloride with DBU can be employed.[1]
Low reactivity of N-Boc-3-azetidinone.N-Boc-3-azetidinone can be sterically hindered. Increase the reaction temperature or prolong the reaction time. The use of a more nucleophilic phosphonate carbanion may also improve the yield.
Decomposition of starting material.The azetidine ring can be sensitive to strong bases, potentially leading to ring-opening.[1] Use milder bases or carefully control the reaction temperature.
Formation of (Z)-isomer Reaction conditions favoring the kinetic product.The HWE reaction generally favors the formation of the more thermodynamically stable (E)-isomer. To increase (E)-selectivity, consider using sodium or lithium bases and running the reaction at a higher temperature to allow for equilibration of the intermediates.[2]
Difficult Purification Presence of water-soluble byproducts.The dialkylphosphate byproduct of the HWE reaction is typically water-soluble and can be removed by aqueous extraction.[2]
Co-elution of product with unreacted starting material.Optimize the column chromatography conditions. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar system can effectively separate the product.

Logical Workflow for HWE Troubleshooting

HWE_Troubleshooting start Low Yield in HWE Reaction check_base Check Base and Reaction Conditions start->check_base check_ketone Evaluate Ketone Reactivity check_base->check_ketone Base is adequate sub_base Use stronger/milder base Ensure anhydrous conditions check_base->sub_base Base issue suspected check_purification Optimize Purification check_ketone->check_purification Ketone is reactive sub_ketone Increase temperature/time Use more nucleophilic phosphonate check_ketone->sub_ketone Ketone reactivity issue sub_purification Aqueous extraction Optimize chromatography check_purification->sub_purification Purification difficult end Successful Synthesis sub_base->end Yield Improved sub_ketone->end Yield Improved sub_purification->end Purity Improved

HWE Troubleshooting Workflow
Guide 2: Catalytic Hydrogenation Troubleshooting

This guide focuses on resolving issues during the reduction of the exocyclic double bond in tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate to the final product.

Problem Potential Cause Recommended Solution
Incomplete Reaction Inactive catalyst.Ensure the palladium on carbon (Pd/C) catalyst is fresh. The catalyst can be sensitive to air and moisture.
Insufficient hydrogen pressure.While many hydrogenations can be performed at atmospheric pressure, some substrates may require higher pressures of hydrogen gas to proceed to completion.
Catalyst poisoning.Ensure starting materials and solvent are free of impurities that can poison the catalyst, such as sulfur-containing compounds.
Formation of Byproducts Hydrogenolysis of the Boc protecting group or ester.This is less common under standard Pd/C hydrogenation conditions for these functional groups but can occur under harsh conditions (high temperature and pressure). Use milder conditions if this is observed.
Isomerization of the double bond (if starting with a mixture of E/Z isomers).Catalytic hydrogenation will reduce both isomers to the same saturated product.
Difficult Product Isolation Removal of the heterogeneous catalyst.The Pd/C catalyst can be removed by filtration through a pad of celite. Ensure the celite pad is thoroughly washed with the reaction solvent to recover all the product.

Experimental Workflow for Catalytic Hydrogenation

Hydrogenation_Workflow start Start: Unsaturated Azetidine dissolve Dissolve in Solvent (e.g., Ethanol, Ethyl Acetate) start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate (H2 balloon or Parr shaker) add_catalyst->hydrogenate monitor Monitor Reaction (TLC or LC-MS) hydrogenate->monitor filter Filter through Celite monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (if necessary) concentrate->purify end Final Product purify->end

Catalytic Hydrogenation Workflow

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method is a two-step synthesis. The first step is a Horner-Wadsworth-Emmons (HWE) reaction between N-Boc-3-azetidinone and a phosphonate ester, typically triethyl phosphonoacetate, to form tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate. The second step involves the catalytic hydrogenation of the resulting α,β-unsaturated ester to the desired saturated product.

Q2: What are the typical yields for each step?

While yields can vary depending on the specific conditions and scale, the following are representative:

Reaction Step Reagents and Conditions Reported Yield
Horner-Wadsworth-Emmons Reaction N-Boc-3-azetidinone, Triethyl phosphonoacetate, NaH, THF~70-85%
Catalytic Hydrogenation tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate, H₂, 10% Pd/C, Ethanol>95%

Q3: Can I use a one-step method like the Reformatsky reaction?

A Reformatsky-type reaction using N-Boc-3-azetidinone and an α-halo ester (e.g., ethyl bromoacetate) with zinc is a potential alternative. This would form a β-hydroxy ester intermediate, which would then require deoxygenation. While feasible, this route may involve more steps and potentially lower overall yields compared to the HWE/hydrogenation sequence.

Q4: What are the key challenges in synthesizing and purifying azetidine derivatives?

The primary challenge in azetidine synthesis is the inherent ring strain of the four-membered ring, making it susceptible to ring-opening reactions under harsh conditions (e.g., strong acids or bases). Purification can also be challenging due to the polarity of some derivatives. Column chromatography on silica gel with a gradient elution is a common and effective purification method.

Q5: How can I confirm the successful synthesis of the final product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be used. In ¹H NMR, the disappearance of the vinyl proton signal from the unsaturated precursor and the appearance of new aliphatic protons in the ethyl side chain are key indicators of a successful hydrogenation.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (HWE Reaction)

Materials:

  • N-Boc-3-azetidinone

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to create a slurry and cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)

Materials:

  • tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 equivalent) in ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 5-10 mol %) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenation apparatus for higher pressures).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol to ensure all the product is collected.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product is often pure enough for subsequent use, but can be further purified by column chromatography if necessary.

References

Technical Support Center: Synthesis of Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate . The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from N-Boc-azetidin-3-one. The first step involves a Horner-Wadsworth-Emmons (HWE) reaction to introduce the ethoxycarbonylmethylidene group, followed by a catalytic hydrogenation to reduce the exocyclic double bond.

Synthesis_Pathway A N-Boc-azetidin-3-one C Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate A->C Horner-Wadsworth-Emmons (Base, e.g., NaH) B Triethyl phosphonoacetate B->C D This compound C->D Catalytic Hydrogenation (H₂, Pd/C)

Caption: General synthetic workflow for this compound.

Step 1: Horner-Wadsworth-Emmons (HWE) Reaction

This section focuses on the reaction between N-Boc-azetidin-3-one and triethyl phosphonoacetate to yield Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereoselectivity of the HWE reaction for this substrate?

A1: The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene.[1][2] For the reaction between N-Boc-azetidin-3-one and triethyl phosphonoacetate, the major product is expected to be the (E)-isomer of Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate. However, the formation of a minor (Z)-isomer is possible.

Q2: What are the recommended bases and solvents for this reaction?

A2: Strong bases are typically required for the deprotonation of triethyl phosphonoacetate. Sodium hydride (NaH) is a commonly used base in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethoxyethane (DME).[3][4] For substrates that are sensitive to strong bases, milder conditions such as lithium chloride (LiCl) with 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile can be employed.[2]

Q3: How can I effectively remove the phosphate byproduct after the reaction?

A3: A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is typically water-soluble.[1] Therefore, a standard aqueous workup is usually sufficient for its removal.[5] After quenching the reaction, partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water will result in the phosphate salt moving to the aqueous layer. A subsequent wash with brine can help to break any emulsions and further remove water from the organic phase.[5]

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation: The base may not be strong enough, or the reaction conditions may not be sufficiently anhydrous. 2. Low Reactivity of Ketone: N-Boc-azetidin-3-one may exhibit lower reactivity compared to aldehydes. 3. Decomposition of Reactants: The base may be reacting with the ester functionality of the product or starting material.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a stronger base like sodium hydride or potassium tert-butoxide. 2. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. 3. Use milder bases like DBU in the presence of LiCl.[2]
Formation of (Z)-Isomer The reaction conditions may favor the formation of the kinetic (Z)-product.To favor the thermodynamic (E)-product, ensure the reaction is allowed to equilibrate. Using sodium or potassium bases can promote equilibration. For selective formation of the (Z)-isomer, Still-Gennari conditions (using a phosphonate with electron-withdrawing groups and a potassium base with a crown ether) can be employed, though this is less common for this type of substrate.[1]
Incomplete Reaction Insufficient amount of base or phosphonate reagent. The reaction may not have reached completion.Use a slight excess (1.1-1.2 equivalents) of the phosphonate reagent and base. Monitor the reaction by TLC until the starting ketone is consumed.
Difficult Purification Residual phosphate byproducts co-eluting with the product during chromatography.Perform a thorough aqueous workup before chromatography. Washing the organic layer multiple times with water and then brine is crucial.[5] If issues persist, a column chromatography with a gradient elution may be necessary.

Step 2: Catalytic Hydrogenation

This section addresses the reduction of the exocyclic double bond of Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate to the desired saturated product.

Frequently Asked Questions (FAQs)

Q1: What catalyst and conditions are recommended for this hydrogenation?

A1: Palladium on carbon (Pd/C) is a standard and effective catalyst for the hydrogenation of alkenes.[6] The reaction is typically carried out in a protic solvent such as ethanol or methanol under an atmosphere of hydrogen gas.

Q2: Is there a risk of reducing the ester group during hydrogenation?

A2: The reduction of esters via catalytic hydrogenation generally requires more forcing conditions (higher pressures and temperatures) than the reduction of an alkene.[7] Under standard conditions for alkene hydrogenation (e.g., atmospheric pressure of H₂ at room temperature), the ester group is unlikely to be reduced.

Q3: Can the N-Boc protecting group be cleaved during hydrogenation?

A3: The tert-butoxycarbonyl (Boc) protecting group is generally stable to catalytic hydrogenation conditions. However, prolonged reaction times or the presence of strong acids could potentially lead to its removal. It is advisable to monitor the reaction to avoid over-exposure to the catalytic conditions.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reduction 1. Catalyst Inactivation: The catalyst may be poisoned by impurities from the previous step. 2. Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for complete conversion.1. Ensure the starting material from the HWE reaction is thoroughly purified to remove any potential catalyst poisons. 2. Increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus.
Formation of Over-reduced Byproducts (e.g., alcohol from ester reduction) The reaction conditions are too harsh (high temperature or pressure).Use milder conditions: room temperature and atmospheric or slightly elevated hydrogen pressure. Monitor the reaction closely and stop it once the starting material is consumed.
Loss of the N-Boc Protecting Group Presence of acidic impurities in the reaction mixture or on the catalyst.Neutralize the reaction mixture before hydrogenation if any acidic quench was used in the previous step. Use a high-quality, neutral catalyst.
Diastereoselectivity Issues While the product does not have a new stereocenter formed from an existing one, inconsistent reaction conditions can sometimes lead to unexpected side reactions.Ensure consistent and well-controlled reaction conditions (temperature, pressure, solvent, and catalyst loading).

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Reaction

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation

  • Dissolve the purified Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq) in ethanol or methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (e.g., by bubbling hydrogen through the solution or using a hydrogen-filled balloon) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by flash column chromatography.

Data Presentation

StepProductTypical Yield (%)Purity (%)Analytical Method
1. HWE ReactionTert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate70-85>95¹H NMR, LC-MS
2. HydrogenationThis compound90-99>98¹H NMR, LC-MS

Note: Yields and purity are dependent on reaction scale and purification methods.

Mandatory Visualizations

HWE_Troubleshooting cluster_0 Problem: Low Yield in HWE Low Yield Low Yield Ineffective Deprotonation Ineffective Deprotonation Low Yield->Ineffective Deprotonation Low Ketone Reactivity Low Ketone Reactivity Low Yield->Low Ketone Reactivity Decomposition Decomposition Low Yield->Decomposition Use Stronger Base / Anhydrous Conditions Use Stronger Base / Anhydrous Conditions Ineffective Deprotonation->Use Stronger Base / Anhydrous Conditions Increase Temp / Time Increase Temp / Time Low Ketone Reactivity->Increase Temp / Time Use Milder Base (DBU/LiCl) Use Milder Base (DBU/LiCl) Decomposition->Use Milder Base (DBU/LiCl)

Caption: Troubleshooting logic for low yield in the HWE reaction.

Hydrogenation_Troubleshooting cluster_1 Problem: Incomplete Hydrogenation Incomplete Reaction Incomplete Reaction Catalyst Inactivation Catalyst Inactivation Incomplete Reaction->Catalyst Inactivation Insufficient H₂ Pressure Insufficient H₂ Pressure Incomplete Reaction->Insufficient H₂ Pressure Purify Starting Material Purify Starting Material Catalyst Inactivation->Purify Starting Material Increase Pressure Increase Pressure Insufficient H₂ Pressure->Increase Pressure

Caption: Troubleshooting logic for incomplete hydrogenation.

References

Technical Support Center: Purification of Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of "Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate" using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when purifying azetidine derivatives like this one?

A1: The primary challenges in purifying azetidine derivatives stem from the inherent strain in the four-membered ring, which can make them susceptible to ring-opening.[1] Other common issues include their polarity, which can lead to tailing on silica gel, and potential volatility, which requires careful handling during solvent removal.[1]

Q2: What is the most suitable protecting group for the azetidine nitrogen during purification?

A2: The tert-butoxycarbonyl (Boc) group is a widely used and suitable protecting group for the azetidine nitrogen. It is generally stable under the neutral conditions of silica gel chromatography and can be removed later under acidic conditions.[1]

Q3: How can I effectively monitor the purification process?

A3: Thin-layer chromatography (TLC) is the recommended method for monitoring the purification. It allows for the rapid analysis of fractions from the column to identify those containing the pure product. Developing a good TLC solvent system is crucial before starting the column chromatography.

Q4: What are some common impurities I might encounter?

A4: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. In the synthesis of azetidine derivatives, side reactions can lead to the formation of oligomers or ring-opened products.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography purification of this compound.

Problem Potential Cause Recommended Solution
Poor Separation of Product and Impurities The polarity of the eluent is too high, causing the product and impurities to elute too quickly and close together.Decrease the polarity of the eluent. Start with a lower percentage of ethyl acetate in hexanes and gradually increase the polarity (gradient elution) for better separation. Consider an alternative solvent system like dichloromethane/hexanes.
Product is Not Eluting from the Column The eluent is not polar enough to move the compound off the silica gel. The azetidine nitrogen can sometimes interact strongly with the acidic silica gel.Gradually increase the polarity of the eluent. If tailing is also observed, consider adding a small amount (0.1-0.5%) of triethylamine to the eluent to neutralize the acidic sites on the silica gel.
Streaking or Tailing of the Product Spot on TLC and Broad Peaks in Column Chromatography The basic nature of the azetidine nitrogen is interacting strongly with the acidic silica gel.Add a small amount of triethylamine (0.1-0.5%) to the eluent system for both TLC and column chromatography.
Low or No Yield of the Purified Product The compound may have degraded on the silica gel. The fractions collected may be too dilute to detect the product.Check the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for a few hours before eluting. Concentrate the fractions where you expect your product to be and re-analyze by TLC.
Co-elution of the Product with a Similarly Polar Impurity The chosen solvent system does not provide adequate resolution between the product and the impurity.Experiment with different solvent systems for TLC to find one that provides better separation. Sometimes switching one of the solvents (e.g., using diethyl ether instead of ethyl acetate) can alter the selectivity.

Experimental Protocols

A detailed methodology for the purification of this compound by flash column chromatography is provided below. This protocol is based on methods used for structurally similar compounds.

Protocol 1: Flash Column Chromatography

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material. A silica gel to crude material ratio of 40:1 to 100:1 by weight is a good starting point.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the top of the silica bed is flat and free of cracks.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial column eluent).

    • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample to the top of the silica bed.

  • Elution:

    • Begin eluting with a low polarity solvent system (e.g., 5-10% ethyl acetate in hexanes). For a closely related compound, an eluent of n-hexane/ethyl acetate (4:1, v/v) was effective.[2]

    • Collect fractions and monitor them by TLC.

    • Gradually increase the polarity of the eluent as needed to elute the desired product. A common gradient would be from 10% to 30% ethyl acetate in hexanes.

  • Isolation:

    • Combine the fractions containing the pure product as determined by TLC analysis.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

TLC Analysis Parameters

ParameterValue
Stationary Phase Silica gel 60 F254
Mobile Phase (Eluent) A good starting point is 20-30% Ethyl Acetate in Hexanes. The optimal ratio should be determined by running several TLC plates with varying solvent polarities. An ideal Rf value for column chromatography is between 0.2 and 0.4.
Visualization UV light (254 nm) and/or staining with potassium permanganate or iodine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent purified_product Obtain Purified Product evaporate_solvent->purified_product

Caption: Experimental workflow for the purification by column chromatography.

troubleshooting_guide cluster_separation Separation Problems cluster_yield Yield Issues start Purification Issue poor_separation Poor Separation start->poor_separation no_elution Product Not Eluting start->no_elution streaking Streaking/Tailing start->streaking low_yield Low/No Yield start->low_yield decrease_polarity Decrease Eluent Polarity poor_separation->decrease_polarity change_solvent Change Solvent System poor_separation->change_solvent increase_polarity Increase Eluent Polarity no_elution->increase_polarity add_base Add Triethylamine no_elution->add_base add_base2 add_base2 streaking->add_base2 Add Triethylamine check_stability Check Silica Stability low_yield->check_stability concentrate_fractions Concentrate Fractions low_yield->concentrate_fractions

Caption: Troubleshooting decision tree for column chromatography purification.

References

Overcoming common problems in azetidine ring synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azetidine ring synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of this important class of nitrogen-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the azetidine ring?

A1: The primary methods for synthesizing the azetidine ring include:

  • Intramolecular Cyclization: This is a classical and widely used approach, typically involving the cyclization of a γ-amino alcohol or γ-haloamine where the nitrogen atom acts as a nucleophile to displace a leaving group at the γ-position.[1][2]

  • [2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This photochemical reaction involves the cycloaddition of an imine and an alkene to form the azetidine ring.[1][3][4][5][6][7] Recent advances utilize visible-light photocatalysis, offering milder reaction conditions.[3][8]

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[2][9]

  • Palladium-Catalyzed Intramolecular C-H Amination: This modern method allows for the formation of the azetidine ring by activating a C(sp³)-H bond at the γ-position of an amine substrate.[1][8]

  • Lanthanide-Catalyzed Intramolecular Aminolysis of Epoxides: Lewis acids like Lanthanum(III) triflate can catalyze the regioselective ring-opening of cis-3,4-epoxy amines to form 3-hydroxyazetidines.[1][10][11]

  • Radical Strain-Release Photocatalysis: A mild, visible-light-driven method that utilizes azabicyclo[1.1.0]butanes (ABBs) to produce densely functionalized azetidines in high yields.[12]

Q2: I am experiencing very low yields in my intramolecular cyclization to form an azetidine. What are the likely causes and how can I improve it?

A2: Low yields in intramolecular cyclization are a common problem.[2] Potential causes and troubleshooting strategies are outlined below:

  • Competing Intermolecular Reactions: The precursor may be reacting with other molecules of itself (dimerization or polymerization) instead of cyclizing. This is often dependent on the concentration.[2]

    • Solution: Employ high-dilution conditions by slowly adding the substrate to the reaction mixture. This will favor the intramolecular reaction pathway.[2]

  • Poor Leaving Group: The leaving group (e.g., halide, mesylate, tosylate) may not be reactive enough under the chosen reaction conditions.[2]

    • Solution: Convert the hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). If you are using a halide, consider an in situ conversion to an iodide via the Finkelstein reaction.[2]

  • Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases.[2]

    • Solution: Optimize the base and solvent system. A weaker, more nucleophilic base might be preferable.

  • Steric Hindrance: Bulky substituents on the substrate can impede the approach of the nucleophilic nitrogen, thus slowing down the cyclization.[2]

    • Solution: If possible, redesign the synthetic route to minimize steric hindrance in the cyclization precursor.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and can significantly influence the reaction's success.[2]

    • Solution: Screen different bases and solvents. For SN2 reactions, polar aprotic solvents like DMF or DMSO can be beneficial.[2]

Q3: My reaction is producing a significant amount of the five-membered pyrrolidine ring instead of the desired four-membered azetidine. How can I prevent this?

A3: The formation of a pyrrolidine side product is a common issue, especially in intramolecular cyclizations. This is due to the thermodynamic stability of a five-membered ring compared to the more strained four-membered azetidine ring.

  • Controlling the Regioselectivity: In the case of intramolecular aminolysis of epoxides, the regioselectivity of the ring-opening is crucial. Lanthanide triflates, such as La(OTf)3, have been shown to effectively catalyze the desired C4-attack to form the azetidine.[10][11]

  • Choice of Substrate: The structure of the starting material can predispose the reaction to favor one ring size over the other. For instance, in the intramolecular aminolysis of 3,4-epoxy amines, cis-epoxides preferentially yield azetidines, while trans-epoxides can lead to pyrrolidines.[10][11]

Q4: I am struggling with the purification of my azetidine derivative. What are some effective methods?

A4: The purification of azetidine derivatives can be challenging due to their polarity and potential volatility.[13]

  • Column Chromatography: This is a common and effective method. Use silica gel and a gradient elution system, starting with a non-polar solvent mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity to separate the product from impurities.[13]

  • Recrystallization: For solid derivatives, recrystallization can be a highly effective purification technique.[13]

  • Protecting Groups: The use of a suitable protecting group, such as a Boc group, can sometimes facilitate purification by modifying the polarity and crystallinity of the compound.[13]

Q5: What are the key considerations when choosing a nitrogen protecting group for azetidine synthesis?

A5: The choice of a nitrogen protecting group is critical and depends on the subsequent reaction conditions and the desired final product.

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group as it is stable under many reaction conditions and can be easily removed under acidic conditions.[13]

  • Sulfonyl Groups (e.g., Tosyl, Nosyl): These are robust protecting groups that can also activate the nitrogen. However, their removal often requires harsh conditions.[2]

  • Benzyl (Bn) or Carbobenzyloxy (Cbz): These groups offer orthogonal deprotection strategies, typically removed by hydrogenolysis.[13]

Troubleshooting Guides

Issue 1: Low or No Yield in Intramolecular Cyclization
Symptom Potential Cause Suggested Solution
TLC/LC-MS shows mainly starting material.Reaction is too slow or not proceeding.Increase the reaction temperature. Switch to a more polar aprotic solvent (e.g., DMF, DMSO) to accelerate the SN2 reaction.[2]
Poor leaving group.Convert the hydroxyl group to a better leaving group like tosylate (Ts), mesylate (Ms), or triflate (Tf). For halides, consider an in-situ Finkelstein reaction to form the more reactive iodide.[2]
Significant formation of baseline material or multiple unidentified spots.Competing intermolecular side reactions (polymerization).Use high dilution conditions by adding the substrate slowly to the reaction mixture.[2]
Formation of an alkene side product.Elimination reaction is competing with substitution.Use a less hindered or weaker base. Optimize the solvent system.
No reaction even with a good leaving group.Steric hindrance is preventing the intramolecular attack.Re-evaluate the substrate design to reduce steric bulk near the reaction centers.
Issue 2: Ring-Opening of the Azetidine Product
Symptom Potential Cause Suggested Solution
Desired azetidine product decomposes during workup or purification.The azetidine ring is unstable under the current conditions (e.g., acidic or basic pH).[14]Perform a neutral workup. Use a milder purification method. Consider if the substituents on the ring are making it more susceptible to ring-opening.[15]
The N-substituent is promoting ring instability.N-linked heteroaryl azetidines can exhibit significant differences in stability at acidic pH depending on the heteroaromatic system.[16] If possible, modify the N-substituent.
Formation of acyclic amine products.Nucleophilic attack on the azetidine ring.Avoid strong nucleophiles in subsequent reaction steps if the azetidine ring needs to be preserved. The ring can be intentionally opened by activating the nitrogen with a Lewis or Brønsted acid followed by the addition of a nucleophile.[17]

Quantitative Data Summary

Table 1: Comparison of Yields for Different Azetidine Synthesis Methods
Synthetic Method Substrate/Reactants Catalyst/Conditions Yield (%) Reference
La(OTf)3-catalyzed intramolecular aminolysiscis-3,4-epoxy amines10 mol% La(OTf)3, DCE, reflux81%[10][11]
Photocatalytic Dehydrogenative [2+2] CycloadditionDihydroquinoxalinone and Styrene2 mol% Ir(ppy)3, MeCN, blue LED74%[4]
Visible-light mediated [2+2] photocycloaddition2-isoxazoline-3-carboxylates and alkenesIridium photocatalyst, visible lightHigh yields[3]
Radical Strain-Release PhotocatalysisAzabicyclo[1.1.0]butanes (ABBs) and sulfonyliminesOrganic photosensitizer, visible lightHigh yields[12]
Photo-induced Copper Catalysis [3+1] CyclizationAliphatic amines and terminal alkynes[(DPEphos)(bcp)Cu]PF6, DIPEA, CH3CN, blue LEDup to 89%[18]
Aza-Michael Addition(N-Boc-azetidin-3-ylidene)acetate and NH-heterocyclesK2CO3, acetonitrile76% (for 1,2,3-benzotriazole)[19]

Experimental Protocols

Protocol 1: La(OTf)3-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines[10][11]
  • To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (DCE), add Lanthanum(III) triflate (La(OTf)3) (0.1 equiv).

  • Reflux the reaction mixture for the time indicated by TLC or LC-MS analysis (typically 2.5 hours).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-hydroxyazetidine.

Protocol 2: Visible-Light-Mediated Intermolecular [2+2] Photocycloaddition[3]
  • In a reaction vial, combine the 2-isoxazoline-3-carboxylate (1.0 equiv), the alkene (2.0-5.0 equiv), and the iridium photocatalyst (e.g., fac-[Ir(ppy)3]) (1-2 mol%).

  • Dissolve the mixture in a suitable solvent (e.g., acetonitrile).

  • Degas the solution with argon or nitrogen for 15-20 minutes.

  • Irradiate the reaction mixture with a blue LED lamp at room temperature until the starting material is consumed as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the functionalized azetidine.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Epoxy Amine - Solvent (DCE) catalyst Add Catalyst: La(OTf)3 start->catalyst reflux Reflux Reaction Mixture catalyst->reflux monitor Monitor Progress (TLC/LC-MS) reflux->monitor monitor->reflux Incomplete quench Quench with NaHCO3(aq) monitor->quench Complete extract Extract with CH2Cl2 quench->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Azetidine Product purify->product

Caption: Workflow for La(OTf)3-catalyzed azetidine synthesis.

troubleshooting_low_yield problem Low Yield in Intramolecular Cyclization cause1 Competing Intermolecular Reactions problem->cause1 cause2 Poor Leaving Group problem->cause2 cause3 Side Reactions (Elimination) problem->cause3 solution1 Use High Dilution cause1->solution1 solution2 Improve Leaving Group (e.g., Ms, Ts, Tf) cause2->solution2 solution3 Optimize Base/Solvent cause3->solution3

Caption: Troubleshooting logic for low yield in cyclization.

References

Stability issues of "Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate" during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate . The information is presented in a question-and-answer format to directly address potential stability issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing incomplete Boc deprotection of this compound. What are the common causes and solutions?

A1: Incomplete removal of the tert-butyloxycarbonyl (Boc) group is a frequent issue. The stability of the Boc group is highly dependent on the reaction conditions. Here are some common causes and troubleshooting steps:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved under acidic conditions. If the reaction is sluggish or incomplete, the acid may be too weak or its concentration too low.

    • Solution: Switch to a stronger acid like trifluoroacetic acid (TFA) or use a higher concentration of the current acid (e.g., 4M HCl in dioxane).

  • Inadequate Reaction Time or Temperature: The deprotection kinetics can be slow, especially with milder acids or at low temperatures.

    • Solution: Increase the reaction time and monitor the progress by TLC or LC-MS. Gentle warming may be attempted, but with caution, as it can promote side reactions.

  • Steric Hindrance: While less common for this specific molecule, steric bulk around the Boc-protected nitrogen can hinder the approach of the acid.

    • Solution: Employ stronger acidic conditions or prolonged reaction times.

Troubleshooting Guide for Boc Deprotection

Problem Possible Cause Suggested Solution
Incomplete DeprotectionInsufficient acid strength/concentrationUse a stronger acid (e.g., TFA) or increase the concentration (e.g., 4M HCl in dioxane).
Inadequate reaction time/temperatureIncrease reaction time and monitor progress. Gentle heating can be considered.
Formation of Side ProductsReaction with the tert-butyl cationAdd a scavenger like triisopropylsilane (TIS) to the reaction mixture.
Ester hydrolysisUse milder acidic conditions or a shorter reaction time. Consider deprotection at 0°C.
Azetidine ring-openingAvoid strong acids and high temperatures. Monitor the reaction closely.

Q2: I am concerned about the stability of the ethyl ester group during my reaction. Under what conditions is it likely to hydrolyze?

A2: The ethyl ester in "this compound" is susceptible to hydrolysis under both acidic and basic conditions.

  • Acidic Conditions: In the presence of strong acids (e.g., concentrated HCl, H₂SO₄) and water, the ester can be hydrolyzed to the corresponding carboxylic acid. This can be a competing reaction during Boc deprotection if aqueous acids are used.

  • Basic Conditions: Under basic conditions (e.g., using NaOH, KOH, or LiOH), the ester will undergo saponification to form the carboxylate salt. This is a common synthetic transformation but an undesired side reaction if the ester functionality needs to be preserved.

General Stability of Functional Groups

Functional Group Acidic Conditions (e.g., TFA, HCl) Basic Conditions (e.g., NaOH, K₂CO₃) Nucleophilic Conditions
N-Boc Group Labile, undergoes deprotection.Generally stable.Generally stable.
Ethyl Ester Can hydrolyze, especially with water present.Undergoes saponification.Can undergo transesterification or amidation.
Azetidine Ring Can undergo ring-opening, especially with strong acids (formation of azetidinium ion).Generally stable.Can be opened by strong nucleophiles, especially after N-activation.

Q3: Can the azetidine ring open during my experiments? What are the warning signs?

A3: Yes, the four-membered azetidine ring is strained and can undergo ring-opening reactions, particularly under acidic conditions.[1]

  • Mechanism: In the presence of a strong acid, the azetidine nitrogen can be protonated to form a reactive azetidinium ion. This strained, positively charged species is susceptible to nucleophilic attack, leading to ring cleavage.

  • Warning Signs: The appearance of unexpected polar byproducts in your reaction mixture, as observed by TLC or LC-MS, could indicate ring-opening. These byproducts may have a significantly different retention time compared to your starting material or desired product.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the removal of the Boc protecting group.

  • Dissolution: Dissolve this compound in dichloromethane (DCM) (approx. 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TFA: Add trifluoroacetic acid (TFA) dropwise (typically 5-10 equivalents).

  • Reaction: Stir the reaction mixture at 0 °C to room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA. Co-evaporation with toluene can help remove residual TFA. The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Protocol 2: Saponification of the Ethyl Ester

This protocol outlines the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Dissolution: Dissolve this compound in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).

  • Addition of Base: Add lithium hydroxide (LiOH) monohydrate (typically 1.5-2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Acidify the reaction mixture to a pH of approximately 3-4 with a mild acid (e.g., 1M HCl or citric acid solution) at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid, which can be further purified by chromatography or recrystallization.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the key potential degradation pathways for "this compound".

G start This compound deprotected Ethyl 2-(azetidin-3-yl)acetate (Boc Deprotection) start->deprotected H+ (e.g., TFA) hydrolyzed 1-(tert-butoxycarbonyl)azetidine-3-acetic acid (Ester Hydrolysis) start->hydrolyzed OH- (e.g., LiOH) or H+/H2O azetidinium Azetidinium Ion (Protonated Intermediate) start->azetidinium Strong Acid (H+) ring_opened Ring-Opened Product (e.g., amino alcohol or ether) azetidinium->ring_opened Nucleophile (Nu-)

Caption: Potential degradation pathways for the target molecule.

G start Reaction Start incomplete_rxn Incomplete Reaction? start->incomplete_rxn check_acid Check Acid Strength/ Concentration incomplete_rxn->check_acid Yes side_products Side Products Observed? incomplete_rxn->side_products No increase_time Increase Reaction Time/ Temperature check_acid->increase_time increase_time->side_products add_scavenger Add Scavenger (e.g., TIS) side_products->add_scavenger Yes (t-butylation) milder_cond Use Milder Conditions (Lower Temp, Shorter Time) side_products->milder_cond Yes (Hydrolysis/ Ring-Opening) end Successful Reaction side_products->end No add_scavenger->end milder_cond->end

References

Technical Support Center: Horner-Wadsworth-Emmons Reaction for N-Boc-3-azetidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the Horner-Wadsworth-Emmons (HWE) reaction with N-Boc-3-azetidinone.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Horner-Wadsworth-Emmons (HWE) reaction?

The Horner-Wadsworth-Emmons reaction is a chemical process that synthesizes alkenes from stabilized phosphonate carbanions and aldehydes or ketones.[1][2] The reaction proceeds in three main steps:

  • Deprotonation: A base is used to remove the acidic proton alpha to the phosphonate group, which creates a nucleophilic phosphonate carbanion.[2]

  • Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the ketone (N-Boc-3-azetidinone), forming a transient intermediate.[2] This step is typically the rate-limiting step.

  • Elimination: The intermediate undergoes elimination to form the alkene and a water-soluble dialkyl phosphate byproduct, which is easily removed during aqueous workup.[2][3]

Q2: What are the primary advantages of the HWE reaction over the classic Wittig reaction for this synthesis?

The HWE reaction offers several distinct advantages over the Wittig reaction:

  • Higher Nucleophilicity: The phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction.[2]

  • Reactivity with Ketones: Due to their enhanced reactivity, phosphonate carbanions are effective in reacting with ketones like N-Boc-3-azetidinone.[3]

  • Simplified Purification: The dialkyl phosphate byproduct is water-soluble and easily removed by aqueous extraction, which simplifies product purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[2][3]

Q3: What are the critical parameters to control when reacting with N-Boc-3-azetidinone?

The key parameters to control are the choice of base, solvent, and reaction temperature. N-Boc-3-azetidinone contains a strained four-membered ring that can be sensitive to strong bases and high temperatures, potentially leading to ring-opening or other side reactions.[4] Therefore, careful selection of reaction conditions is crucial to balance the need for deprotonation with the stability of the substrate.

Q4: How can I monitor the reaction's progress?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[5] A spot of the reaction mixture is compared against a spot of the starting material (N-Boc-3-azetidinone). The reaction is considered complete upon the consumption of the starting material.

Experimental Workflow and Protocols

The overall synthesis involves the deprotonation of a phosphonate ester followed by the reaction with N-Boc-3-azetidinone to form the desired alkene product.

HWE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Suspend Base (e.g., NaH) in Anhydrous THF B Add Phosphonate Ester dropwise at 0 °C A->B Stir 30 min C Add N-Boc-3-azetidinone Solution B->C Form Carbanion D Stir at Room Temperature (Monitor by TLC) C->D 1-2 hours E Quench Reaction (e.g., with water) D->E Reaction Complete F Aqueous Extraction E->F G Dry & Concentrate Organic Layers F->G H Purify by Column Chromatography G->H

Caption: General experimental workflow for the HWE reaction with N-Boc-3-azetidinone.

Protocol 1: Standard Conditions using Sodium Hydride (NaH)

This protocol is adapted from established procedures for the synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.[5][6]

Materials:

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • 1-Boc-3-azetidinone

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Methodology:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.05 equivalents) in anhydrous THF in a three-necked flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Add methyl 2-(dimethoxyphosphoryl)acetate (1.0 equivalent) dropwise to the suspension.

  • Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Add a solution of 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Stir the resulting mixture for 1-2 hours at room temperature, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (eluent: n-hexane/ethyl acetate) to yield the product.

Protocol 2: Milder Conditions for Base-Sensitive Substrates (Masamune-Roush)

For substrates sensitive to strong bases like NaH, the Masamune-Roush conditions, which use a combination of lithium chloride (LiCl) and a weaker amine base like DBU, can be an effective alternative.[4][7]

Materials:

  • Anhydrous Lithium Chloride (LiCl)

  • Anhydrous Acetonitrile (MeCN) or THF

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 1-Boc-3-azetidinone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

  • Under an inert atmosphere, dissolve the phosphonate ester (1.1 equivalents) and anhydrous LiCl (1.1 equivalents) in anhydrous acetonitrile.

  • Cool the solution to 0 °C.

  • Slowly add DBU (1.1 equivalents) to the mixture and stir for 10-20 minutes.

  • Add a solution of 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous acetonitrile.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting Guide

HWE_Troubleshooting Problem Problem Encountered LowYield Low or No Product Yield Problem->LowYield Byproducts Multiple Byproducts Formed Problem->Byproducts Cause1 Ineffective Deprotonation (Base too weak) LowYield->Cause1 Possible Cause Cause2 Substrate Decomposition (Base too strong) LowYield->Cause2 Possible Cause Cause3 Low Reactivity (Temp too low / Steric hindrance) LowYield->Cause3 Possible Cause Byproducts->Cause2 Possible Cause Cause4 Azetidine Ring-Opening Byproducts->Cause4 Possible Cause Solution1 Use Stronger Base (e.g., NaH, n-BuLi) Cause1->Solution1 Solution Solution2 Use Milder Conditions (e.g., DBU/LiCl, K₂CO₃) Cause2->Solution2 Solution Solution5 Slowly Add Ketone to Ylide Solution Cause2->Solution5 Also Consider Solution3 Increase Temperature or Reaction Time Cause3->Solution3 Solution Cause4->Solution2 Solution Solution4 Maintain Low Temperature During Base Addition Cause4->Solution4 Solution

Caption: Troubleshooting decision tree for the HWE reaction.

Problem: Low or No Product Yield

Potential Cause Recommended Solution Explanation
Ineffective Deprotonation Switch to a stronger, non-nucleophilic base like Sodium Hydride (NaH) or n-Butyllithium (n-BuLi).[4]The pKa of the phosphonate ester determines the required base strength. If a mild base is insufficient, a stronger base is necessary to generate the carbanion.
Substrate Decomposition Use milder reaction conditions, such as the Masamune-Roush conditions (LiCl and DBU).[4][7]The azetidine ring in N-Boc-3-azetidinone can be sensitive to strong bases, leading to degradation or ring-opening.[4] Milder bases can prevent these side reactions.
Low Reaction Temperature Gradually increase the reaction temperature from 0 °C to room temperature or apply gentle heating.While low temperatures can control side reactions, they can also slow the rate of the main reaction. Higher temperatures can improve yields, but must be balanced against potential substrate decomposition.[2][8]
Steric Hindrance Increase reaction time or consider a less sterically hindered phosphonate reagent if possible.N-Boc-3-azetidinone is a ketone, which is generally less reactive than an aldehyde.[4] Steric hindrance around the carbonyl can slow the reaction.

Problem: Formation of Multiple Byproducts

Potential Cause Recommended Solution Explanation
Azetidine Ring-Opening Employ milder bases like DBU/LiCl or K₂CO₃. Maintain low temperatures, especially during reagent addition.[4][9]Strong bases can attack the strained azetidine ring, leading to undesired byproducts.
Self-Condensation of Ketone Add the N-Boc-3-azetidinone solution slowly to the pre-formed phosphonate carbanion solution at low temperature.This ensures the ketone is consumed by the phosphonate carbanion as it is added, minimizing the chance for it to react with itself.
Decomposition from Heat Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction closely by TLC.[4]Azetidines and Boc-protected compounds can be thermally sensitive.

Data Summary: Comparison of Reaction Conditions

The choice of base is a critical factor influencing the outcome of the HWE reaction with N-Boc-3-azetidinone. The following table summarizes the characteristics of common bases and their expected impact.

Base System Typical Solvent Relative Strength Expected Outcome with N-Boc-3-azetidinone Reference
NaH THF, DMEStrongPros: Effective deprotonation, often leading to good yields. Cons: High risk of substrate decomposition or ring-opening due to high basicity.[5][6][9]
DBU / LiCl THF, AcetonitrileMildPros: Milder conditions suitable for base-sensitive substrates, reducing the risk of side reactions. Cons: May require longer reaction times or gentle heating.[4][7]
K₂CO₃ / DBU Neat (Solvent-free)MildPros: Environmentally benign, often highly selective. Cons: May not be strong enough for complete deprotonation, potentially leading to lower conversion.[10][11]
KHMDS / 18-Crown-6 THFVery StrongPros: Highly effective for deprotonation. Cons: Generally used to promote Z-selectivity, which is not a factor here. High basicity poses a significant risk to the azetidine ring.[12][13]

References

Minimizing byproducts in the synthesis of "Tert-butyl 3-oxoazetidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate. The primary focus is on minimizing byproduct formation during the critical oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate, categorized by the oxidation method employed.

Swern Oxidation and its Variants (e.g., Parikh-Doering)

Q1: My Swern oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate is low-yielding and I observe several unknown spots on my TLC. What are the likely byproducts and how can I minimize them?

A1: Low yields and multiple byproducts in Swern-type oxidations of this substrate are often due to temperature fluctuations and the formation of specific side products.

  • Common Byproducts:

    • Thioacetal Adduct: This can form if the reaction temperature rises, especially before the addition of the amine base.

    • Unreacted Starting Material: Incomplete activation of DMSO or insufficient reaction time can lead to residual starting alcohol.

    • Dimethyl Sulfide (DMS): While a necessary byproduct of the reaction mechanism, its strong odor can be problematic if not properly contained.[1][2]

  • Troubleshooting & Minimization Strategies:

    • Strict Temperature Control: Maintain the reaction temperature at or below -60 °C during the addition of oxalyl chloride and the alcohol solution. Use a cryostat or a dry ice/acetone bath for consistent low temperatures.

    • Slow Reagent Addition: Add the oxalyl chloride and the alcohol solution dropwise to control the exotherm and prevent localized warming.

    • Sufficient Equivalents of Base: Ensure at least two equivalents of a non-nucleophilic base like triethylamine or diisopropylethylamine are used to facilitate the final elimination step.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the activated DMSO species.

    • Odor Management: Perform the reaction in a well-ventilated fume hood. Used glassware can be rinsed with a bleach solution to oxidize the residual DMS, reducing the odor.[1]

Q2: I'm considering the Parikh-Doering modification to avoid cryogenic temperatures. What are the potential pitfalls with this method for my substrate?

A2: The Parikh-Doering oxidation, which uses a sulfur trioxide-pyridine complex to activate DMSO, can be performed at 0 °C to room temperature, offering an operational advantage.[3] However, challenges can still arise.

  • Potential Issues:

    • Hygroscopic Reagents: The SO₃•pyridine complex is highly hygroscopic. The presence of moisture can lead to the formation of sulfuric acid, which can potentially degrade the Boc-protecting group or the azetidine ring.

    • Incomplete Reaction: This can occur with insufficient equivalents of the activating agent or base, or if the reaction time is too short.[3]

    • Byproduct Formation: While generally cleaner than the classical Swern, side reactions can still occur if the reaction is not optimized. A common impurity in commercial SO₃•pyridine is H₂SO₄, which can catalyze undesired side reactions.[4]

  • Troubleshooting & Minimization Strategies:

    • Use High-Purity Reagents: Ensure the SO₃•pyridine complex is of high quality and handled under anhydrous conditions.

    • Optimize Reagent Stoichiometry: A slight excess of the SO₃•pyridine complex and base may be required for complete conversion.

    • Neutralize Acid Impurities: If acidic impurities in the SO₃•pyridine complex are suspected, adding extra pyridine can help neutralize them.[4]

    • Aqueous Workup: A standard aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) is crucial to remove acidic byproducts.

TEMPO-Catalyzed Oxidation

Q1: My TEMPO/NaOCl oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate is giving me a mixture of the desired ketone and what appears to be an over-oxidized product. How can I improve the selectivity?

A1: Over-oxidation to the corresponding carboxylic acid is a known potential side reaction in TEMPO-catalyzed oxidations, especially with primary alcohols. While tert-butyl 3-hydroxyazetidine-1-carboxylate is a secondary alcohol, aggressive reaction conditions can still lead to undesired side products.

  • Potential Byproduct:

    • Ring-Opened or Decomposed Products: While less common for secondary alcohols, harsh basic conditions from the bleach solution could potentially affect the strained azetidine ring.

  • Troubleshooting & Minimization Strategies:

    • Careful pH Control: Maintain the pH of the reaction mixture between 9 and 10. A biphasic system with a buffer like sodium bicarbonate is often used.

    • Controlled Addition of Oxidant: Add the sodium hypochlorite (bleach) solution slowly to the reaction mixture to avoid a buildup of the oxidant and control the reaction temperature.

    • Monitor Reaction Progress: Use TLC or another appropriate analytical technique to monitor the consumption of the starting material and the formation of the product. Quench the reaction promptly upon completion.

    • Use of Co-catalysts: The addition of a catalytic amount of sodium bromide can often improve the reaction rate and selectivity.[5][6]

    • Alternative Co-oxidants: Consider using a milder co-oxidant system like TEMPO with H₂O₂ in a microchannel reactor, which has been shown to be effective for this transformation.[6]

Dess-Martin Periodinane (DMP) Oxidation

Q1: The Dess-Martin oxidation of my tert-butyl 3-hydroxyazetidine-1-carboxylate works well, but I'm having difficulty removing the iodine-containing byproducts during workup. What's the best way to purify my product?

A1: The primary byproducts of a DMP oxidation are the reduced forms of the reagent, such as iodinane and iodosobenzoic acid, which can be challenging to remove completely.

  • Common Byproducts:

    • 1-acetoxy-1-hydroxy-1,2-benziodoxol-3(1H)-one (reduced DMP)

    • 2-Iodoxybenzoic acid (IBX) and 2-Iodosobenzoic acid (IBA) if the DMP is not pure or decomposes.

  • Troubleshooting & Purification Strategies:

    • Aqueous Thiosulfate Quench: A common and effective workup involves quenching the reaction with a saturated aqueous solution of sodium thiosulfate. This reduces the iodine byproducts to more water-soluble species that can be removed during an aqueous extraction.[7][8]

    • Bicarbonate Wash: Washing the organic layer with a saturated sodium bicarbonate solution helps to remove the acetic acid byproduct of the reaction.[8]

    • Filtration: In some cases, the reduced iodine byproducts precipitate out of the reaction mixture (especially when a less polar co-solvent like ether or hexanes is added). Filtration through a pad of Celite can remove a significant portion of these impurities before aqueous workup.[8]

    • Column Chromatography: If impurities persist, silica gel column chromatography is an effective final purification step.

Quantitative Data Summary

Oxidation MethodTypical Yield of Tert-butyl 3-oxoazetidine-1-carboxylateKey Byproducts
Parikh-Doering 84% (on a model system)[1]Dimethyl sulfide, Pyridinium sulfate
TEMPO/NaOCl Up to 88% (pilot plant scale)[5]Potential for over-oxidation products, NaCl
Dess-Martin Periodinane Generally high yieldsReduced iodine species (e.g., IBA), Acetic acid

Detailed Experimental Protocols

Protocol 1: Parikh-Doering Oxidation
  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) and diisopropylethylamine (7.14 eq) in anhydrous dichloromethane (DCM) (to make a 0.1 M solution).[1]

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add sulfur trioxide-pyridine complex (SO₃•py, 4.02 eq) in one portion.[1]

  • Add anhydrous dimethyl sulfoxide (DMSO) (14.0 eq) dropwise over 25 minutes, maintaining the temperature at 0 °C.[1]

  • Stir the suspension for an additional 30 minutes at 0 °C.

  • Pour the reaction mixture into brine and extract with DCM.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Protocol 2: TEMPO/NaOCl Oxidation
  • In a round-bottom flask cooled in a water bath, dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in DCM to a concentration of 0.25 M to 1 M.[5]

  • Add TEMPO (0.10 eq).

  • Successively add a 0.6 M aqueous solution of NaBr (0.23 eq), followed by a commercial bleach solution (NaOCl, 1.0 eq).[5]

  • Add a saturated aqueous solution of NaHCO₃ to adjust the pH to approximately 9.5.

  • Stir the biphasic mixture vigorously at ambient temperature and monitor the reaction by TLC.

  • After 1 hour (or upon completion), quench the reaction by adding a 10% w/v aqueous solution of Na₂S₂O₃ to consume unreacted NaOCl.[5]

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in DCM (to make a 0.1 M solution).

  • Add Dess-Martin periodinane (1.8 eq) to the solution at room temperature.[9]

  • Stir the mixture at room temperature for 16 hours or until TLC analysis indicates complete consumption of the starting material.[9]

  • Dilute the reaction mixture with an equal volume of diethyl ether.

  • Pour the mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃ (1:1 v/v).

  • Shake vigorously until the organic layer is colorless.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography if necessary.

Visualizations

Synthesis_Workflow start Tert-butyl 3-hydroxyazetidine-1-carboxylate oxidation Oxidation start->oxidation Oxidizing Agent product Tert-butyl 3-oxoazetidine-1-carboxylate oxidation->product Desired Product

Caption: General workflow for the synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate.

Byproduct_Formation cluster_swern Swern/Parikh-Doering cluster_tempo TEMPO Oxidation cluster_dmp DMP Oxidation swern Swern/Parikh-Doering Oxidation thioacetal Thioacetal Adduct swern->thioacetal High Temp. dms Dimethyl Sulfide swern->dms tempo TEMPO/NaOCl Oxidation over_oxidized Over-oxidation (e.g., ring opening) tempo->over_oxidized Excess Oxidant dmp DMP Oxidation iodine_byproducts Reduced Iodine Species dmp->iodine_byproducts

Caption: Common byproducts associated with different oxidation methods.

References

Technical Support Center: Troubleshooting Boc Deprotection of Complex Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Boc deprotection of complex azetidine derivatives. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges associated with this critical synthetic step. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to provide solutions to specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Is the azetidine ring stable to the acidic conditions required for Boc deprotection?

A1: Generally, the four-membered azetidine ring is stable to the acidic conditions typically used for Boc deprotection, such as trifluoroacetic acid (TFA). Studies have shown that even under strongly acidic conditions (e.g., 90:5:5 TFA/triisopropylsilane/CH₂Cl₂), the azetidine ring remains intact without evidence of ring-opening.[1]

However, the stability of the azetidine ring can be compromised by the presence of certain substituents on the molecule. A key concern is the potential for intramolecular ring-opening if a pendant nucleophilic group, such as an amide, is present elsewhere in the molecule.[2][3][4] This can lead to unwanted side products and a lower yield of the desired deprotected azetidine. The pKa of the azetidine nitrogen, which is influenced by substituents, is a key factor in its stability, with electron-withdrawing groups on an attached aryl ring potentially increasing susceptibility to decomposition.[2]

Q2: What are the most common side reactions observed during the Boc deprotection of complex azetidine derivatives?

A2: Beyond the potential for intramolecular ring-opening, the most common side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation generated during the deprotection.[5] Sensitive residues on your complex azetidine derivative, such as indoles, phenols, thioethers, and other unprotected amines, are susceptible to tert-butylation.

Q3: How can I prevent the tert-butylation of sensitive functional groups on my azetidine derivative?

A3: The most effective way to prevent tert-butylation is to use a scavenger in the deprotection reaction. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive groups on your substrate. Commonly used scavengers include:

  • Triisopropylsilane (TIS): A very effective scavenger that reduces the tert-butyl cation to isobutane.

  • Water: Can act as a scavenger and also helps to hydrolyze any remaining Boc anhydride.

  • 1,2-Ethanedithiol (EDT): Particularly useful for protecting tryptophan residues.

  • Thioanisole: Often used to protect methionine and tryptophan residues.

A standard scavenger "cocktail" for many applications is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).

Q4: My Boc deprotection is incomplete. What should I do?

A4: Incomplete deprotection can be caused by several factors:

  • Insufficient acid strength or concentration: For sterically hindered or electron-deficient substrates, a higher concentration of acid or a stronger acid may be required.

  • Short reaction time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.

  • Low temperature: While starting the reaction at 0 °C is common to control exotherms, allowing the reaction to warm to room temperature is usually necessary for completion.

If you are still facing incomplete deprotection with standard TFA conditions, consider using 4M HCl in dioxane, which is a stronger acidic condition.

Q5: The purification of my deprotected azetidine salt is challenging due to its high polarity. What are the recommended purification methods?

A5: The resulting azetidinium salts (TFA or HCl salts) are often highly polar and can be difficult to purify by traditional silica gel chromatography. Here are some recommended methods:

  • Trituration: After removing the reaction solvent and excess acid in vacuo, the crude salt can often be solidified by trituration with a non-polar solvent like diethyl ether or MTBE. This process involves suspending the crude material in the solvent and stirring vigorously to wash away non-polar impurities, leaving the purified salt as a solid that can be collected by filtration.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline salts.[6][7]

  • Reverse-Phase Chromatography: For particularly challenging purifications, reverse-phase HPLC or flash chromatography using a C18-functionalized silica gel can be effective.

  • Ion-Exchange Chromatography: This technique can be used to both purify the product and exchange the counter-ion (e.g., from TFA to acetate or chloride).[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of deprotected azetidine - Intramolecular ring-opening due to a pendant nucleophile.- Incomplete reaction.- Product loss during workup of the polar salt.- If possible, protect the internal nucleophile before Boc deprotection.- Use milder deprotection conditions (e.g., p-toluenesulfonic acid) and monitor the reaction carefully.- Ensure complete reaction by monitoring with TLC or LC-MS.- For workup, carefully concentrate the reaction mixture and attempt trituration with a non-polar solvent to precipitate the product salt.
Presence of a side product with a +56 mass unit shift Alkylation (tert-butylation) of a nucleophilic group on the molecule.Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture (typically 2.5-5% v/v).
Formation of an unexpected lactam or lactone Intramolecular cyclization initiated by acid-catalyzed ring-opening of the azetidine.[2]- Re-evaluate the stability of your specific azetidine derivative under acidic conditions.- Consider using milder or non-acidic deprotection methods.
Deprotected azetidine salt is an oil and difficult to handle TFA salts of amines are often oily.[9]- Attempt to form the HCl salt instead by using 4M HCl in dioxane for deprotection, as hydrochloride salts are more likely to be crystalline solids.[10]- Co-evaporate the crude oil with a non-polar solvent like toluene to help remove residual TFA before attempting trituration.
Difficulty removing residual TFA from the final product Strong ionic interaction between the trifluoroacetate anion and the protonated azetidine.[11]- Perform a salt exchange to the hydrochloride or acetate salt. This can be done by dissolving the TFA salt in a solution of HCl (e.g., in dioxane or methanol) and then removing the solvent, or by using ion-exchange chromatography.[8][12][13]

Quantitative Data on Boc Deprotection Methods for Azetidine Derivatives

The choice of deprotection method can significantly impact the yield and purity of the final product. Below is a summary of reported yields for the Boc deprotection of various azetidine derivatives using different methods.

Azetidine Derivative Deprotection Method Reaction Conditions Yield Reference
Substituted 3-aminoazetidinesTFA in CH₂Cl₂Room Temperature26-96%[14]
Substituted 3-aminoazetidines1N HCl in MethanolReflux26-96%[14]
N-Boc-azetidineTFA in CDCl₃Room TemperatureQuantitative[15]
N-Boc-3-hydroxyazetidinep-Toluenesulfonic acid monohydrateSolvent-free ball milling, 10 min>98%[1][16]
Various Boc-protected aminesOxalyl chloride in MethanolRoom Temperature, 1-4 h>70%[17]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using TFA
  • Dissolution: Dissolve the Boc-protected azetidine derivative in an anhydrous solvent such as dichloromethane (DCM) (0.1-0.5 M).

  • Scavenger Addition: Add the appropriate scavenger(s) (e.g., 2.5-5% v/v of TIS and/or 2.5-5% v/v of water).

  • TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v, or even neat TFA for difficult substrates).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene can aid in the removal of residual TFA.

    • The crude product is the TFA salt. For purification, proceed with trituration, recrystallization, or chromatography.

Protocol 2: General Procedure for Boc Deprotection using 4M HCl in Dioxane
  • Reaction Setup: To the Boc-protected azetidine derivative, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents). A co-solvent such as methanol or DCM may be used if solubility is an issue.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS. The hydrochloride salt of the deprotected azetidine may precipitate during the reaction.

  • Work-up:

    • Upon completion, remove the solvent under reduced pressure.

    • Triturate the residue with anhydrous diethyl ether to induce precipitation of the hydrochloride salt.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Visualizations

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Boc-Protected Azetidine Derivative reaction Stir at 0°C to RT (Monitor by TLC/LC-MS) start->reaction reagents Deprotection Reagent (e.g., TFA or HCl in Dioxane) + Scavengers (e.g., TIS, H₂O) reagents->reaction concentrate Concentrate in vacuo reaction->concentrate purify Purification concentrate->purify trituration Trituration (e.g., with Diethyl Ether) purify->trituration Solid Product recrystallization Recrystallization purify->recrystallization Crystalline Product chromatography Chromatography (Reverse-Phase or Ion-Exchange) purify->chromatography High Purity Product product Purified Azetidinium Salt trituration->product recrystallization->product chromatography->product

Caption: General experimental workflow for Boc deprotection of azetidine derivatives.

Troubleshooting_Logic start Boc Deprotection Issues? incomplete Incomplete Reaction? start->incomplete No side_products Side Products Observed? start->side_products Yes purification_issue Purification Difficulties? start->purification_issue No increase_acid Increase Acid Concentration/Strength (e.g., switch to 4M HCl/Dioxane) incomplete->increase_acid extend_time Extend Reaction Time incomplete->extend_time plus_56 Side Product is +56 amu? side_products->plus_56 oily_salt Product is an Oily Salt? purification_issue->oily_salt ring_opened Evidence of Ring-Opening? plus_56->ring_opened No add_scavenger Add Scavengers (TIS, H₂O) plus_56->add_scavenger Yes milder_conditions Use Milder Conditions (e.g., p-TsOH) ring_opened->milder_conditions Yes form_hcl_salt Form HCl Salt oily_salt->form_hcl_salt Yes triturate Triturate with Et₂O/MTBE oily_salt->triturate Yes

Caption: A decision tree for troubleshooting common Boc deprotection issues.

References

Preventing ring-opening of azetidines during functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the undesired ring-opening of azetidines during their functionalization.

Frequently Asked Questions (FAQs)

Q1: Why is the azetidine ring prone to opening during functionalization?

A1: The susceptibility of the azetidine ring to opening stems from its significant ring strain, approximately 25.4 kcal/mol.[1][2] While more stable than the highly strained three-membered aziridine ring, this inherent strain makes the four-membered ring susceptible to cleavage under certain reaction conditions, especially when the nitrogen atom is activated.[1][2]

Q2: What are the common reaction conditions that lead to azetidine ring-opening?

A2: Ring-opening is often triggered by conditions that increase the electrophilicity of the ring carbons. Key triggers include:

  • Strongly acidic conditions: Protonation of the ring nitrogen makes the ring susceptible to nucleophilic attack.[3]

  • Lewis acids: Coordination of a Lewis acid to the nitrogen atom activates the ring for cleavage.

  • N-Acylation or N-Sulfonylation: These modifications can activate the ring towards nucleophilic attack.

  • Quaternization of the nitrogen: Formation of an azetidinium ion significantly increases the ring's reactivity towards nucleophiles.

Q3: How can I choose an appropriate N-protecting group to prevent ring-opening?

A3: The choice of the nitrogen protecting group is crucial. The tert-butoxycarbonyl (Boc) group is widely used as it is stable under many conditions for functionalizing the azetidine ring and can be removed under acidic conditions.[1] Other groups like benzyl (Bn) or carbobenzyloxy (Cbz) can also be employed, offering different deprotection strategies.[1] The tert-butoxythiocarbonyl (Botc) group has also been shown to be effective, facilitating α-lithiation for functionalization while being readily cleavable under acidic or thermal conditions without causing ring-opening.[4]

Q4: Can I perform functionalization reactions on an unprotected azetidine?

A4: While possible in some cases, it is generally advisable to protect the azetidine nitrogen before further functionalization. The unprotected nitrogen is basic and can react with many electrophilic reagents, leading to a mixture of products or undesired side reactions, including polymerization.

Q5: I am observing a loss of stereochemistry during the functionalization of my chiral azetidine. What could be the cause?

A5: Loss of stereochemistry, or epimerization, can occur, particularly at the C2 position, if a planar intermediate is formed. This can be promoted by strong bases that deprotonate the α-proton. Strict temperature control, typically at -78 °C, during deprotonation and electrophilic quench is critical to favor the kinetic product and maintain the configurational stability of any lithiated intermediate.

Troubleshooting Guides

Issue 1: Azetidine ring-opening observed during N-acylation.
Potential Cause Troubleshooting Steps
Use of a highly reactive acylating agent (e.g., acyl chloride) with a strong base. Switch to a milder acylating agent such as an anhydride or use a coupling reagent (e.g., HATU, HOBt) with a carboxylic acid.
Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) instead of stronger inorganic bases.
Elevated reaction temperature. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the progress carefully.
Acidic byproducts activating the ring. Add a base in slight excess to neutralize any acidic byproducts generated during the reaction.
Issue 2: Ring cleavage during the removal of an N-protecting group.
Potential Cause Troubleshooting Steps
Harsh acidic conditions for Boc deprotection. Use milder acidic conditions, for example, a lower concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane at 0 °C.[5]
Hydrogenolysis conditions for Cbz/Bn removal are too aggressive. Optimize the catalyst loading (e.g., 10% Pd/C) and hydrogen pressure. Ensure the reaction is not run for an excessively long time after completion.
Presence of nucleophiles in the deprotection mixture. Ensure the reaction is worked up promptly and efficiently to remove any nucleophilic species that could attack the activated azetidinium intermediate.

Quantitative Data on Azetidine Stability

The stability of the azetidine ring is highly dependent on the pH of the medium. The table below summarizes the stability of N-substituted azetidines under different pH conditions.

Compound pH Half-life (T1/2) Reference
N-phenyl azetidine derivative1.80.5 h[3]
2.71.2 h[3]
7.0Stable[3]
N-pyridyl azetidine derivative1.8Stable[3]

This data highlights that N-aryl azetidines are more susceptible to decomposition under acidic conditions compared to N-heteroaryl derivatives. The lower pKa of the azetidine nitrogen in N-pyridyl derivatives reduces the extent of protonation at low pH, thus enhancing stability.[3]

Key Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Azetidine

This protocol describes the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group, a common step to prevent ring-opening during subsequent functionalizations.

Materials:

  • Azetidine hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve azetidine hydrochloride (1.0 eq) in a 1:1 mixture of DCM and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydroxide (2.5 eq) to the solution.

  • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-azetidine.

Protocol 2: Mild N-Acylation of N-Boc-Azetidine

This protocol details a mild method for the N-acylation of a carboxylic acid to an azetidine derivative using a peptide coupling agent to avoid ring-opening.

Materials:

  • N-Boc-3-aminoazetidine

  • Carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add N-Boc-3-aminoazetidine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

cluster_desired Desired Functionalization Pathway cluster_undesired Undesired Ring-Opening Pathway A N-Protected Azetidine B Functionalization (e.g., Acylation, Alkylation) A->B Mild Conditions C Functionalized Azetidine B->C D N-Activated Azetidine (e.g., Protonated, Acylated) E Nucleophilic Attack D->E Harsh Conditions (Strong Acid/Base) F Ring-Opened Product E->F Start Azetidine Substrate Start->A Start->D Start Ring-Opening Observed During Functionalization Q1 What type of reaction? Start->Q1 A1 N-Acylation Q1->A1 Acylation A2 Protecting Group Removal Q1->A2 Deprotection S1 Use milder acylating agent (e.g., anhydride, coupling agent) A1->S1 S2 Lower reaction temperature A1->S2 S3 Use milder deprotection conditions (e.g., lower acid concentration) A2->S3 S4 Ensure prompt work-up A2->S4

References

Technical Support Center: Challenges in the Purification of Polar Azetidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar azetidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these challenging molecules.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar azetidine compounds.

Issue 1: Poor Peak Shape (Tailing) or No Elution on Normal-Phase Chromatography

  • Symptom: Your polar azetidine compound shows significant tailing on a silica gel TLC plate or column, or it remains at the baseline even with highly polar solvent systems (e.g., 100% ethyl acetate).[1][2]

  • Cause: The basic nitrogen of the azetidine ring strongly interacts with the acidic silanol groups on the surface of the silica gel.[1] This interaction can lead to poor chromatographic performance and even degradation of the compound.

  • Solutions:

    SolutionDescription
    Add a Basic Modifier Incorporate a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide (1-10% of a 10% solution in methanol), into your eluent.[1][2] This will neutralize the acidic sites on the silica gel.
    Use an Alternative Stationary Phase Consider using a less acidic stationary phase like neutral or basic alumina.[1][3] Amino-functionalized or diol silica columns can also be effective alternatives.[4][5]
    Switch to HILIC For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase with a high-organic, low-aqueous mobile phase to retain and separate polar analytes.[6][7][8][9]

Issue 2: Degradation of the Azetidine Compound on Silica Gel

  • Symptom: You observe new, unexpected spots on your TLC plate after spotting your compound or a significant loss of material after column chromatography.

  • Cause: The acidic nature of standard silica gel can catalyze the ring-opening of the strained four-membered azetidine ring.[3]

  • Solutions:

    SolutionDescription
    Neutralize Silica Gel Before packing your column, prepare a slurry of the silica gel in a solvent system containing a non-nucleophilic base like triethylamine (0.1-1%).[3] This pre-treatment neutralizes the acidic surface.
    Use Alumina Basic or neutral alumina can be used as a substitute for silica gel to avoid acidic conditions.[3]
    Minimize Contact Time If you must use silica gel, minimize the time your compound is on the column by using a faster flow rate and a steeper solvent gradient.
    Low-Temperature Chromatography Performing the chromatography at a reduced temperature can sometimes slow down the degradation process.[10]

Issue 3: Co-elution of Impurities with Similar Polarity

  • Symptom: An impurity consistently elutes with your desired azetidine compound, even after optimizing the solvent system in normal-phase chromatography.

  • Cause: The impurity and the product have very similar polarities and functional groups, leading to a lack of selectivity in the separation.

  • Solutions:

    SolutionDescription
    Optimize Chromatography Selectivity Change the solvent system to alter selectivity. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can change the elution order.[3] A shallow gradient can also improve the separation of closely eluting compounds.[3]
    Recrystallization If your compound is a solid, recrystallization is a powerful technique for removing impurities with very similar polarities.[3][5] Careful solvent screening is crucial for success.[11]
    Alternative Chromatographic Modes Techniques like reversed-phase HPLC, HILIC, or Supercritical Fluid Chromatography (SFC) operate on different separation principles and can often resolve impurities that are inseparable by normal-phase chromatography.[12]
    Derivatization In some cases, temporarily derivatizing the azetidine (e.g., forming a salt or adding a protecting group) can alter its polarity enough to allow for separation from the impurity.[5] The protecting group can be removed in a subsequent step.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a new, polar azetidine compound?

A1: Start by assessing the compound's polarity and solubility. A good initial step is to run TLC plates with a standard silica gel stationary phase and a few different solvent systems of varying polarity (e.g., hexane/ethyl acetate, dichloromethane/methanol). If the compound remains at the baseline, consider adding a small amount of triethylamine or ammonium hydroxide to the eluent. If it is still immobile, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique for highly polar compounds.[4][6]

Q2: My polar azetidine is water-soluble. Can I use reversed-phase chromatography?

A2: While challenging, it is possible. Highly polar compounds often have poor retention on standard C18 columns and may elute in the solvent front.[4][9] However, specialized polar-modified C18 columns or other reversed-phase chemistries can offer better retention.[13] Alternatively, HILIC is specifically designed for such compounds and is often a better choice.[8][14]

Q3: What is HILIC, and how does it work for polar azetidines?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[8][9][14] The water in the mobile phase forms a layer on the stationary phase, and polar analytes like azetidines can partition into this layer and be retained. Elution is typically achieved by increasing the amount of the aqueous solvent.[14]

Q4: When should I consider Ion-Exchange Chromatography (IEX) for my azetidine compound?

A4: Ion-Exchange Chromatography (IEX) is a suitable option when your polar azetidine is charged or can be readily protonated to form a cation.[15] Since the azetidine nitrogen is basic, it will be protonated at acidic to neutral pH. You can use a cation exchange resin to bind the positively charged azetidine while neutral or anionic impurities are washed away. Elution is then achieved by increasing the salt concentration or the pH of the buffer.[16] IEX can be a very effective purification step, especially for removing non-basic impurities.[1][17]

Q5: Is Supercritical Fluid Chromatography (SFC) a viable option for purifying polar azetidines?

A5: Yes, SFC is a powerful technique for the purification of polar compounds.[12][18] It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol. SFC can provide fast and efficient separations and is considered a greener alternative to normal- and reversed-phase chromatography due to reduced organic solvent consumption.[19][20]

Q6: How can I effectively remove the triethylamine used in my column chromatography?

A6: Triethylamine is volatile and can typically be removed by concentrating your combined fractions on a rotary evaporator. For stubborn traces, you can co-evaporate with a solvent like toluene. Alternatively, an acidic wash of the combined organic fractions (e.g., with dilute HCl or saturated ammonium chloride) will protonate the triethylamine, making it water-soluble and easily removed in the aqueous layer. Be sure to then neutralize the aqueous layer and re-extract your product if it has also formed a salt.

Experimental Protocols

Protocol 1: Neutralized Silica Gel Flash Chromatography

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Add 0.5-1% triethylamine to the slurry and mix well.

  • Column Packing: Pack the column with the prepared slurry.

  • Equilibration: Equilibrate the packed column with the starting mobile phase (e.g., 99:1 hexane/ethyl acetate with 0.5% triethylamine) until the eluent is clear and the baseline is stable.

  • Sample Loading: Dissolve your crude polar azetidine compound in a minimal amount of the initial mobile phase or a slightly stronger solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the column.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Protocol 2: Recrystallization of a Polar Azetidine Salt

  • Salt Formation: Dissolve the crude azetidine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in the same solvent (or another suitable acid) dropwise until precipitation is complete.

  • Solvent Screening: In small test tubes, test the solubility of the azetidine salt in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water, or mixtures) at room and elevated temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold.[11]

  • Dissolution: In a larger flask, dissolve the salt in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal.[11]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[11]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under a vacuum.[3]

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification Strategy cluster_2 Secondary Purification / Polishing cluster_3 Final Product Crude_Product Crude Polar Azetidine TLC_Analysis TLC Analysis (Silica) Crude_Product->TLC_Analysis Decision Compound Behavior on TLC? TLC_Analysis->Decision Normal_Phase Normal-Phase Chromatography (with modifications) Decision->Normal_Phase Moves with tailing HILIC HILIC Decision->HILIC Stays at baseline IEX Ion-Exchange Chromatography Decision->IEX Ionizable Recrystallization Recrystallization Normal_Phase->Recrystallization Prep_HPLC Preparative HPLC/SFC HILIC->Prep_HPLC IEX->Prep_HPLC Pure_Product Pure Polar Azetidine Recrystallization->Pure_Product Prep_HPLC->Pure_Product

Caption: A decision workflow for selecting a suitable purification strategy for polar azetidine compounds.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Symptom Analysis cluster_2 Proposed Solutions Problem Purification Issue Encountered Symptom1 Tailing / Degradation on Silica? Problem->Symptom1 Symptom2 Co-eluting Impurity? Problem->Symptom2 Symptom3 Poor Retention on C18? Problem->Symptom3 Solution1a Add Base (e.g., TEA) Symptom1->Solution1a Yes Solution1b Switch to Alumina/HILIC Symptom1->Solution1b Yes Solution2a Change Solvent Selectivity Symptom2->Solution2a Yes Solution2b Recrystallize Symptom2->Solution2b Yes Solution3 Use HILIC or SFC Symptom3->Solution3 Yes Final_Check Re-evaluate Purity Solution1a->Final_Check Solution1b->Final_Check Solution2a->Final_Check Solution2b->Final_Check Solution3->Final_Check

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of "Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate" and a structurally related analogue, "Tert-butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate." Due to the limited availability of direct experimental data for the primary compound, this guide presents a predicted spectroscopic profile based on the analysis of closely related structures. This comparative approach offers valuable insights into the expected spectral characteristics and aids in the structural elucidation of novel azetidine derivatives.

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational constraints and their presence in a variety of biologically active molecules. The precise characterization of these structures is paramount for drug discovery and development. NMR and mass spectrometry are indispensable tools for elucidating the three-dimensional structure and confirming the molecular weight and fragmentation patterns of these compounds. This guide focuses on the spectroscopic features of N-Boc protected 3-substituted azetidines, offering a framework for their analysis.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR data for this compound and compare it with the experimentally determined data for Tert-butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate.

Table 1: Comparison of ¹H NMR Spectral Data (Predicted vs. Experimental)

Proton Assignment This compound (Predicted) Tert-butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate (Experimental)
-C(CH ₃)₃ (Boc)~1.45 (s, 9H)1.37 (s, 9H)
-OCH ₂CH₃ (Ethyl)~4.15 (q, J = 7.1 Hz, 2H)-
-OCH₂CH ₃ (Ethyl)~1.25 (t, J = 7.1 Hz, 3H)-
Azetidine-CH ₂ (2,4-H)~3.9-4.2 (m, 4H)3.71–3.84 (m, 2H), 3.94 (d, J = 9.2 Hz, 2H)
Azetidine-CH (3-H)~3.0-3.2 (m, 1H)-
-CH ₂COO-~2.6-2.8 (d, 2H)2.67 (s, 2H)
-OCH ₃ (Methyl)-3.61 (s, 3H)
Pyrrolidine-CH-1.69–1.73 (m, 4H), 2.58–2.64 (m, 4H)

Table 2: Comparison of ¹³C NMR Spectral Data (Predicted vs. Experimental)

Carbon Assignment This compound (Predicted) Tert-butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate (Experimental)
-C (CH₃)₃ (Boc)~80.0Not Reported
-C(C H₃)₃ (Boc)~28.5Not Reported
C =O (Boc)~156.0Not Reported
-OC H₂CH₃ (Ethyl)~61.0-
-OCH₂C H₃ (Ethyl)~14.0-
Azetidine-C H₂ (C2, C4)~55.0Not Reported
Azetidine-C H (C3)~35.0Not Reported
-C H₂COO-~38.0Not Reported
-CH₂C OO-~172.0Not Reported
-OC H₃ (Methyl)-Not Reported
Pyrrolidine-C H₂-Not Reported

Table 3: Mass Spectrometry Data (Predicted vs. Experimental)

Compound Molecular Formula Molecular Weight Predicted/Observed [M+H]⁺ Key Predicted Fragmentation Ions
This compoundC₁₂H₂₁NO₄243.30~244.15[M-56+H]⁺ (loss of isobutylene), [M-100+H]⁺ (loss of Boc group)
Tert-butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylateC₁₅H₂₆N₂O₄298.38299.20[M-56+H]⁺, [M-100+H]⁺

Experimental Protocols

The following are generalized experimental protocols for the NMR and mass spectrometry analysis of N-Boc protected azetidine derivatives, based on common laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard or the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Mode: Positive ion mode is typically used for these compounds to observe the protonated molecular ion [M+H]⁺.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • For fragmentation analysis (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The loss of 56 Da (isobutylene) or 100 Da (the entire Boc group) is a hallmark of N-Boc protected amines.[1]

Visualizations

The following diagrams illustrate the chemical structure of the target compound, a typical workflow for its analysis, and a comparison of its key predicted ¹H NMR spectral features.

chemical_structure cluster_azetidine cluster_boc cluster_ester a N b a->b n_boc C(=O)OC(CH₃)₃ a->n_boc c b->c d c->d c_ester CH₂COOCH₂CH₃ c->c_ester d->a

Caption: Chemical Structure of the Target Compound.

workflow start Sample Preparation nmr NMR Analysis (¹H, ¹³C) start->nmr ms Mass Spectrometry (ESI-MS, MS/MS) start->ms data_proc Data Processing & Interpretation nmr->data_proc ms->data_proc structure Structure Elucidation data_proc->structure

Caption: General Workflow for Spectroscopic Analysis.

nmr_comparison cluster_target Predicted ¹H NMR of Target Compound cluster_alternative Experimental ¹H NMR of Alternative boc_t Boc (s) ~1.45 ppm boc_a Boc (s) 1.37 ppm boc_t->boc_a Similar ethyl_q_t OCH₂ (q) ~4.15 ppm ethyl_t_t CH₃ (t) ~1.25 ppm azetidine_t Azetidine (m) ~3.0-4.2 ppm azetidine_a Azetidine (m, d) 3.71-3.94 ppm azetidine_t->azetidine_a Similar acetate_t CH₂COO (d) ~2.6-2.8 ppm acetate_a CH₂COO (s) 2.67 ppm acetate_t->acetate_a Similar methoxy_a OCH₃ (s) 3.61 ppm pyrrolidine_a Pyrrolidine (m) 1.69-2.64 ppm

Caption: Key ¹H NMR Feature Comparison.

References

A Comparative Guide to the Synthetic Routes of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced binding affinity. The inherent ring strain of this four-membered heterocycle also makes it a versatile synthetic intermediate. This guide provides an objective comparison of the most prominent synthetic routes to substituted azetidines, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

I. Comparison of Synthetic Strategies

The synthesis of substituted azetidines can be broadly categorized into three main strategies: cycloaddition reactions, intramolecular cyclizations, and ring expansion/rearrangement reactions. Each approach offers distinct advantages and is suited for different substitution patterns and functionalities.

[2+2] Cycloaddition Reactions

[2+2] cycloadditions are powerful methods for the direct formation of the azetidine ring from two unsaturated precursors.

  • Aza Paternò-Büchi Reaction: This photochemical cycloaddition between an imine and an alkene is one of the most direct methods to access the azetidine core. Recent advancements have enabled this reaction to be performed using visible light, offering a milder alternative to traditional UV irradiation.

    • Advantages: High atom economy, direct formation of the azetidine ring.

    • Disadvantages: Can suffer from low yields and competing side reactions, often requires specialized photochemical equipment.

  • Staudinger Synthesis: The reaction of a ketene with an imine to form a β-lactam (azetidin-2-one) is a classic and highly reliable method. The resulting β-lactam can then be reduced to the corresponding azetidine.

    • Advantages: High yields and diastereoselectivity are often achievable, broad substrate scope.

    • Disadvantages: A two-step process is required to obtain the azetidine, and the reduction of the β-lactam can sometimes be challenging.

Intramolecular Cyclization

Intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group is a widely used and versatile strategy.

  • From γ-Amino Alcohols: This is a classical approach where a 3-amino-1-propanol is activated (e.g., by conversion of the alcohol to a mesylate or tosylate) and then cyclized in the presence of a base.

    • Advantages: Readily available starting materials, reliable and scalable.

    • Disadvantages: Requires a pre-functionalized linear precursor.

  • Palladium-Catalyzed C-H Amination: This modern approach allows for the formation of the azetidine ring by activating a C(sp³)-H bond at the γ-position of an amine substrate, often using a directing group.

    • Advantages: High efficiency, excellent functional group tolerance, and the ability to functionalize unactivated C-H bonds.

    • Disadvantages: Requires a palladium catalyst and specific directing groups.

  • Lanthanide-Catalyzed Aminolysis of Epoxides: Lewis acids such as Lanthanum(III) triflate can catalyze the regioselective ring-opening of cis-3,4-epoxy amines to furnish 3-hydroxyazetidines.

    • Advantages: High yields and regioselectivity, tolerance of acid-sensitive functional groups.

    • Disadvantages: Limited to the synthesis of 3-hydroxyazetidines.

Ring Expansion and Rearrangement Reactions

These methods involve the transformation of a smaller ring or a bicyclic system into the azetidine core.

  • From 1-Azabicyclo[1.1.0]butanes (ABBs): The high ring strain of ABBs makes them excellent precursors for the synthesis of a variety of 3-substituted and 1,3-disubstituted azetidines through strain-release-driven reactions with a wide range of nucleophiles and electrophiles.

    • Advantages: Modular and highly versatile, allowing for the introduction of diverse substituents.

    • Disadvantages: The synthesis of ABBs can be challenging.

II. Quantitative Data Comparison

The following tables provide a summary of representative yields and stereoselectivities for the different synthetic routes.

Table 1: [2+2] Cycloaddition Reactions

ReactionSubstratesProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Reference
Aza Paternò-Büchi3-Ethoxyisoindolone + IsobutyleneBicyclic Azetidine26-40--
Visible-Light Aza Paternò-BüchiO-Methyl Oxime + StyreneBicyclic Azetidineup to 99>20:1-
Staudinger SynthesisPhenoxyketene + α-hydrazonylated ketone3-Phenoxy-2-azetidinoneHighcis-selective-

Table 2: Intramolecular Cyclization Reactions

ReactionSubstrateProductYield (%)Diastereomeric Ratio (d.r.)Reference
From γ-Amino AlcoholN-benzyl-3-amino-1-propanol derivativeN-benzylazetidine44-55-
Pd-Catalyzed C-H AminationPicolinamide protected n-butylamineN-Picolinoylazetidine81-
La(OTf)₃-Catalyzed Aminolysis of Epoxidecis-3,4-Epoxy-N-benzylamine3-Hydroxy-N-benzylazetidine81>20:1

Table 3: Ring Expansion Reactions

ReactionSubstratesProductYield (%)Reference
From ABB1-Azabicyclo[1.1.0]butane + Organometal reagent + Cu(OTf)₂1,3-Disubstituted AzetidineGood
From ABB1-Azabicyclo[1.1.0]butane + Thiolacetic acid1-Acetyl-3-acetylthioazetidine63

III. Experimental Protocols

Visible-Light-Mediated Aza Paternò-Büchi Reaction

Synthesis of a Bicyclic Azetidine (Adapted from)

To a solution of the O-methyl oxime substrate (0.1 mmol) and the alkene (0.2 mmol) in anhydrous and degassed acetonitrile (2 mL) in a sealed vial is added fac-[Ir(dFppy)₃] (1 mol%). The reaction mixture is then irradiated with a blue LED (450 nm) at room temperature for 24 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired bicyclic azetidine.

Intramolecular Cyclization of a γ-Amino Alcohol

Synthesis of an N-Alkylazetidine (Adapted from)

  • Mesylation: To a stirred solution of the N-alkyl-3-amino-1-propanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C under an argon atmosphere, methanesulfonyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

  • Cyclization: The reaction mixture is then diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude mesylate is dissolved in a suitable solvent (e.g., THF or DMF), and a base (e.g., potassium carbonate or sodium hydride) is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC). After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.

Synthesis of a 1,3-Disubstituted Azetidine from 1-Azabicyclo[1.1.0]butane

Synthesis of 1-Acetyl-3-acetylthioazetidine (Adapted from)

To a THF solution of 1-azabicyclo[1.1.0]butane (1.0 eq) at -4 °C under an argon atmosphere is added dropwise a THF solution of thiolacetic acid (1.1 eq). The mixture is stirred at room temperature for 18 hours. The reaction mixture is then concentrated in vacuo to give an oily residue, which is dissolved in ethyl acetate. The ethyl acetate solution is washed with 0.3 N HCl, saturated NaHCO₃, and brine, and then dried over MgSO₄. After filtration, the filtrate is concentrated in vacuo, and the residue is purified by column chromatography on silica gel to give 1-acetyl-3-acetylthioazetidine.

IV. Visualization of Synthetic Pathways

Synthetic_Routes_to_Azetidines cluster_cycloaddition [2+2] Cycloaddition cluster_cyclization Intramolecular Cyclization cluster_rearrangement Ring Expansion/ Rearrangement Imine Imine beta_Lactam β-Lactam (Azetidin-2-one) Imine->beta_Lactam Staudinger Synthesis Azetidines Substituted Azetidines Imine->Azetidines Aza Paternò-Büchi Alkenes Alkenes Alkenes->Azetidines Aza Paternò-Büchi Ketenes Ketenes Ketenes->beta_Lactam Staudinger Synthesis gamma_Amino_Alcohols γ-Amino Alcohols gamma_Amino_Alcohols->Azetidines Activation & Base gamma_Haloamines γ-Haloamines gamma_Haloamines->Azetidines Base Epoxy_Amines Epoxy Amines Epoxy_Amines->Azetidines Lewis Acid ABBs 1-Azabicyclo[1.1.0]butanes (ABBs) ABBs->Azetidines Strain-Release Aziridines Aziridines Aziridines->Azetidines Rearrangement beta_Lactam->Azetidines Reduction

Caption: Major synthetic strategies for the construction of substituted azetidines.

Experimental_Workflow_Intramolecular_Cyclization start Start: γ-Amino Alcohol mesylation 1. Mesylation: - γ-Amino Alcohol - Triethylamine - Methanesulfonyl Chloride - Anhydrous CH₂Cl₂ - 0 °C to RT start->mesylation workup1 2. Aqueous Workup: - Dilute with CH₂Cl₂ - Wash with sat. NaHCO₃ - Dry & Concentrate mesylation->workup1 cyclization 3. Cyclization: - Crude Mesylate - Base (e.g., K₂CO₃) - Solvent (e.g., THF) - Reflux workup1->cyclization workup2 4. Final Workup & Purification: - Quench with Water - Extraction - Dry & Concentrate - Column Chromatography cyclization->workup2 end End: Substituted Azetidine workup2->end

Caption: Workflow for azetidine synthesis via intramolecular cyclization of a γ-amino alcohol.

V. Conclusion

The synthesis of substituted azetidines is a dynamic field with a diverse array of available methodologies. The choice of synthetic route is contingent upon the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. While classical methods such as intramolecular cyclization of γ-amino alcohols remain robust and reliable, modern techniques like palladium-catalyzed C-H amination and strain-release functionalization of 1-azabicyclo[1.1.0]butanes offer novel and efficient pathways to complex azetidine derivatives. This guide serves as a foundational resource for researchers to navigate the landscape of azetidine synthesis and select the most appropriate method for their research endeavors.

Alternatives to "Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate" for spirocycle synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional architecture of spirocycles makes them highly sought-after motifs in modern drug discovery. The incorporation of a strained azetidine ring into these structures further provides unique vectors for chemical space exploration and can significantly influence physicochemical properties. "Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate" is a valuable building block for accessing spirocyclic scaffolds. However, a range of alternative 3-substituted azetidine derivatives offers diverse synthetic opportunities. This guide provides an objective comparison of this key building block with viable alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal starting material for your research needs.

Performance Comparison of Azetidine Building Blocks

The following table summarizes the performance of "this compound" and its alternatives in the synthesis of various spirocyclic systems. The data highlights the reaction conditions, yields, and the types of spirocycles that can be accessed.

Building BlockSpirocycle TargetReaction TypeKey Reagents & ConditionsYield (%)Reference
This compound Spiro[azetidine-3,3'-pyrrolidine]1,3-Dipolar CycloadditionSarcosine ethyl ester, (EtO)2P(O)H, NaH, THF, reflux63[1]
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate Spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]Hetero-Diels-Alder/CondensationVarious aldehydes, ammonium acetate, ethanol, reflux13-56[2]
1-Boc-azetidin-3-one Spiro[azetidine-3,3'-oxindole]Michael Addition/CyclizationIsatin-derived alkenes, base (e.g., DBU), solvent (e.g., CH2Cl2)70-92[3]
1-Boc-azetidin-3-one Spiro[azetidine-3,2'-diketopiperazine]Conjugate Addition/Cyclizationα-Amino esters, nitroalkene generated in situ, reduction (e.g., H2, Pd/C)Good[4]
Diethyl 2-(1-Boc-azetidin-3-ylidene)malonate Spiro[azetidine-3,3'-pyrrolidine]Michael Addition/CyclizationNitromethane, DBU, CH2Cl2, rt85

Experimental Protocols

Detailed methodologies for key transformations using the compared building blocks are provided below.

Protocol 1: Synthesis of Spiro[azetidine-3,3'-pyrrolidine] from this compound[1]
  • Preparation of the Ylide: To a suspension of sodium hydride (60% in mineral oil, 1.2 eq) in dry THF, a solution of diethyl phosphite (1.2 eq) in THF is added dropwise at 0 °C. The mixture is stirred for 30 minutes at room temperature.

  • Wittig-Horner-Emmons Reaction: A solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF is added to the ylide solution at 0 °C. The reaction is stirred for 2 hours at room temperature to yield tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.

  • 1,3-Dipolar Cycloaddition: To the solution of the α,β-unsaturated ester, sarcosine ethyl ester (1.5 eq) is added. The reaction mixture is heated to reflux for 36 hours.

  • Work-up and Purification: The reaction is cooled, quenched with acetic acid, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired spiro[azetidine-3,3'-pyrrolidine] derivative.

Protocol 2: Synthesis of Spiro[azetidine-3,5'-furo[3,4-d]pyrimidine] from Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate[2]
  • Reaction Setup: In a round-bottom flask, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq), an appropriate aldehyde (1.1 eq), and ammonium acetate (2.0 eq) are dissolved in ethanol.

  • Cyclocondensation: The reaction mixture is heated to reflux and stirred for 4-8 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is washed with water and diethyl ether to yield the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 3: Synthesis of Spiro[azetidine-3,3'-oxindole] from 1-Boc-azetidin-3-one[3]
  • Preparation of the Michael Acceptor: An isatin derivative is reacted with malononitrile or other active methylene compounds in the presence of a base like piperidine in ethanol to generate the corresponding isatin-derived alkene.

  • Michael Addition/Cyclization: To a solution of the isatin-derived alkene (1.0 eq) in a suitable solvent such as dichloromethane, 1-Boc-azetidin-3-one (1.2 eq) is added, followed by a catalytic amount of a base (e.g., DBU, 0.2 eq).

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then washed with water, dried over sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to give the pure spiro[azetidine-3,3'-oxindole].

Experimental and Logical Workflow Diagrams

To visualize the synthetic strategies and the relationships between the different building blocks, the following diagrams are provided.

G start1 Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate rxn1 1,3-Dipolar Cycloaddition start1->rxn1 start2 Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate rxn2 Hetero-Diels-Alder/ Condensation start2->rxn2 start3 1-Boc-azetidin-3-one rxn3 Michael Addition/ Cyclization start3->rxn3 prod4 Spiro[azetidine-3,2'-diketopiperazine] start3->prod4 start4 Diethyl 2-(1-Boc-azetidin-3-ylidene)malonate rxn4 Michael Addition/ Cyclization start4->rxn4 prod1 Spiro[azetidine-3,3'-pyrrolidine] rxn1->prod1 prod2 Spiro[azetidine-3,5'-furo[3,4-d]pyrimidine] rxn2->prod2 prod3 Spiro[azetidine-3,3'-oxindole] rxn3->prod3 prod5 Spiro[azetidine-3,3'-pyrrolidine] rxn4->prod5

Figure 1. Logical relationship between azetidine starting materials, key spirocyclization reactions, and the resulting spirocyclic products.

G cluster_workflow General Experimental Workflow for Spirocycle Synthesis step1 Step 1: Starting Material Preparation Prepare the 3-substituted azetidine building block and the reaction partner (e.g., dipolarophile, dienophile, Michael acceptor). step2 Step 2: Spirocyclization Reaction Perform the key cycloaddition or cyclization reaction under optimized conditions (solvent, temperature, catalyst/base). step1->step2 Reactants & Catalyst step3 Step 3: Reaction Monitoring & Work-up Monitor reaction progress by TLC or LC-MS. Perform aqueous work-up to remove inorganic byproducts. step2->step3 Crude Product step4 Step 4: Purification Purify the crude product using column chromatography, recrystallization, or distillation. step3->step4 Purified Product step5 Step 5: Characterization Characterize the final spirocycle by NMR, MS, and other analytical techniques. step4->step5 Final Product

Figure 2. A generalized experimental workflow for the synthesis of spirocycles using 3-substituted azetidine building blocks.

References

Comparative Analysis of 3-Aryl-3-azetidinyl Acetic Acid Methyl Ester Derivatives: Biological Activity for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, synthesized from N-Boc-3-azetidinone, a precursor closely related to "Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate". The focus is on their potential as therapeutic agents for neurodegenerative diseases, particularly through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and their neuroprotective effects.

Synthesis of 3-Aryl-3-azetidinyl Acetic Acid Methyl Ester Derivatives

The synthesis of these derivatives begins with the Horner-Wadsworth-Emmons reaction of N-Boc-3-azetidinone to form an α,β-unsaturated ester. This intermediate then undergoes a rhodium(I)-catalyzed conjugate addition of various arylboronic acids to introduce the aryl moiety at the 3-position of the azetidine ring. Subsequent deprotection of the Boc group and further N-alkylation or N-acylation yields a library of target compounds.[1][2]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_diversification Diversification cluster_final Final Products N-Boc-3-azetidinone N-Boc-3-azetidinone Unsaturated_Ester α,β-Unsaturated Ester N-Boc-3-azetidinone->Unsaturated_Ester Horner-Wadsworth-Emmons Trimethyl_phosphonoacetate Trimethyl_phosphonoacetate Trimethyl_phosphonoacetate->Unsaturated_Ester 3-Aryl_Azetidines N-Boc-3-Aryl-3-azetidinyl Acetic Acid Methyl Esters Unsaturated_Ester->3-Aryl_Azetidines Rh(I)-catalyzed conjugate addition Arylboronic_Acids Arylboronic Acids Arylboronic_Acids->3-Aryl_Azetidines Deprotection Boc Deprotection (HCl) 3-Aryl_Azetidines->Deprotection N-unprotected N-Unprotected Hydrochlorides Deprotection->N-unprotected N-Alkylation_Acylation N-Alkylation / N-Acylation N-unprotected->N-Alkylation_Acylation Final_Derivatives N-Alkylated & N-Acylated Derivatives N-Alkylation_Acylation->Final_Derivatives

Caption: Synthetic workflow for 3-aryl-3-azetidinyl acetic acid methyl ester derivatives.

Comparative Biological Activity

A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease pathology.[1][2] Several derivatives demonstrated AChE inhibition comparable to the clinically used drug rivastigmine.[1]

Cholinesterase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC₅₀ in µM) of selected N-unprotected hydrochloride derivatives against AChE from electric eel (eeAChE) and BChE from equine serum (eqBChE).[2]

Compound IDAryl SubstituenteeAChE IC₅₀ (µM)eqBChE IC₅₀ (µM)
10 Phenyl78.65 ± 4.12120.11 ± 6.23
11 4-Fluorophenyl52.82 ± 2.78> 500
14 3-Chlorophenyl65.43 ± 3.45> 500
16 3-Trifluoromethylphenyl60.21 ± 3.17> 500
Galantamine Reference--

Data extracted from a 2023 study on 3-aryl-3-azetidinyl acetic acid methyl ester derivatives.[2]

Notably, compounds with electron-withdrawing substituents on the phenyl ring, such as 11 , 14 , and 16 , exhibited higher selectivity for AChE over BChE.[2]

Neuroprotective Activity

Selected compounds were also assessed for their neuroprotective effects in cellular models of Parkinson's disease (salsolinol-induced neurodegeneration) and Alzheimer's disease (glutamate-induced oxidative damage).[1]

The following table presents the neuroprotective activity of a key N-acylated derivative.

Compound IDNeuroprotective ModelActivity Summary
28 Salsolinol-induced neurodegenerationHighest neuroprotective effect observed in the series.
28 Glutamate-induced oxidative damageProtective effect driven by a reduction in oxidative stress and caspase-3/7 activity.[1]

Data from a 2023 study on 3-aryl-3-azetidinyl acetic acid methyl ester derivatives.[1]

Experimental Protocols

General Procedure for the Synthesis of N-Boc-3-aryl-3-azetidinyl Acetic Acid Methyl Esters

The synthesis involves two main steps:

  • Horner-Wadsworth-Emmons Reaction: N-Boc-3-azetidinone is condensed with trimethyl phosphonoacetate to yield the corresponding α,β-unsaturated ester.[2]

  • Rhodium(I)-Catalyzed Conjugate Addition: The α,β-unsaturated ester is then reacted with an appropriate arylboronic acid in the presence of a rhodium(I) catalyst to introduce the aryl group at the 3-position of the azetidine ring.[2]

A detailed protocol can be found in the supporting information of the referenced publication.[2]

In Vitro Cholinesterase Inhibition Assay

The inhibitory activity of the synthesized compounds on AChE and BChE is determined using a modified Ellman's method.

Objective: To determine the concentration of the test compound that inhibits 50% of the cholinesterase activity (IC₅₀).

Materials:

  • Electric eel acetylcholinesterase (eeAChE)

  • Equine serum butyrylcholinesterase (eqBChE)

  • Acetylthiocholine iodide (ATCI) as substrate

  • Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Protocol:

  • Prepare serial dilutions of the test compounds in phosphate buffer.

  • In a 96-well plate, add the enzyme solution (AChE or BChE), DTNB solution, and the test compound solution (or vehicle for control).

  • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE).

  • Measure the change in absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Logic

The therapeutic rationale for developing these compounds for Alzheimer's disease is based on the cholinergic hypothesis, which posits that a decline in acetylcholine levels contributes to cognitive decline. By inhibiting AChE, these compounds aim to increase the synaptic levels of acetylcholine, thereby enhancing cholinergic neurotransmission. The dual activity of some compounds, combining AChE inhibition with neuroprotection against oxidative stress and apoptosis, represents a multi-target approach to treating this complex disease.

Signaling_Pathway cluster_disease Alzheimer's Disease Pathology cluster_intervention Therapeutic Intervention cluster_mechanism Mechanism of Action cluster_outcome Therapeutic Outcome AD_Pathology Oxidative Stress & Reduced Acetylcholine Cognitive_Decline Cognitive Decline AD_Pathology->Cognitive_Decline Azetidine_Derivative 3-Aryl-3-azetidinyl Acetic Acid Methyl Ester Derivative AChE_Inhibition AChE Inhibition Azetidine_Derivative->AChE_Inhibition Neuroprotection Neuroprotection (Reduces Oxidative Stress & Caspase Activity) Azetidine_Derivative->Neuroprotection Increased_ACh Increased Acetylcholine AChE_Inhibition->Increased_ACh Reduced_Damage Reduced Neuronal Damage Neuroprotection->Reduced_Damage Improved_Cognition Potential for Improved Cognitive Function Increased_ACh->Improved_Cognition Reduced_Damage->Improved_Cognition

Caption: Therapeutic rationale for the development of the described azetidine derivatives.

References

The Delicate Dance of Four-Membered Rings: A Comparative Guide to the Reactivity of Azetidines and Their Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of small, strained heterocycles is paramount for molecular design and synthesis. This guide provides an in-depth, objective comparison of the reactivity of azetidines with other key four-membered rings—oxetanes, thietanes, and cyclobutanes—supported by quantitative data and detailed experimental insights.

The unique chemical behavior of four-membered rings is largely dictated by their inherent ring strain, a consequence of distorted bond angles deviating from the ideal tetrahedral geometry. This strain serves as a potent driving force for a variety of chemical transformations, making these motifs both valuable synthons in organic chemistry and privileged structures in medicinal chemistry.[1] However, the introduction of a heteroatom within the carbocyclic framework dramatically influences the ring's properties and reactivity. This comparison will dissect these differences, with a particular focus on the nitrogen-containing azetidine ring.

At the Heart of Reactivity: Ring Strain

The total ring strain energy is a critical determinant of the reactivity of these cyclic systems. Higher strain energy generally correlates with a greater propensity for ring-opening reactions, as these transformations relieve the inherent instability of the four-membered ring.

Ring SystemStructureStrain Energy (kcal/mol)Key Features
Cyclobutane~26.3The foundational carbocycle, its reactivity is primarily driven by angle and torsional strain. It adopts a puckered conformation to alleviate some torsional strain.[1]
Oxetane~25.6The presence of the electronegative oxygen atom introduces polarity and influences the ring's reactivity, making it a good hydrogen bond acceptor.[1]
Azetidine ~25.9 The nitrogen atom provides a locus of basicity and a handle for N-functionalization, significantly impacting its reactivity profile compared to its carbocyclic and oxygen-containing analogs.[1]
Thietane~19.6The larger sulfur atom and longer C-S bonds lead to a less strained and more planar ring compared to oxetanes and azetidines, resulting in generally lower reactivity in ring-opening reactions.

Data sourced from available literature. Values can vary slightly based on the method of determination.

A Head-to-Head Battle: Nucleophilic and Electrophilic Attacks

The heteroatom in azetidines, oxetanes, and thietanes not only alters the ring strain but also introduces a site for electrophilic attack and influences the reactivity of the ring carbons towards nucleophiles.

Nucleophilic Ring-Opening: A Tale of Selectivity

Ring-opening reactions initiated by nucleophiles are a hallmark of these strained heterocycles. The regioselectivity of these reactions is a key point of comparison.

In a comparative study of the defluorosulfonylation (deFS) of 3-aryl-3-oxetane sulfonyl fluorides and 3-aryl-3-azetidine sulfonyl fluorides, which generates a carbocation that is subsequently trapped by a nucleophile, the reactivity of the two systems was found to be remarkably similar under thermal conditions. For instance, the reaction of the para-methoxyphenyl (PMP) substituted oxetane sulfonyl fluoride (OSF) and the N-Cbz protected azetidine sulfonyl fluoride (ASF) with morpholine as a nucleophile provided comparable yields of the corresponding amino-oxetane (86%) and amino-azetidine (84%).[2]

A kinetic study of this process revealed only a slightly larger activation energy for the deFS of the azetidine reagent (a difference of 2.4 kcal/mol).[2] This suggests that while the nitrogen in the azetidine ring can be protonated or activated, the overall susceptibility to ring-opening via carbocation formation at the 3-position is comparable to that of the corresponding oxetane.

Nucleophilic_Ring_Opening_Comparison cluster_Azetidine Azetidine cluster_Oxetane Oxetane Azetidine Azetidine Ring Activated_Azetidine Activated Azetidinium Ion (e.g., protonation, N-alkylation) Azetidine->Activated_Azetidine Activation (e.g., H+, R-X) Ring_Opened_Azetidine Ring-Opened Product (γ-amino derivative) Activated_Azetidine->Ring_Opened_Azetidine Nu- attack Oxetane Oxetane Ring Activated_Oxetane Activated Oxonium Ion (e.g., Lewis Acid coordination) Oxetane->Activated_Oxetane Activation (e.g., LA) Ring_Opened_Oxetane Ring-Opened Product (γ-hydroxy derivative) Activated_Oxetane->Ring_Opened_Oxetane Nu- attack

Basicity and N-Functionalization of Azetidines

A defining feature of azetidines is the basicity of the nitrogen atom, which is absent in oxetanes and cyclobutanes. The pKa of the conjugate acid of azetidine is approximately 11.29, making it a stronger base than the larger ring amine, pyrrolidine (pKa ~11.27), but slightly weaker than piperidine (pKa ~11.22). This basicity allows for a wide range of N-functionalization reactions, including alkylation, acylation, and arylation, which are not possible with the other four-membered rings. This property is extensively utilized in drug discovery to modulate the physicochemical properties of molecules.

Experimental Protocols

Comparative Reactivity of 3-Aryl-Oxetanol and 3-Aryl-Azetidinol under Brønsted Acid Catalysis

The following protocol is adapted from a study on the synthesis of oxetane and azetidine ethers and can be used to compare the relative reactivity of oxetanols and azetidinols in an acid-catalyzed etherification reaction.

Materials:

  • 3-(4-methoxyphenyl)-oxetan-3-ol

  • N-Boc-3-(4-methoxyphenyl)-azetidin-3-ol

  • 3-phenylpropanol (nucleophile)

  • Triflic acid (TfOH)

  • Acetonitrile (MeCN)

  • 1,3,5-Trimethoxybenzene (internal standard)

Procedure:

  • To a solution of the 3-aryl-oxetan-3-ol or 3-aryl-azetidin-3-ol (0.25 mmol, 1.0 equiv.) and 3-phenylpropanol (0.75 mmol, 3.0 equiv.) in MeCN (0.5 mL) is added 1,3,5-trimethoxybenzene as an internal standard.

  • Triflic acid (5 mol%) is added, and the reaction mixture is stirred at 50 °C.

  • The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by 1H NMR spectroscopy.

  • The yield of the corresponding ether product is calculated by comparing the integration of the product peaks to the internal standard.

By comparing the reaction rates and final yields for the oxetanol and azetidinol, a quantitative measure of their relative reactivity under these Brønsted acid-catalyzed conditions can be obtained.

Experimental_Workflow Reactants Oxetanol/Azetidinol (1 equiv) + Alcohol Nucleophile (3 equiv) + Internal Standard Reaction Add TfOH (5 mol%) Stir at 50 °C in MeCN Reactants->Reaction Monitoring Monitor by 1H NMR at timed intervals Reaction->Monitoring Analysis Calculate Yield vs. Time Compare reaction rates Monitoring->Analysis

Conclusion

In the landscape of four-membered rings, azetidines occupy a unique position. While their reactivity, driven by ring strain, is comparable to oxetanes in certain ring-opening reactions, the presence of the nitrogen atom introduces a level of versatility not found in their counterparts. The basicity of the nitrogen allows for a diverse range of N-functionalization reactions, providing a powerful tool for modulating molecular properties in drug discovery. In contrast, oxetanes offer a polar, non-basic scaffold, while thietanes exhibit lower reactivity due to reduced ring strain. Cyclobutanes, lacking a heteroatom, serve as a fundamental reference for the reactivity of a strained carbocyclic framework. A thorough understanding of these subtle yet significant differences is crucial for the strategic application of these valuable building blocks in chemical synthesis and medicinal chemistry.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of "Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate," a key building block in medicinal chemistry. The selection of an appropriate analytical method is critical for accurate impurity profiling, which directly impacts the safety and efficacy of the final drug product.

Introduction to the Analyte

This compound is a substituted azetidine derivative. The presence of the thermally labile tert-butyloxycarbonyl (Boc) protecting group and the polar ester functional group significantly influences the choice of analytical methodology. Potential impurities in this compound could arise from starting materials, by-products of the synthesis, or degradation products.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for purity analysis hinges on the physicochemical properties of the analyte and the specific requirements of the analysis, such as the nature of the expected impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability to Analyte Highly suitable for non-volatile and thermally labile compounds like N-Boc protected molecules.[1]Requires derivatization to increase the volatility and thermal stability of the analyte due to the Boc group and polar functionalities.[2]
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.More complex, often requiring a derivatization step to make the analyte amenable to GC analysis.[3]
Detection Commonly uses UV-Vis, but can be coupled with MS (LC-MS) for mass identification.[4][5]Inherently coupled with a mass spectrometer, providing excellent identification of volatile impurities.[5]
Sensitivity High sensitivity, especially with MS detection.Very high sensitivity, particularly for volatile and semi-volatile compounds.[4]
Impurity Profiling Excellent for a broad range of organic impurities, including starting materials, by-products, and degradation products.[4][6]Primarily suited for the analysis of volatile and semi-volatile impurities, such as residual solvents.[1][5]

Experimental Protocols

Proposed High-Performance Liquid Chromatography (HPLC) Method

This proposed HPLC method is designed for the direct analysis of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a UV-Vis or Diode Array Detector (DAD). For enhanced identification, an LC-MS system can be utilized.[4][7]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical starting gradient could be 95% A to 5% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (where the carboxylate and amide chromophores absorb).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method

This proposed GC-MS method includes a necessary derivatization step to analyze the target compound and its potential volatile impurities.

Instrumentation:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

Derivatization Protocol: Silylation is a common derivatization technique for compounds with active hydrogens.

  • Dry a 1 mg sample of the analyte under a stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 100 µL of a suitable solvent like acetonitrile.

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

Workflow Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV/DAD Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Report Purity Report Integrate->Report

HPLC Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Derivatize Derivatization (Silylation) Sample->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect TIC Generate Total Ion Chromatogram Detect->TIC Identify Identify Peaks (Mass Spectra) TIC->Identify Report Purity & Impurity ID Report Identify->Report

GC-MS Experimental Workflow

Conclusion

For the comprehensive purity analysis of "this compound," HPLC is the recommended primary technique . Its ability to analyze the compound in its native form without the need for derivatization makes it a more direct and often simpler method for quantifying the main component and its non-volatile impurities.[1] HPLC with UV detection is a robust method for routine quality control, and its hyphenation with mass spectrometry (LC-MS) can provide invaluable structural information for impurity identification.[4][7]

GC-MS serves as a valuable complementary technique , particularly for the identification and quantification of volatile impurities, such as residual solvents, that may be present from the synthetic process. While derivatization is necessary to analyze the target compound itself by GC-MS, this technique is unparalleled for the analysis of small, volatile molecules that may not be well-retained or resolved by HPLC.[1][5]

In a comprehensive quality control strategy, employing both HPLC for the primary purity assessment and GC-MS for volatile impurity analysis would provide a complete and robust characterization of "this compound."

References

Navigating the Synthesis of Azetidines: A Comparative Guide to the Stability of N-Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the synthesis of azetidine-containing molecules, the choice of a nitrogen-protecting group is a critical decision that profoundly influences the stability of the strained four-membered ring and the overall success of the synthetic route. This guide provides an objective comparison of four commonly used N-protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Tosyl (Ts)—evaluating their stability in the context of azetidine synthesis, supported by available experimental data.

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, a vulnerability that is significantly modulated by the nature of the substituent on the nitrogen atom. Electron-withdrawing groups, for instance, can influence the pKa of the azetidine nitrogen, impacting its stability under acidic conditions. This guide will delve into the characteristics of each protecting group, offering insights into their performance under various synthetic conditions.

Comparative Stability Analysis

The stability of an N-protected azetidine is a crucial factor in multi-step syntheses where the molecule is subjected to a variety of reagents and conditions. The ideal protecting group should be robust enough to withstand the reaction conditions required for subsequent transformations, yet be removable under specific and mild conditions without compromising the integrity of the azetidine ring.

A direct quantitative comparison of the stability of these four protecting groups on a simple azetidine ring under a standardized set of conditions is not extensively documented in the literature. However, a qualitative and semi-quantitative understanding can be derived from their well-established use in orthogonal chemical strategies, particularly in peptide synthesis, and from specific studies on azetidine ring stability.

Protecting GroupStructureStability to AcidsStability to BasesStability to NucleophilesStability to Hydrogenolysis
Boc Boc-NLabileStableGenerally StableStable
Cbz Cbz-NStableStableGenerally StableLabile
Fmoc Fmoc-NStableLabileStableStable
Tosyl (Ts) Ts-NVery StableVery StableProne to Ring OpeningStable

Key Observations:

  • Boc (tert-Butoxycarbonyl): The Boc group is known for its sensitivity to acidic conditions, which allows for its facile removal. This lability, however, makes it unsuitable for synthetic steps requiring strong acids. Conversely, its stability to basic and nucleophilic conditions, as well as hydrogenolysis, makes it a versatile choice for many applications.

  • Cbz (Carboxybenzyl): The Cbz group offers broad stability across acidic and basic conditions, providing a significant advantage in multi-step syntheses. Its selective removal via catalytic hydrogenolysis offers an orthogonal deprotection strategy to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[1][2]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The defining characteristic of the Fmoc group is its lability to basic conditions, typically using piperidine. This provides a mild and orthogonal deprotection method relative to acid-labile and hydrogenolysis-labile protecting groups. It exhibits excellent stability in acidic and reductive environments.

  • Tosyl (Ts): The tosyl group is a robust, electron-withdrawing group that imparts exceptional stability to the azetidine nitrogen against both acidic and basic conditions. However, this high stability comes at the cost of requiring harsh conditions for its removal, which can include strong reducing agents or strong acids, potentially compromising the integrity of the target molecule. Furthermore, the electron-withdrawing nature of the tosyl group can activate the azetidine ring towards nucleophilic attack and ring-opening.

Quantitative Data on Azetidine Ring Stability

While a direct comparative kinetic study is lacking, research on the acid-mediated intramolecular ring-opening of N-aryl azetidines provides valuable insights into the factors governing ring stability. A study demonstrated that the stability of the azetidine ring under acidic conditions is highly dependent on the pKa of the azetidine nitrogen.[3] A lower pKa, resulting from electron-withdrawing N-substituents, can lead to decreased protonation of the ring nitrogen and thus enhanced stability.

The following table presents half-life data for the decomposition of various N-substituted azetidines at pH 1.8, illustrating the impact of the N-substituent's electronic properties. While these are not the protecting groups at the core of this guide, they serve to underscore the principle that the nature of the N-substituent is a critical determinant of azetidine ring stability.

N-SubstituentHalf-life (T1/2) at pH 1.8
N-phenyl< 10 min
N-(4-methoxyphenyl)~ 30 min
N-(4-cyanophenyl)< 10 min
N-(2-pyridyl)Stable (> 24 h)
N-(4-pyridyl)Stable (> 24 h)

Data extracted from a study on the intramolecular ring-opening of aryl azetidines.[3]

This data suggests that protecting groups that significantly lower the basicity of the azetidine nitrogen could enhance the ring's stability in acidic media.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful synthesis and deprotection of N-protected azetidines. Below are representative procedures for the introduction and removal of each protecting group.

N-Boc-Azetidine Synthesis and Deprotection

Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate:

This protocol describes the reduction of an azido group to an amine in the presence of a Boc protecting group.

  • Materials: tert-Butyl 3-azidoazetidine-1-carboxylate, 10% Palladium on carbon (Pd/C), Ethyl acetate (EtOAc), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve tert-butyl 3-azidoazetidine-1-carboxylate in ethyl acetate.

    • Add 10% Pd/C catalyst to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain tert-butyl 3-aminoazetidine-1-carboxylate.

Deprotection of N-Boc-Azetidine:

  • Materials: N-Boc-azetidine derivative, 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure (using HCl in Dioxane):

    • Dissolve the N-Boc-azetidine derivative in a minimal amount of a suitable solvent (e.g., methanol or DCM).

    • Add an excess of 4M HCl in 1,4-dioxane (typically 10-20 equivalents).

    • Stir the solution at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the deprotected azetidine.

    • Filter the solid, wash with diethyl ether, and dry under vacuum.

N-Cbz-Azetidine Synthesis and Deprotection

Synthesis of (S)-N-Cbz-azetidine-2-carboxylic acid:

This protocol involves the protection of the azetidine nitrogen with a Cbz group.

  • Materials: (S)-Azetidine-2-carboxylic acid, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Water, Diethyl ether.

  • Procedure:

    • Dissolve (S)-azetidine-2-carboxylic acid in an aqueous solution of sodium bicarbonate.

    • Cool the solution in an ice bath.

    • Add benzyl chloroformate dropwise while maintaining the pH of the solution around 8-9 by the concurrent addition of a sodium bicarbonate solution.

    • Stir the reaction mixture at room temperature for several hours.

    • Wash the aqueous solution with diethyl ether to remove any unreacted benzyl chloroformate.

    • Acidify the aqueous layer with cold 1M HCl to pH 2-3.

    • Extract the product into ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Cbz-azetidine-2-carboxylic acid.

Deprotection of N-Cbz-Azetidine:

  • Materials: N-Cbz-azetidine derivative, 10% Palladium on carbon (Pd/C), Methanol or Ethanol, Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the N-Cbz-azetidine derivative in methanol or ethanol.

    • Add 10% Pd/C catalyst to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected azetidine.

N-Fmoc-Azetidine Synthesis and Deprotection

Synthesis of (S)-N-Fmoc-azetidine-2-carboxylic acid:

This protocol describes the protection of the azetidine nitrogen with an Fmoc group.

  • Materials: (S)-Azetidine-2-carboxylic acid, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu, Sodium bicarbonate (NaHCO₃) or a suitable organic base (e.g., triethylamine), Acetone, Water.

  • Procedure (using Fmoc-Cl):

    • Dissolve (S)-azetidine-2-carboxylic acid in a mixture of acetone and water.

    • Add sodium bicarbonate to the solution.

    • Cool the mixture in an ice bath and add a solution of Fmoc-Cl in acetone dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Remove the acetone under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether.

    • Acidify the aqueous layer with cold 1M HCl and extract the product with ethyl acetate.

    • Dry the organic layer, filter, and concentrate to yield (S)-N-Fmoc-azetidine-2-carboxylic acid.

Deprotection of N-Fmoc-Azetidine:

  • Materials: N-Fmoc-azetidine derivative, 20% Piperidine in N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve the N-Fmoc-azetidine derivative in DMF.

    • Add a solution of 20% piperidine in DMF.

    • Stir the reaction at room temperature for a short period (typically 5-30 minutes), monitoring by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine. The crude product can then be purified by chromatography or crystallization.

N-Tosyl-Azetidine Synthesis and Deprotection

Synthesis of N-Tosyl-azetidine:

This protocol outlines a general method for the N-tosylation of an azetidine.

  • Materials: Azetidine (or a substituted azetidine), p-Toluenesulfonyl chloride (TsCl), Triethylamine (Et₃N) or Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the azetidine in DCM and cool the solution in an ice bath.

    • Add triethylamine or pyridine to the solution.

    • Add a solution of p-toluenesulfonyl chloride in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Wash the reaction mixture with water, 1M HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by chromatography or recrystallization.

Deprotection of N-Tosyl-Azetidine:

Deprotection of the tosyl group often requires harsh conditions. Reductive methods are generally preferred.

  • Materials: N-Tosyl-azetidine derivative, Sodium naphthalenide or Magnesium in methanol.

  • Procedure (using Mg/MeOH):

    • Suspend the N-tosyl-azetidine derivative in anhydrous methanol.

    • Add magnesium turnings to the suspension.

    • Stir the reaction mixture at room temperature or with gentle heating. Sonication can also be used to accelerate the reaction.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction carefully with water.

    • Filter the mixture and extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Dry the combined organic layers and concentrate under reduced pressure to obtain the deprotected azetidine.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of a functionalized azetidine, highlighting the key stages of protection, modification, and deprotection.

Azetidine_Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_modification Functionalization cluster_deprotection Deprotection cluster_end Final Product start Azetidine Precursor protect N-Protection (Boc, Cbz, Fmoc, or Ts) start->protect Protection Reagent modify Synthetic Modification(s) (e.g., C-C bond formation, functional group interconversion) protect->modify Stable N-Protected Azetidine deprotect Selective N-Deprotection modify->deprotect Deprotection Conditions (Acid, Base, H₂, etc.) product Target Azetidine Derivative deprotect->product

Caption: Generalized workflow for N-protected azetidine synthesis.

Conclusion and Recommendations

The selection of an N-protecting group for azetidine synthesis is a strategic decision that must be tailored to the specific requirements of the synthetic route.

  • For general-purpose azetidine synthesis where mild acidic deprotection is feasible and orthogonality to base-labile or hydrogenolysis-labile groups is desired, N-Boc is often the protecting group of choice due to its ease of introduction and removal.

  • When robustness to both acidic and basic conditions is paramount, and access to catalytic hydrogenation for deprotection is available, N-Cbz provides an excellent orthogonal strategy.

  • In complex syntheses requiring multiple, sequential deprotections, particularly in the context of peptide synthesis, the base-labile N-Fmoc group offers a valuable orthogonal handle.

  • The N-Tosyl group should be reserved for instances where exceptional stability of the protected nitrogen is required and the harsh deprotection conditions are compatible with the overall molecular structure. Its propensity to activate the azetidine ring towards nucleophilic attack should also be a key consideration.

Ultimately, a thorough understanding of the chemical compatibility of each protecting group with the planned synthetic transformations is essential for the successful and efficient synthesis of complex azetidine-containing molecules.

References

Efficacy of "Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate" as a scaffold in kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the efficacy of "Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate" as a scaffold in the development of kinase inhibitors, with a comparative look at alternative heterocyclic scaffolds.

In the landscape of modern drug discovery, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a drug candidate. Among the saturated heterocycles, the azetidine ring has garnered significant interest as a "privileged" scaffold in medicinal chemistry. This guide provides a comprehensive comparison of the utility of "this compound" as a versatile starting material for kinase inhibitors, juxtaposed with commonly employed alternative scaffolds such as piperidine, pyrrolidine, and morpholine. The comparison is supported by a review of experimental data and detailed methodologies for key biological assays.

Executive Summary

The four-membered azetidine ring offers a unique combination of conformational rigidity and three-dimensional character, which can be advantageous in designing potent and selective kinase inhibitors. The subject of this guide, "this compound," provides two key points for chemical modification: the secondary amine, revealed upon deprotection of the Boc group, and the ester moiety. These handles allow for the introduction of various functionalities to interact with the ATP-binding site or allosteric pockets of kinases.

While direct head-to-head comparative studies of kinase inhibitors derived from this specific azetidine ester against those from analogous piperidine, pyrrolidine, and morpholine starting materials are not extensively documented in publicly available literature, we can infer the potential advantages and disadvantages of the azetidine scaffold by examining related compounds and general principles of medicinal chemistry. Azetidine-based inhibitors have shown promise, particularly in the development of inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3) and c-Mer tyrosine kinase (MerTK).

Comparative Analysis of Heterocyclic Scaffolds in Kinase Inhibitors

The choice of a heterocyclic scaffold impacts several key drug-like properties. The following table summarizes the general characteristics of azetidine, piperidine, pyrrolidine, and morpholine scaffolds in the context of kinase inhibitor design.

ScaffoldKey Physicochemical PropertiesAdvantages in Kinase Inhibitor DesignPotential Liabilities
Azetidine Lower pKa than piperidine, generally lower lipophilicity. The strained ring system imparts conformational rigidity.The rigid structure can lead to higher binding affinity by reducing the entropic penalty upon binding. Provides novel exit vectors for substituents to explore chemical space.The ring strain can sometimes lead to metabolic instability, although this is context-dependent. Synthetic access to diverse derivatives can be challenging.
Piperidine Higher basicity compared to azetidine. The chair conformation provides distinct axial and equatorial positions for substituents.Well-established synthetic chemistry allows for facile derivatization. The defined conformational preferences can be exploited for precise substituent placement.The higher basicity can lead to increased off-target effects, particularly hERG inhibition. Can be susceptible to N-dealkylation.
Pyrrolidine A five-membered ring that is less strained than azetidine but more conformationally flexible than piperidine in some respects.Offers a good balance of rigidity and flexibility. Its derivatives are common in nature and often exhibit good biological activity.Can be susceptible to metabolic oxidation.
Morpholine Contains an ether oxygen, which can act as a hydrogen bond acceptor and improve aqueous solubility.The morpholine ring is generally metabolically stable. Can improve the physicochemical properties of a drug candidate, such as solubility.The additional heteroatom can sometimes lead to undesired interactions or metabolic pathways.

Efficacy Data: A Look at Azetidine-Based Kinase Inhibitors

While specific data for inhibitors derived directly from "this compound" is limited, studies on other 3-substituted azetidine derivatives provide valuable insights into their potential as kinase inhibitors. For instance, a series of novel azetidine-containing TZT-1027 analogues have been synthesized and evaluated for their antitumor activities, with some compounds exhibiting potent antiproliferative effects in the nanomolar range against cell lines such as A549 and HCT116[1].

Furthermore, azetidine amides have been identified as potent small-molecule inhibitors of STAT3, a key protein in cancer cell proliferation and survival[2]. These compounds have demonstrated sub-micromolar IC50 values in STAT3 DNA-binding assays.

To provide a tangible comparison, the following table presents hypothetical IC50 data for a kinase target, illustrating the potential performance of inhibitors derived from the different scaffolds.

Inhibitor ScaffoldTarget KinaseHypothetical IC50 (nM)
Azetidine Kinase X50
Piperidine Kinase X120
Pyrrolidine Kinase X85
Morpholine Kinase X250

This data is illustrative and intended to represent a potential outcome based on the structural advantages of the azetidine scaffold.

Signaling Pathways and Experimental Workflows

The development and evaluation of kinase inhibitors involve the study of specific cellular signaling pathways and the application of robust experimental workflows.

Relevant Signaling Pathways

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule involved in cell growth, differentiation, and apoptosis. Its constitutive activation is a hallmark of many cancers. Kinase inhibitors targeting the STAT3 pathway aim to block its phosphorylation and subsequent downstream signaling.

STAT3_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation Transcription Gene Transcription Nucleus->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Azetidine-based Kinase Inhibitor Inhibitor->JAK Inhibition

STAT3 Signaling Pathway and Point of Inhibition.

MerTK Signaling Pathway: The c-Mer proto-oncogene tyrosine kinase (MerTK) is involved in processes like cell survival, migration, and efferocytosis. Its overexpression is linked to various cancers, making it an attractive therapeutic target.

MerTK_Pathway Ligand Ligand (e.g., Gas6) MerTK MerTK Ligand->MerTK Binding & Dimerization PI3K PI3K MerTK->PI3K Activation RAS RAS MerTK->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Azetidine-based MerTK Inhibitor Inhibitor->MerTK Inhibition

MerTK Signaling Pathway and Point of Inhibition.
Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of a novel kinase inhibitor typically follows a multi-step process, from initial biochemical assays to cell-based and in vivo studies.

Experimental_Workflow cluster_synthesis Synthesis cluster_biochemical Biochemical Assays cluster_cell Cell-Based Assays Start Tert-butyl 3-(2-ethoxy-2-oxoethyl) azetidine-1-carboxylate Modification Chemical Modification (e.g., Amide Coupling) Start->Modification Purification Purification & Characterization Modification->Purification Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Purification->Kinase_Assay IC50 IC50 Determination Kinase_Assay->IC50 Western_Blot Western Blot (Phosphorylation Status) IC50->Western_Blot CETSA Cellular Thermal Shift Assay (Target Engagement) IC50->CETSA

General workflow for synthesis and evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of kinase inhibitor efficacy. Below are representative protocols for key assays.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compound (e.g., azetidine-based inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Add 2 µL of the kinase solution (in Kinase Assay Buffer) to each well.

  • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for STAT3 Phosphorylation

This protocol is used to assess the ability of an inhibitor to block the phosphorylation of STAT3 in a cellular context.

Materials:

  • Cell line with active STAT3 signaling (e.g., MDA-MB-468)

  • Test compound

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-STAT3, anti-total-STAT3, anti-loading control e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat cells with varying concentrations of the test compound for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

Conclusion

"this compound" represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The inherent structural properties of the azetidine scaffold, such as its rigidity and ability to provide unique substituent vectors, offer a promising platform for the design of potent and selective therapeutic agents. While direct comparative data with other heterocyclic scaffolds for inhibitors derived from this specific starting material is sparse, the available evidence for other azetidine-based kinase inhibitors suggests that this scaffold can be highly effective. Further research involving direct, systematic comparisons of kinase inhibitors built upon azetidine, piperidine, pyrrolidine, and morpholine scaffolds, all targeting the same kinase, would be invaluable to the drug discovery community for making informed decisions in scaffold selection. The experimental protocols provided in this guide offer a robust framework for conducting such comparative efficacy studies.

References

A Comparative Guide to the Olefination of 3-Oxoazetidine: Benchmarking Reagent Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the azetidine scaffold is a valuable building block. The introduction of an exocyclic double bond at the 3-position via olefination of 3-oxoazetidines opens up a plethora of possibilities for further functionalization. This guide provides a comparative analysis of common olefination reagents for this transformation, with a focus on the widely used N-Boc-3-oxoazetidine substrate. We present experimental data, detailed protocols, and visual aids to facilitate an informed choice of methodology.

Comparison of Olefination Reagents

The efficiency of olefination of 3-oxoazetidines can vary significantly depending on the chosen reagent. Below is a summary of key performance indicators for the Horner-Wadsworth-Emmons (HWE), Wittig, and Peterson olefination reactions.

Reagent TypeReagent ExampleSubstrateProductYield (%)StereoselectivityReference
Horner-Wadsworth-Emmons Diethyl (cyanomethyl)phosphonatetert-Butyl 3-oxoazetidine-1-carboxylatetert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate91%Not specified[1]
Wittig Methyltriphenyl-phosphonium bromidetert-Butyl 3-oxoazetidine-1-carboxylatetert-Butyl 3-methyleneazetidine-1-carboxylateNot explicitly reportedNot applicable[2]
Peterson (Trimethylsilyl)methyllithiumtert-Butyl 3-oxoazetidine-1-carboxylatetert-Butyl 3-methyleneazetidine-1-carboxylateNot explicitly reportedControllable (E or Z)[3][4][5]

Discussion of Reagent Performance

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction stands out as a highly efficient and reliable method for the olefination of 3-oxoazetidines. The use of stabilized phosphonate ylides, such as diethyl (cyanomethyl)phosphonate, has been demonstrated to provide excellent yields, as exemplified by the 91% yield in the synthesis of a key intermediate for Baricitinib.[1] The byproducts of the HWE reaction are water-soluble, which simplifies purification. Generally, the HWE reaction with stabilized ylides favors the formation of the (E)-isomer.

Peterson Olefination: The Peterson olefination offers the distinct advantage of stereochemical control. Depending on the workup conditions (acidic or basic), it is possible to selectively generate either the (E) or (Z) alkene from a common intermediate.[3][4][5] This method utilizes α-silyl carbanions, and like the Wittig reaction, the silicon-containing byproducts are generally easy to remove. However, specific examples and yield data for the application of the Peterson olefination to N-Boc-3-oxoazetidine are not extensively reported in the literature.

Experimental Protocols

Detailed methodologies for the olefination of N-Boc-3-oxoazetidine using HWE, Wittig, and Peterson reagents are provided below.

Protocol 1: Horner-Wadsworth-Emmons Olefination

This protocol describes the synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[1]

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Diethyl (cyanomethyl)phosphonate

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

Procedure:

  • To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in THF, slowly add a 1 M solution of potassium tert-butoxide in THF (1.1 equivalents) under a hydrogen atmosphere at -5°C.

  • Stir the mixture at -5°C for 3 hours.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in THF and continue stirring at -5°C for another 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Upon completion of the reaction, add a saturated aqueous solution of sodium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Wittig Olefination (General Procedure)

This is a general protocol for the methylenation of a ketone, adapted for N-Boc-3-oxoazetidine.[2]

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi)

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

Procedure:

  • Under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF in a flame-dried flask.

  • Cool the suspension to 0°C and add n-BuLi (1.1 equivalents) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a characteristic orange/red color should appear).

  • Cool the ylide solution to -78°C and slowly add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Peterson Olefination (General Procedure)

This is a general protocol for methylenation, which can be adapted for N-Boc-3-oxoazetidine.

Materials:

  • (Trimethylsilyl)methyllithium

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • For acidic workup: Acetic acid or dilute HCl

  • For basic workup: Potassium hydride (KH)

Procedure:

  • Under an inert atmosphere, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF and cool to -78°C.

  • Slowly add a solution of (trimethylsilyl)methyllithium (1.1 equivalents) and stir at -78°C for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride to isolate the intermediate β-hydroxysilane.

  • For (E)-alkene (anti-elimination): Treat the isolated β-hydroxysilane with an acid (e.g., acetic acid or dilute HCl) in a suitable solvent.

  • For (Z)-alkene (syn-elimination): Treat the isolated β-hydroxysilane with a base (e.g., potassium hydride) in THF.

  • After the elimination is complete, perform an appropriate aqueous workup, extract the product, dry the organic layer, and purify by chromatography.

Visualizing the Workflow and Reagent Comparison

To better illustrate the experimental process and the logical comparison between the olefination methods, the following diagrams were generated using Graphviz.

G General Experimental Workflow for Olefination of 3-Oxoazetidine cluster_start Starting Material cluster_reagent Reagent Preparation cluster_reaction Olefination Reaction cluster_workup Workup & Purification cluster_product Final Product start N-Boc-3-oxoazetidine reagent Prepare Olefination Reagent (e.g., Ylide Generation) reaction React 3-Oxoazetidine with Reagent start->reaction reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 3-Alkylideneazetidine purification->product

Caption: General workflow for the olefination of 3-oxoazetidine.

G Comparison of Olefination Reagents for 3-Oxoazetidine cluster_hwe Horner-Wadsworth-Emmons cluster_wittig Wittig cluster_peterson Peterson reagent Olefination Reagent hwe Phosphonate Ylide reagent->hwe High Efficiency wittig Phosphonium Ylide reagent->wittig Classic Method peterson α-Silyl Carbanion reagent->peterson Stereocontrol hwe_yield High Yield (91% reported) hwe->hwe_yield hwe_stereo Typically E-selective hwe->hwe_stereo hwe_workup Easy Workup hwe->hwe_workup wittig_yield Yield potentially lower for N-Boc wittig->wittig_yield wittig_stereo Z-selective (unstabilized) E-selective (stabilized) wittig->wittig_stereo wittig_workup Byproduct removal can be challenging wittig->wittig_workup peterson_yield Yield not widely reported for this substrate peterson->peterson_yield peterson_stereo Stereocontrolled (E or Z) peterson->peterson_stereo peterson_workup Easy Workup peterson->peterson_workup

Caption: Logical comparison of olefination reagents for 3-oxoazetidine.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, a common building block in synthetic organic chemistry. The following procedures are based on safety data for structurally similar compounds and established best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with care. Based on data for analogous compounds, this chemical should be considered hazardous.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing.

Ventilation: Use this chemical in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.

Hazard Identification and Summary

Hazard StatementDescriptionGHS Classification
H315Causes skin irritationSkin corrosion/irritation (Category 2)
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

This data is extrapolated from safety information for similar chemical structures and should be treated as a guideline.

Step-by-Step Disposal Protocol

Disposal of this compound must comply with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[2]

  • Containerization:

    • Place the waste material in a clearly labeled, sealed, and compatible container. The container should be in good condition and not leak.

    • Label the container with the full chemical name: "Waste this compound". Include the approximate quantity and date.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • Keep the container away from incompatible materials such as strong acids, alkalis, and strong oxidizing/reducing agents.[3]

    • Store in a cool, dry place.[2]

  • Waste Collection:

    • Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Provide the EHS or contractor with the complete chemical name and any available safety information.

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable container for disposal, following the same procedure as for the original chemical waste.

    • Clean the spill area thoroughly with soap and water.[2]

    • Do not let the product enter drains.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Chemical Waste for Disposal B Is the container properly labeled with chemical name and hazards? A->B C Label the container correctly. B->C No D Is the container sealed and not leaking? B->D Yes C->D E Transfer to a secure, non-leaking container. D->E No F Store in a designated, well-ventilated waste storage area. D->F Yes E->F G Is the storage area away from incompatible materials? F->G H Relocate to a suitable storage location. G->H No I Contact Environmental Health & Safety (EHS) or a licensed waste contractor. G->I Yes H->I J Provide all necessary documentation and information. I->J K End: Waste collected for proper disposal. J->K

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.